molecular formula C8H12O4-2 B1241622 Suberate CAS No. 58447-36-2

Suberate

Numéro de catalogue: B1241622
Numéro CAS: 58447-36-2
Poids moléculaire: 172.18 g/mol
Clé InChI: TYFQFVWCELRYAO-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Suberate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of suberic acid;  major species at pH 7.3. It is a this compound and a saturated dicarboxylic acid dianion(2-). It is a conjugate base of a suberic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

58447-36-2

Formule moléculaire

C8H12O4-2

Poids moléculaire

172.18 g/mol

Nom IUPAC

octanedioate

InChI

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2

Clé InChI

TYFQFVWCELRYAO-UHFFFAOYSA-L

SMILES

C(CCCC(=O)[O-])CCC(=O)[O-]

SMILES canonique

C(CCCC(=O)[O-])CCC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Suberate Crosslinkers: Spacer Arm Length and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of suberate-based crosslinkers, a class of reagents widely used to covalently link interacting molecules. Focusing on their spacer arm length and reactivity, this document aims to equip researchers with the necessary knowledge to select the appropriate crosslinker and design effective experimental strategies for studying protein-protein interactions, elucidating protein complex structures, and developing novel therapeutics.

Introduction to this compound Crosslinkers

This compound crosslinkers are homobifunctional reagents featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by an eight-atom spacer arm derived from suberic acid. These crosslinkers are invaluable tools in chemical biology and proteomics for covalently capturing proximate primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. The resulting stable amide bonds provide distance constraints that are crucial for structural and interactional studies.

The general reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at physiological to slightly alkaline pH (7.0-9.0).[1]

Quantitative Data on Common this compound and Related Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the distance between target functional groups and the desired properties of the crosslinker, such as cell membrane permeability and cleavability. The following tables summarize the key quantitative data for common this compound-based and other relevant NHS-ester crosslinkers.

Table 1: Physicochemical Properties of Common NHS-Ester Crosslinkers

CrosslinkerAbbreviationSpacer Arm Length (Å)Molecular Weight ( g/mol )Cell Membrane Permeable?Cleavable?
Disuccinimidyl this compoundDSS11.4[2]368.35[3]Yes[3]No[3]
Bis(sulfosuccinimidyl) this compoundBS311.4[4]572.43[4]No[5]No[6]
Dithiobis(succinimidyl propionate)DSP12.0[7]404.42[7]Yes[8]Yes (by reducing agents)[8]
Ethylene glycol bis(succinimidylsuccinate)EGS16.1456.36YesYes (by hydroxylamine)

Table 2: Reactivity and Stability of NHS-Ester Crosslinkers

pHHalf-life of NHS ester at 0°CHalf-life of NHS ester at 4°CHalf-life of NHS ester at Room Temperature
7.04-5 hours[9][10]-4-5 hours[11]
8.0--1 hour[9][11]
8.5--180 minutes[12]
8.6-10 minutes[9][10]10 minutes[11]
9.0--125 minutes[12]

Note: The reactivity of NHS esters is highly dependent on pH. Hydrolysis of the NHS ester is a competing reaction that increases with pH.[10] While primary amines are the main target, side reactions with serine, threonine, and tyrosine residues have been reported, especially at higher pH.[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound crosslinkers.

General Protocol for Protein Crosslinking in Solution with DSS

This protocol is suitable for studying protein-protein interactions in a purified system.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

  • Disuccinimidyl this compound (DSS)[2]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[13]

  • Reaction tubes

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.[14] For example, dissolve 2 mg of DSS in 216 µL of DMSO.[15]

  • Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer. The protein concentration should be optimized for the specific interaction being studied, typically in the range of 0.1-2 mg/mL.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[14] For example, for a protein concentration of 1 mg/mL (~20 µM for a 50 kDa protein), a final DSS concentration of 200-1000 µM can be tested.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking.

Cell Surface Protein Crosslinking using BS3

This protocol is designed to study interactions between proteins on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS), pH 8.0[13]

  • Bis(sulfosuccinimidyl) this compound (BS3)[4]

  • Quenching buffer: 1 M Tris-HCl, pH 7.5[13]

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[13]

  • Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired concentration (e.g., 1-5 mM).[13]

  • Crosslinking Reaction: Resuspend or cover the cells with the BS3 solution and incubate for 30 minutes at room temperature or 2 hours at 4°C.[13] The lower temperature can help reduce the internalization of the crosslinker.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Analysis: The cell lysate can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked protein complexes.

Reversible Crosslinking with DSP for Protein Complex Purification

This protocol utilizes the cleavable nature of DSP to isolate and identify components of a protein complex.

Materials:

  • Cells or tissue expressing the protein complex of interest

  • PBS, pH 7.4

  • Dithiobis(succinimidyl propionate) (DSP)[7]

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Lysis buffer with protease inhibitors

  • Immunoprecipitation reagents (antibodies, beads)

  • Elution buffer

  • Reducing agent: Dithiothreitol (DTT) or β-mercaptoethanol

Procedure:

  • In-Cell Crosslinking: Wash cells with PBS and incubate with 0.1-2 mM DSP in PBS for 30 minutes at 37°C.[8][16] The optimal DSP concentration should be empirically determined.

  • Quenching: Quench the reaction with Tris-HCl for 15 minutes at room temperature.[7]

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the bait protein according to standard protocols. The crosslinking will stabilize weak or transient interactions, allowing for their co-immunoprecipitation.

  • Elution: Elute the protein complex from the beads using a suitable elution buffer.

  • Cleavage of Crosslinks: To release the interacting partners, cleave the disulfide bond in the DSP spacer arm by adding a reducing agent such as DTT (e.g., 50 mM) and incubating for 30 minutes at 37°C.[8]

  • Analysis: The components of the protein complex can then be identified by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway where this compound crosslinkers are applied.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis ProteinComplex Protein Complex Crosslinking Crosslinking (e.g., DSS) ProteinComplex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Trypsin Digestion Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->DataAnalysis StructuralModeling Structural Modeling DataAnalysis->StructuralModeling

Caption: A typical workflow for identifying protein-protein interactions using crosslinking mass spectrometry.

Workflow for Co-Immunoprecipitation with Crosslinking

CoIP_Workflow cluster_in_vivo In Vivo/In Situ cluster_ip Immunoprecipitation cluster_elution_analysis Elution & Analysis Cells Cells in Culture Crosslinking Crosslinking (e.g., BS3 or DSP) Cells->Crosslinking Lysis Cell Lysis Crosslinking->Lysis Lysate Cell Lysate Lysis->Lysate AntibodyIncubation Incubation with Primary Antibody Lysate->AntibodyIncubation BeadCapture Capture with Protein A/G Beads AntibodyIncubation->BeadCapture Washing Washing BeadCapture->Washing Elution Elution Washing->Elution Analysis Analysis (SDS-PAGE, Western Blot, MS) Elution->Analysis

Caption: Workflow for co-immunoprecipitation enhanced by chemical crosslinking to capture transient or weak protein interactions.

Studying EGFR Dimerization using BS3 Crosslinking

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its activation is initiated by ligand-induced dimerization. BS3, being membrane-impermeable, is an ideal crosslinker to study the dimerization of EGFR on the cell surface.[6]

EGFR_Dimerization cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR1 EGFR Monomer 1 Dimer EGFR Dimer EGFR1->Dimer EGFR2 EGFR Monomer 2 EGFR2->Dimer EGF EGF Ligand EGF->EGFR1 binds EGF->EGFR2 binds Crosslinker BS3 Crosslinker Dimer->Crosslinker reacts with CrosslinkedDimer Crosslinked EGFR Dimer Crosslinker->CrosslinkedDimer Autophosphorylation Autophosphorylation CrosslinkedDimer->Autophosphorylation Signaling Signal Transduction Cascade Autophosphorylation->Signaling

References

An In-depth Technical Guide to the Chemical Properties and Applications of Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of Disuccinimidyl Suberate (DSS)

Disuccinimidyl this compound (DSS) is a widely utilized homobifunctional crosslinking agent essential for the study of protein-protein interactions, protein complex structures, and the creation of antibody-drug conjugates (ADCs)[1][2]. Its utility stems from its specific chemical properties that allow for the covalent linkage of proteins and other biomolecules.

Structure and Reactivity

DSS is characterized by an eight-carbon spacer arm flanked by two N-hydroxysuccinimide (NHS) ester groups[1][3]. This symmetrical structure allows it to react with primary amines (-NH₂) on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds[1][3]. The reaction is most efficient in a pH range of 7.0 to 9.0[1]. The spacer arm, with a length of 11.4 Å, defines the distance between the two reactive sites, making DSS suitable for crosslinking proteins that are in close proximity[4].

Solubility and Stability

A key characteristic of DSS is its insolubility in aqueous solutions[1]. Therefore, it must first be dissolved in a dry organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction mixture[1][4]. This hydrophobic nature also renders DSS membrane-permeable, enabling the crosslinking of intracellular proteins[1][4].

The stability of DSS is a critical consideration for its effective use. The NHS ester groups are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce crosslinking efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline[5]. It is therefore recommended to prepare DSS solutions immediately before use and to avoid long-term storage of stock solutions. To minimize hydrolysis, reactions can be performed at lower temperatures, such as on ice[4].

Quantitative Data Summary

The following tables summarize the key quantitative properties of Disuccinimidyl this compound (DSS) for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 368.34 g/mol [1]
Spacer Arm Length 11.4 Å[4]
CAS Number 68528-80-3[1]
Molecular Formula C₁₆H₂₀N₂O₈[1]
Appearance White to off-white solid[4]
Melting Point 169-170 °C
Optimal Reaction pH 7.0 - 9.0[1]
SolventSolubilityReference(s)
Water Insoluble[1]
DMSO ~74 mg/mL (200.9 mM)[2]
DMF Soluble[4]
pHTemperature (°C)Half-life of NHS Ester HydrolysisReference(s)
7.004-5 hours
8.6410 minutes

Experimental Protocols

Detailed methodologies for key experiments utilizing DSS are provided below. These protocols serve as a starting point and may require optimization for specific applications.

General Protein Crosslinking Protocol (In Vitro)

This protocol outlines the basic steps for crosslinking purified proteins in solution.

  • Protein Preparation:

    • Prepare the protein sample in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 7.0 and 8.0.

    • The protein concentration should be optimized for the specific application. For intramolecular crosslinking, lower protein concentrations are preferred, while higher concentrations favor intermolecular crosslinking.

  • DSS Solution Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 10-25 mM. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 217 µL of DMSO.

  • Crosslinking Reaction:

    • Add the DSS solution to the protein sample to achieve the desired final concentration. A common starting point is a 10- to 50-fold molar excess of DSS to protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Reaction Quenching:

    • Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine. A final concentration of 20-50 mM Tris-HCl, pH 7.5, is typically used.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting to visualize the formation of higher molecular weight species.

Intracellular Crosslinking Protocol (In Vivo)

This protocol describes the crosslinking of proteins within intact cells.

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

    • Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

  • DSS Solution Preparation:

    • Prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF immediately before use.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the cells for 30 minutes at room temperature.

  • Reaction Quenching:

    • Quench the reaction by adding a final concentration of 10-20 mM Tris-HCl, pH 7.5.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

    • Analyze the crosslinked proteins in the cell lysate by immunoprecipitation, SDS-PAGE, and Western blotting.

Crosslinking for Immunoprecipitation (IP)

This protocol is designed to stabilize protein-protein interactions prior to immunoprecipitation.

  • Crosslinking:

    • Perform intracellular or in vitro crosslinking as described in the protocols above.

  • Cell Lysis:

    • Lyse the crosslinked cells with an appropriate IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-antigen complexes.

    • Wash the beads extensively with IP wash buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Sample Preparation for Mass Spectrometry (MS)

This protocol outlines the preparation of crosslinked samples for analysis by mass spectrometry.

  • Crosslinking and Quenching:

    • Perform the crosslinking reaction and quenching as described in the general protocol.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein sample, typically by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often low in abundance and can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and map the sites of interaction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway where DSS can be applied and a typical experimental workflow for its use.

insulin_signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3-Kinase IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocates to Membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway leading to glucose uptake.

dss_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis ProteinSample 1. Prepare Protein Sample (in non-amine buffer) Add_DSS 3. Add DSS to Sample ProteinSample->Add_DSS DSS_Prep 2. Prepare Fresh DSS (in anhydrous DMSO/DMF) DSS_Prep->Add_DSS Incubate 4. Incubate (RT or 4°C) Add_DSS->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench SDS_PAGE 6a. SDS-PAGE / Western Blot Quench->SDS_PAGE IP 6b. Immunoprecipitation Quench->IP MS_Prep 6c. Sample Prep for MS Quench->MS_Prep MS_Analysis 7. LC-MS/MS Analysis MS_Prep->MS_Analysis

Caption: General experimental workflow for DSS crosslinking.

References

Navigating the Matrix: A Technical Guide to the Solubility of DSS Crosslinker in Biochemical Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Application of Disuccinimidyl Suberate (DSS) Crosslinker.

This technical guide provides a comprehensive overview of the solubility characteristics of Disuccinimidyl this compound (DSS), a widely used homobifunctional crosslinker in protein chemistry, diagnostics, and drug development. A critical understanding of DSS solubility and stability in various buffer systems is paramount for successful and reproducible crosslinking outcomes. This document outlines the qualitative and quantitative solubility of DSS, provides detailed experimental protocols, and discusses the critical interplay between buffer composition, pH, and temperature on crosslinker stability and reactivity.

Executive Summary

Disuccinimidyl this compound (DSS) is a non-cleavable, membrane-permeable crosslinker with amine-reactive N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1][2] Its utility in covalently linking proteins and other biomolecules is well-established.[3][4][5][6][7] However, a significant challenge in its application lies in its poor aqueous solubility.[1][2][7] This guide addresses this challenge by providing a detailed analysis of DSS solubility in commonly used laboratory solvents and buffer systems, offering researchers the foundational knowledge required for optimizing their crosslinking experiments.

Solubility of DSS: A Tale of Two Solvents

The solubility of DSS is dichotomous: it is highly soluble in polar organic solvents but practically insoluble in aqueous buffers.[1][2][7] This characteristic necessitates a two-step dissolution process for its use in most biological applications.

Organic Solvents: The Preferred Medium for Stock Solutions

DSS readily dissolves in anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][7][8][9] These organic solvents are ideal for preparing concentrated stock solutions of the crosslinker immediately before use. It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the moisture-sensitive NHS esters.[3][10]

Aqueous Buffers: The Reaction Environment

Direct dissolution of DSS in aqueous buffers is not feasible due to its hydrophobic nature.[1][2][7] To achieve a working concentration in an aqueous environment, the DSS stock solution in DMSO or DMF is added to the reaction buffer.[1][8][9][10] It is recommended to keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%, to avoid potential denaturation of proteins.[11]

Table 1: Quantitative Solubility of DSS in Organic Solvents

SolventReported SolubilityMolar Concentration (approx.)Citation(s)
DMSO> 9.2 mg/mL> 25 mM[2]
DMSO~10 mg/mL~27 mM[8]
DMF> 9.2 mg/mL> 25 mM[2]

Table 2: Quantitative Solubility of DSS in an Aqueous Buffer System (with organic co-solvent)

Buffer SystemReported SolubilityMolar Concentration (approx.)Citation(s)
1:5 DMSO:PBS (pH 7.2)~0.15 mg/mL~0.41 mM[8]

The Critical Role of Buffers in DSS Crosslinking

The choice of buffer is a critical determinant of success in DSS crosslinking experiments. The buffer's composition and pH directly impact both the crosslinking reaction and the stability of the DSS molecule.

Recommended Buffer Systems

Non-amine containing buffers are essential for DSS crosslinking, as primary amines in buffers like Tris and glycine will compete with the target molecules for reaction with the NHS esters, effectively quenching the crosslinker.[1][3][12][13][14]

Table 3: Recommended Buffers for DSS Crosslinking

Buffer SystemRecommended pH RangeAdvantagesDisadvantagesCitation(s)
Phosphate-Buffered Saline (PBS)7.2 - 7.5Physiologically relevant, readily available.Phosphate can sometimes interfere with downstream applications.[3][14]
HEPES7.0 - 8.0Good buffering capacity in the optimal pH range for crosslinking.-[3][15]
Borate8.0 - 9.0Effective at a slightly more alkaline pH where the reaction can be faster.Can inhibit some enzymatic reactions.[3][15]
Carbonate/Bicarbonate8.5 - 9.5Useful for driving the reaction to completion quickly.Higher pH significantly increases the rate of hydrolysis, requiring very short reaction times.[3][15]
The Influence of pH on Reactivity and Stability

The crosslinking reaction of DSS with primary amines is highly pH-dependent, with an optimal range of pH 7-9.[1][7][10][15] However, the hydrolysis of the NHS ester, a competing reaction that inactivates the crosslinker, also increases with pH.[3][11][13][16] Therefore, a balance must be struck to achieve efficient crosslinking while minimizing hydrolysis.

Table 4: Estimated Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Estimated Half-lifeCitation(s)
7.004-5 hours[3]
8.0Room Temp~180 minutes[3]
8.5Room Temp~130 minutes[3]
8.6410 minutes[3][16]
9.0Room Temp~110-125 minutes[3]

Note: These are estimates for NHS esters in general. The exact half-life of DSS may vary depending on the specific buffer and other experimental conditions.[3]

Experimental Protocols

General Protocol for Protein Crosslinking with DSS

This protocol provides a general workflow for crosslinking proteins in solution using DSS. Optimization may be required for specific applications.

Materials:

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Protein sample in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Protein Sample: Ensure the protein of interest is in a non-amine-containing buffer at an appropriate concentration (ideally >1 mg/mL to favor intramolecular crosslinking).[3]

  • Prepare DSS Stock Solution: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[3][6] For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[6]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[1][15] The optimal molar excess of DSS to protein should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6][15] Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blot, or mass spectrometry.[5]

Protocol for Determining DSS Solubility in Aqueous Buffers (Adapted from NHS Ester Reactivity Assay)

This protocol outlines a method to estimate the solubility of DSS in a given aqueous buffer by quantifying the amount of dissolved and hydrolyzed DSS via UV-Vis spectrophotometry.

Materials:

  • DSS crosslinker

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., MES, HEPES, Borate at a specific pH and temperature)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Saturated DSS Solution: Add an excess amount of DSS powder to the aqueous buffer of interest in a microcentrifuge tube. Vortex vigorously for 1-2 minutes to ensure maximum dissolution.

  • Equilibration and Separation: Incubate the tube at the desired temperature for a defined period (e.g., 1 hour) to allow the solution to reach equilibrium. Centrifuge the tube at high speed to pellet the undissolved DSS.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet. This supernatant represents the saturated solution of DSS in the buffer.

  • Hydrolysis of Dissolved DSS: To a known volume of the supernatant, add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze the dissolved DSS, releasing N-hydroxysuccinimide (NHS).

  • Spectrophotometric Measurement: Immediately measure the absorbance of the hydrolyzed solution at 260 nm. The released NHS has a strong absorbance at this wavelength.

  • Quantification: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the released NHS, which corresponds to the concentration of the dissolved DSS. The molar extinction coefficient (ε) for NHS is approximately 8,200 M⁻¹cm⁻¹ at 260 nm.

  • Calculation of Solubility: Convert the molar concentration to mg/mL to determine the solubility of DSS in the specific buffer under the tested conditions.

Visualizing Workflows and Concepts

DSS_Solubility_Workflow cluster_prep DSS Stock Solution Preparation cluster_reaction Aqueous Crosslinking Reaction DSS_powder DSS Powder Vortex Vortex to Dissolve DSS_powder->Vortex Anhydrous_Solvent Anhydrous DMSO or DMF Anhydrous_Solvent->Vortex Stock_Solution Fresh DSS Stock Solution (e.g., 25 mM) Vortex->Stock_Solution Add_DSS Add DSS Stock to Protein Sample Stock_Solution->Add_DSS Immediate Use Protein_Sample Protein in Non-Amine Buffer (pH 7-9) Protein_Sample->Add_DSS Incubate Incubate (RT or on ice) Add_DSS->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Analysis Analyze Products (SDS-PAGE, MS, etc.) Quench->Analysis

DSS_Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_competing Competing Reaction Pathway DSS DSS (Active Crosslinker) Primary_Amine Protein Primary Amine (-NH2) DSS->Primary_Amine Acylation (pH 7-9) Water Water (H2O) DSS->Water Hydrolysis (Increases with pH) Amide_Bond Stable Amide Bond (Crosslink) Primary_Amine->Amide_Bond Hydrolysis Hydrolysis (Inactive Product) Water->Hydrolysis

Conclusion

The successful application of DSS as a crosslinking agent is intrinsically linked to a thorough understanding of its solubility and stability. While DSS is largely insoluble in aqueous solutions, its high solubility in organic solvents like DMSO and DMF allows for the preparation of stock solutions that can be effectively used in aqueous reaction mixtures. The choice of a non-amine buffer within an optimal pH range of 7-9 is critical to maximize crosslinking efficiency while minimizing the competing hydrolysis reaction. This guide provides the necessary technical information and protocols to enable researchers to confidently and effectively utilize DSS in their experimental workflows.

References

Navigating the Cellular Boundary: An In-depth Technical Guide to the Membrane Permeability of Suberate-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the membrane permeability of suberate-based crosslinkers, essential tools for studying protein-protein interactions in their native cellular environment. Understanding the ability of these reagents to cross the cell membrane is critical for designing experiments that accurately probe intracellular and extracellular protein complexes. This document details the physicochemical properties governing permeability, presents experimental protocols for assessment, and summarizes key data for practical application.

Core Principles: What Governs Membrane Permeability?

The ability of a this compound-based crosslinker to traverse the lipid bilayer of a cell is primarily determined by its chemical structure, specifically the presence or absence of charged moieties. The this compound backbone itself is an eight-carbon alkyl chain, lending a degree of hydrophobicity to the molecule. However, it is the nature of the reactive groups at each end of this spacer that dictates its interaction with the cell membrane.

Disuccinimidyl this compound (DSS) is a classic example of a membrane-permeable this compound-based crosslinker.[1][2][3] Its N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, but the overall molecule lacks charged groups, rendering it lipophilic.[4] This hydrophobicity allows DSS to passively diffuse across the cell membrane, making it an invaluable tool for crosslinking intracellular proteins.[1]

In contrast, Bis(sulfosuccinimidyl) this compound (BS3) is the water-soluble, membrane-impermeable analog of DSS.[4][5] The addition of sulfonate (-SO3-) groups to the N-hydroxysuccinimide esters imparts a negative charge to the molecule. This charge prevents BS3 from crossing the hydrophobic cell membrane, thus restricting its crosslinking activity to proteins on the cell surface.[4] This property is exploited to differentiate between extracellular and transmembrane proteins and their extracellularly exposed domains.

Another relevant crosslinker is Dithiobis(succinimidyl propionate) (DSP) , which is also lipophilic and membrane-permeable due to the absence of charged groups.[6] Its sulfonated counterpart, Dithiobis(sulfosuccinimidyl) propionate (DTSSP) , is water-soluble and membrane-impermeable.[6]

Quantitative Data Summary

While direct permeability coefficients for this compound-based crosslinkers are not widely reported in the literature, their permeability is typically assessed functionally by observing their crosslinking effects inside or outside the cell. The following tables summarize the key physicochemical properties that determine their membrane permeability and provide typical experimental parameters.

Table 1: Physicochemical Properties of Common this compound-Based Crosslinkers

PropertyDisuccinimidyl this compound (DSS)Bis(sulfosuccinimidyl) this compound (BS3)Dithiobis(succinimidyl propionate) (DSP)Dithiobis(sulfosuccinimidyl) propionate (DTSSP)
Molecular Weight 368.35 g/mol [1]572.43 g/mol 404.42 g/mol 608.51 g/mol
Spacer Arm Length 11.4 Å[1]11.4 Å12.0 Å12.0 Å
Reactive Group NHS Ester[1]Sulfo-NHS EsterNHS Ester[6]Sulfo-NHS Ester[6]
Target Residue Primary Amines (e.g., Lysine)[1]Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)[6]Primary Amines (e.g., Lysine)[6]
Water Solubility No (dissolve in DMSO/DMF)[4]Yes[4]No (dissolve in DMSO/DMF)[6]Yes[6]
Membrane Permeable Yes [1]No Yes [6]No [6]
Cleavable No[1]NoYes (Disulfide bond)[6]Yes (Disulfide bond)[6]

Table 2: Typical Experimental Conditions for Cellular Crosslinking

ParameterIntracellular Crosslinking (e.g., DSS, DSP)Cell-Surface Crosslinking (e.g., BS3, DTSSP)
Cell Preparation Wash cells 3x with ice-cold PBS to remove amine-containing media.Wash cells 3x with ice-cold PBS to remove amine-containing media.
Cell Density ~25 x 10^6 cells/mL in PBS (pH 8.0)[4]~25 x 10^6 cells/mL in PBS (pH 7.0-8.0)
Crosslinker Concentration 0.25-5 mM[4]0.25-5 mM
Solvent DMSO or DMF[4]Aqueous buffer (e.g., PBS)[4]
Incubation Time 30 minutes at room temperature or 2 hours on ice.[4]30 minutes at room temperature or 2 hours at 4°C to reduce internalization.
Quenching Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.[4]Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.

Experimental Protocols

The assessment of membrane permeability for this compound-based crosslinkers is typically an indirect measurement based on the location of crosslinked proteins. Below are detailed methodologies for key experiments.

Protocol for Differentiating Intracellular vs. Cell-Surface Crosslinking

This protocol utilizes the differential permeability of DSS and BS3 to identify intracellular and cell-surface protein interactions.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • DSS solution (10-25 mM in dry DMSO)

  • BS3 solution (10-25 mM in PBS, prepared fresh)

  • Quenching Buffer (1M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels, buffers, and apparatus

  • Western blot apparatus and reagents

  • Primary and secondary antibodies specific to target proteins

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and wash 3 times with ice-cold PBS by centrifugation. Resuspend in PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]

    • For adherent cells, wash the monolayer 3 times with ice-cold PBS.

  • Crosslinking Reaction:

    • Divide the cell suspension into three tubes: "Control," "DSS," and "BS3."

    • To the "DSS" tube, add the freshly prepared DSS solution to a final concentration of 0.25-5 mM.

    • To the "BS3" tube, add the freshly prepared BS3 solution to a final concentration of 0.25-5 mM.

    • To the "Control" tube, add an equivalent volume of the solvent (PBS for BS3, DMSO for DSS).

    • Incubate the reactions for 30 minutes at room temperature or 2 hours on ice. For BS3, incubation at 4°C is recommended to minimize potential endocytosis.

  • Reaction Quenching:

    • Add Quenching Buffer to each tube to a final concentration of 20-50 mM.[4]

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Cell Lysis:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Add ice-cold Lysis Buffer to the cell pellets and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate.

    • Analyze the lysates by SDS-PAGE and Western blotting using antibodies against proteins of interest.

    • Interpretation: Proteins crosslinked by DSS but not by BS3 are likely intracellular. Proteins crosslinked by both may be part of a complex that spans the membrane or has both intracellular and extracellular components accessible to the respective crosslinkers. The appearance of higher molecular weight bands in the DSS and BS3 lanes compared to the control indicates successful crosslinking.

Cell Viability Assays

It is crucial to assess the cytotoxicity of the crosslinker concentrations used. The MTT and LDH assays are common methods for this purpose.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-based crosslinker of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound-based crosslinker for the desired exposure time. Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a plate reader.[3]

  • Calculate cell viability as a percentage of the untreated control.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-based crosslinker of interest

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate and treat with a range of crosslinker concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, centrifuge the plate at approximately 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit instructions (typically 30 minutes) at room temperature, protected from light.[7]

  • Add the stop solution from the kit.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Signaling Pathways and Logical Relationships

This compound-based crosslinkers are primarily used as structural probes to stabilize protein-protein interactions within existing signaling pathways. There is limited evidence to suggest that the this compound molecule itself or its byproducts directly activate or inhibit signaling cascades as a primary mode of action. Their utility lies in "freezing" transient interactions for subsequent analysis.

Butyric acid, a shorter dicarboxylic acid, has been shown to sensitize cells to apoptosis by accelerating the activation of signaling pathways like p38 MAP kinase.[8] However, similar direct signaling effects have not been well-documented for suberic acid.

The following diagrams illustrate the experimental workflows and logical relationships involved in using this compound-based crosslinkers to study membrane permeability and protein interactions.

experimental_workflow_permeability cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis prep_cells Prepare Cell Suspension (e.g., ~25x10^6 cells/mL in PBS) control Control (Solvent only) dss Add DSS (Membrane Permeable) bs3 Add BS3 (Membrane Impermeable) incubate Incubate (30 min RT or 2h on ice) control->incubate dss->incubate bs3->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench lysis Cell Lysis quench->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot interpretation Interpretation western_blot->interpretation

Fig. 1: Experimental workflow for assessing membrane permeability.

logical_relationship_permeability cluster_crosslinker Crosslinker Properties cluster_membrane Cell Membrane Interaction cluster_outcome Crosslinking Location dss DSS (No charged groups, lipophilic) membrane Lipid Bilayer dss->membrane Crosses bs3 BS3 (Charged sulfonate groups, hydrophilic) bs3->membrane Does not cross intracellular Intracellular Crosslinking membrane->intracellular Accessible to DSS extracellular Extracellular Crosslinking membrane->extracellular Accessible to BS3

Fig. 2: Logical relationship of crosslinker properties and permeability.

signaling_pathway_investigation cluster_cellular_process Cellular Process cluster_intervention Experimental Intervention stimulus External Stimulus receptor Receptor stimulus->receptor protein_a Protein A receptor->protein_a protein_b Protein B protein_a->protein_b crosslinker Add DSS/BS3 protein_a->crosslinker Transient Interaction response Cellular Response protein_b->response protein_b->crosslinker lysis Cell Lysis & IP crosslinker->lysis analysis MS or Western Blot lysis->analysis analysis->protein_a Identifies Interaction analysis->protein_b

Fig. 3: Use of crosslinkers to study signaling pathways.

Conclusion

The membrane permeability of this compound-based crosslinkers is a critical factor in their application for studying protein-protein interactions. The presence of charged groups, as in BS3, renders the molecule membrane-impermeable and suitable for probing cell-surface interactions. Conversely, the absence of such charges in molecules like DSS allows for their passage across the cell membrane to investigate intracellular protein complexes. The experimental protocols provided herein offer robust methods for leveraging these properties to elucidate the spatial organization of protein networks. Careful consideration of the crosslinker's properties and potential cytotoxicity is paramount for obtaining reliable and meaningful data in the complex environment of living cells.

References

The Pivotal Role of Suberic Acid Esters in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel polymers with tailored properties is a cornerstone of innovation in materials science and medicine. Among the diverse array of monomers utilized, suberic acid and its esters have emerged as critical building blocks for creating a wide range of functional polymers, particularly biodegradable polyesters and polyamides. Their biocompatibility and the tunable properties they impart to polymers make them highly valuable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from suberic acid esters, offering a comprehensive resource for professionals in the field.

Comparative Properties of Suberic Acid-Based Polyesters

The length of the dicarboxylic acid chain is a critical determinant of the physicochemical characteristics of the resulting polyester. Suberic acid, with its eight-carbon backbone, imparts distinct properties compared to other commonly used dicarboxylic acids like sebacic acid (ten carbons). These differences are crucial for tailoring polymers for specific applications.[3]

PropertySuberic Acid-Based PolyestersSebacic Acid-Based PolyestersRationale
Melting Temperature (Tm) Generally lowerGenerally higherThe shorter hydrocarbon chain of suberic acid leads to weaker intermolecular forces.[3]
Crystallinity Often lowerOften higherMore efficient chain packing in sebacic acid-based polyesters results in a higher degree of crystallinity.[3]
Tensile Strength Generally lowerGenerally higherHigher crystallinity and intermolecular forces in sebacic acid-based polyesters contribute to greater tensile strength.[3]
Elongation at Break Can be higherVariable, can be tailoredLower crystallinity in suberic acid-based polyesters may lead to more amorphous regions, allowing for greater flexibility.[3]
Young's Modulus Often lowerOften higherThe higher crystallinity of sebacic acid-based polyesters often results in greater stiffness.[3]
Hydrolytic Degradation Rate Generally fasterGenerally slowerThe less hydrophobic nature and higher ester bond density per unit chain length in suberic acid-based polyesters can lead to a faster rate of hydrolysis.[3]
Enzymatic Degradation Rate Can be fasterCan be slowerThe potentially lower crystallinity and more hydrophilic nature of some suberic acid-based polyesters may allow for more rapid enzymatic attack.[3]

Polymer Synthesis Methodologies Utilizing Suberic Acid Esters

The synthesis of polyesters and polyamides from suberic acid esters can be achieved through several methods, primarily polycondensation reactions. These can be broadly categorized into thermal polycondensation and enzymatic polymerization, each offering distinct advantages and control over the final polymer properties.

Experimental Protocols

1. Enzymatic Polycondensation of Suberic Acid and 1,8-Octanediol

This protocol describes a two-step enzymatic polymerization method to synthesize poly(octamethylene suberate) (POS).[4]

  • Materials: Suberic acid, 1,8-octanediol, immobilized Pseudozyma antarctica lipase B (IMM-PBLI), cyclohexane, tetrahydrofuran.

  • Step 1: Direct Polycondensation (Prepolymer Synthesis)

    • Prepare the polymerization medium (miniemulsion, water, or an organic solvent mixture of cyclohexane:tetrahydrofuran 5:1 v/v) with equimolar concentrations (0.5 M) of suberic acid and 1,8-octanediol.

    • Add the immobilized enzyme catalyst (IMM-PBLI).

    • Maintain the reaction at 45°C with magnetic stirring (250 rpm) to ensure homogenization.

    • Allow the polymerization to proceed for 8 hours to produce prepolymers. Prepolymers with molecular weights (MWs) of approximately 2800 g/mol , 3400 g/mol , and 4900 g/mol can be obtained in miniemulsion, water, and the organic solvent, respectively.[4]

  • Step 2: Bulk Polymerization (Chain Extension)

    • Isolate the wet prepolymers from the first step.

    • Incubate the prepolymers at 60°C or 80°C at atmospheric pressure in the presence of fresh IMM-PBLI, without stirring.

    • This second step significantly increases the molecular weight of the final polymer. For instance, prepolymers synthesized in an organic solvent can reach a final MW of up to 19,800 g/mol .[4]

2. Thermal Polycondensation of Dicarboxylic Acids and Diols

This protocol outlines a general method for synthesizing aliphatic polyesters using an inorganic acid catalyst.[5]

  • Materials: Dicarboxylic acid (e.g., suberic acid), aliphatic diol (e.g., 1,4-butanediol), inorganic acid catalyst (e.g., H₃PO₄ or H₂SO₄).

  • Procedure:

    • Combine the dicarboxylic acid (0.1 mol) and the diol in a three-necked reaction vessel equipped with a mechanical stirrer and placed in an oil heating bath. The molar ratio of diacid to diol should be optimized for the specific polymer desired.

    • Add the inorganic acid catalyst (0.1–1% w/w) to the reaction mixture.

    • Heat the mixture to a temperature sufficient to melt the monomers and initiate polymerization (typically between 150°C and 280°C for chemical synthesis).[4]

    • Apply a low vacuum to remove the water generated during the condensation reaction, driving the equilibrium towards polymer formation.

    • Continue the reaction until the desired molecular weight is achieved. This method can yield high molecular weight polyesters.[5]

Visualizing Polymer Synthesis Pathways

The logical flow of polymer synthesis can be effectively represented using diagrams. Below are Graphviz representations of the key polymerization processes.

Enzymatic_Polycondensation_Workflow Monomers Monomers (Suberic Acid + 1,8-Octanediol) Step1 Step 1: Direct Polycondensation (45°C, with stirring) Monomers->Step1 Prepolymers Low MW Prepolymers (2800-4900 g/mol) Step1->Prepolymers Step2 Step 2: Bulk Polymerization (60-80°C, no stirring) Prepolymers->Step2 Final_Polymer High MW Poly(octamethylene this compound) (up to 19,800 g/mol) Step2->Final_Polymer Catalyst1 IMM-PBLI Catalyst Catalyst1->Step1 Catalyst2 IMM-PBLI Catalyst Catalyst2->Step2

Caption: Workflow for two-step enzymatic synthesis of poly(octamethylene this compound).

Thermal_Polycondensation_Workflow Monomers Monomers (Suberic Acid + Diol) Reaction_Vessel Polycondensation Reaction (150-280°C, under vacuum) Monomers->Reaction_Vessel Water_Removal Water (byproduct) Removed Reaction_Vessel->Water_Removal Final_Polymer High MW Polyester Reaction_Vessel->Final_Polymer Catalyst Inorganic Acid Catalyst (e.g., H₃PO₄) Catalyst->Reaction_Vessel

Caption: General workflow for thermal polycondensation of suberic acid and a diol.

Applications in Drug Development and Biomedical Research

The biodegradable and biocompatible nature of suberic acid-based polymers makes them prime candidates for a variety of biomedical applications.[1][2] Their tunable degradation rates and mechanical properties allow for the precise design of drug delivery systems and tissue engineering scaffolds.[2][6]

  • Controlled Drug Delivery: The hydrolysis of ester bonds in the polymer backbone leads to the gradual release of encapsulated therapeutic agents. The degradation rate can be controlled by altering the polymer's crystallinity and hydrophobicity, which is directly influenced by the choice of dicarboxylic acid.[2][3]

  • Tissue Engineering: These polymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as bone and cartilage.[6][7] The mechanical properties of the scaffold can be matched to the native tissue by adjusting the polymer composition.[3]

  • Surgical Implants: Biodegradable implants, such as sutures and fixation devices, can be fabricated from suberic acid-based polyesters. These devices provide temporary support and are then safely absorbed by the body, eliminating the need for a second surgery for removal.[1]

Conclusion

Suberic acid and its esters are versatile and valuable monomers in the synthesis of advanced polymers. The ability to precisely control the properties of the resulting polyesters and polyamides through the choice of synthesis method and co-monomers opens up a vast design space for materials scientists and drug development professionals. The continued exploration of enzymatic polymerization techniques further enhances the "green" credentials of these materials, aligning with the growing demand for sustainable and environmentally friendly processes in the chemical industry.[8] As research progresses, polymers derived from suberic acid esters are poised to play an increasingly important role in the development of next-generation medical devices and therapeutic systems.

References

The Instability of Amine-Reactive Probes: An In-depth Technical Guide to the Hydrolysis Rate of N-hydroxysuccinimide Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the hydrolysis rate of N-hydroxysuccinimide (NHS) esters. This whitepaper provides critical data and detailed experimental protocols to understand and mitigate the impact of hydrolysis on conjugation efficiency, a crucial factor in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapies.

N-hydroxysuccinimide esters are widely utilized reagents for the covalent modification of proteins and other biomolecules through the formation of stable amide bonds with primary amines. However, the reactivity of NHS esters is a double-edged sword; they are susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce the yield of the desired conjugate. This guide offers an in-depth look at the kinetics of this degradation pathway.

Understanding the Hydrolysis of NHS Esters

The utility of NHS esters in bioconjugation is predicated on their ability to react with nucleophilic primary amines on biomolecules. Concurrently, these esters react with water, leading to the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide. This hydrolytic instability is a critical parameter to control for reproducible and efficient conjugation. The rate of hydrolysis is significantly influenced by several factors, most notably pH and temperature.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Amine-Free Buffer (e.g., Phosphate, Borate) C Equilibrate Spectrophotometer and Buffer to desired temperature A->C B Dissolve NHS Ester (in anhydrous DMSO or DMF) D Add NHS Ester Solution to Buffer B->D C->D E Immediately place in Cuvette D->E Mix rapidly F Monitor Absorbance at 260 nm over time E->F G Plot Absorbance vs. Time F->G H Calculate Hydrolysis Rate Constant (k) G->H I Determine Half-life (t½ = 0.693/k) H->I

The Pivotal Role of Suberate in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberate, an eight-carbon dicarboxylic acid, has emerged as a critical biomarker and metabolic intermediate, particularly in the context of fatty acid oxidation disorders and other metabolic dysregulations. This technical guide provides a comprehensive overview of the function of this compound in metabolic pathways, detailing its endogenous origins, enzymatic processing, and clinical significance. By summarizing quantitative data, outlining experimental protocols, and visualizing complex pathways, this document serves as an in-depth resource for professionals in research and drug development seeking to understand and target the metabolic pathways involving this compound.

Introduction

Suberic acid, or octanedioic acid, is a dicarboxylic acid that is normally present in urine at low levels. Its endogenous production primarily stems from the ω-oxidation of monounsaturated fatty acids like oleic acid.[1][2] Under physiological conditions, the β-oxidation of fatty acids in the mitochondria is the predominant pathway for fatty acid catabolism. However, when mitochondrial β-oxidation is impaired due to genetic defects, nutrient deficiencies, or metabolic stress, the ω-oxidation pathway is upregulated, leading to an accumulation and increased excretion of this compound and other dicarboxylic acids.[3][4] This makes this compound a valuable diagnostic marker for several metabolic disorders.

Metabolic Pathways Involving this compound

The metabolism of this compound is intricately linked to fatty acid oxidation and involves two primary pathways: its formation via ω-oxidation in the endoplasmic reticulum and its subsequent degradation via β-oxidation in peroxisomes.

Formation of this compound via ω-Oxidation

The ω-oxidation pathway is a three-step process that converts the terminal methyl group of a fatty acid into a carboxylic acid, thereby forming a dicarboxylic acid.[5][6]

  • ω-Hydroxylation: The initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which act as ω-hydroxylases.[6][7] This reaction introduces a hydroxyl group at the ω-carbon of the fatty acid, requiring molecular oxygen and NADPH.[5]

  • Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase (ADH).[5][8][9]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding a dicarboxylic acid.[5][8][10]

Longer-chain dicarboxylic acids can then be chain-shortened via β-oxidation to yield medium-chain dicarboxylic acids like this compound.

omega_oxidation fatty_acid Monocarboxylic Fatty Acid (e.g., Oleic Acid) omega_hydroxy ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy Cytochrome P450 (CYP4A, CYP4F) NADPH, O2 omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase (ADH) NAD+ dicarboxylic_acid Dicarboxylic Acid (e.g., Octadecanedioic Acid) omega_oxo->dicarboxylic_acid Aldehyde Dehydrogenase (ALDH) NAD+ This compound This compound (Octanedioic Acid) dicarboxylic_acid->this compound Peroxisomal β-Oxidation

Figure 1. ω-Oxidation Pathway for Dicarboxylic Acid Formation.
Degradation of this compound via Peroxisomal β-Oxidation

Dicarboxylic acids, including this compound, are primarily catabolized in the peroxisomes.[7][11] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are:

  • Peroxisomal Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step, the formation of a double bond.[8][12][13]

  • L-Bifunctional Protein (LBP/EHHADH) and D-Bifunctional Protein (DBP/HSD17B4): These proteins exhibit both hydratase and dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.[8][13][14][15]

  • Sterol Carrier Protein X (SCPx) and Peroxisomal Thiolase: Catalyze the final thiolytic cleavage to release acetyl-CoA.[15][16][17]

peroxisomal_beta_oxidation suberyl_coa Suberyl-CoA enoyl_coa 2-trans-Enoyl-CoA Derivative suberyl_coa->enoyl_coa Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 hydroxyacyl_coa 3-Hydroxyacyl-CoA Derivative enoyl_coa->hydroxyacyl_coa L/D-Bifunctional Protein (Hydratase) ketoacyl_coa 3-Ketoacyl-CoA Derivative hydroxyacyl_coa->ketoacyl_coa L/D-Bifunctional Protein (Dehydrogenase) NAD+ -> NADH adipyl_coa Adipyl-CoA ketoacyl_coa->adipyl_coa Sterol Carrier Protein X (SCPx) / Thiolase CoA-SH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Figure 2. Peroxisomal β-Oxidation of Suberyl-CoA.

Quantitative Data on this compound in Metabolic Disorders

Elevated urinary this compound is a key diagnostic marker for several metabolic disorders. The following tables summarize quantitative data from studies on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Gestational Diabetes Mellitus (GDM).

Table 1: Urinary this compound Concentrations in MCAD Deficiency

Study PopulationConditionMean/Median this compound Concentration (µg/mg creatinine or nmol/mg Creatinine)Reference
Asymptomatic NeonateMCAD DeficiencyHigh this compound/adipate ratio (>1.0)[18]
Patients with confirmed MCAD deficiencyMCAD DeficiencySignificantly increased suberylglycine[19]
Chinese PatientsMCAD Deficiency (before treatment)22.99 (range: 3.01–13.50) nmol/mg Creatinine
Healthy Controls-Not specified, but significantly lower than MCAD patients[19]

Table 2: Urinary this compound Concentrations in Gestational Diabetes Mellitus (GDM)

Study PopulationConditionMedian this compound Concentration (µg/mg creatinine)Reference
Early PregnancyDeveloped GDMNot significantly different from controls[11][20]
Early PregnancyDid not develop GDMNot significantly different from cases[11][20]
T2DM Patients (for comparison)Type 2 Diabetes4.2 ± 4.8 µg/mg creatinine (not statistically significant vs. controls)[21]
Non-diabetic Controls-1.8 ± 1.4 µg/mg creatinine[21]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for clinical diagnosis and research. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Urinary Dicarboxylic Acids

This protocol provides a general workflow for the quantification of this compound and other dicarboxylic acids in urine using LC-MS/MS with stable isotope dilution.[1]

4.1.1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of urine, add a known concentration of a stable isotope-labeled internal standard (e.g., Adipic acid-d10). This corrects for matrix effects and variations in sample processing.

  • Acidification: Acidify the sample with 1 M HCl to protonate the carboxylic acids.

  • Liquid-Liquid Extraction: Extract the dicarboxylic acids from the aqueous urine matrix using an organic solvent such as ethyl acetate.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, derivatize the carboxylic acid groups. A common method is esterification with butanol and HCl to form dibutyl esters.

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

lc_ms_workflow urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate1 Evaporation extract->evaporate1 derivatize Derivatization evaporate1->derivatize reconstitute Reconstitution derivatize->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

References

The Discovery and Synthesis of Suberic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, a dicarboxylic acid with the IUPAC name octanedioic acid, has a rich history rooted in the study of natural products and has evolved into a versatile building block in modern chemistry. Its journey from a component of cork to a precursor in the synthesis of polymers and pharmaceuticals is a testament to the advancements in organic synthesis. This technical guide provides an in-depth exploration of the discovery and various synthetic routes to suberic acid, tailored for professionals in research and drug development. It details experimental protocols for key synthesis methods, presents quantitative data for comparison, and explores the role of suberic acid in biological signaling pathways, offering a comprehensive resource for its application in scientific endeavors.

Discovery and Historical Context

The name "suberic acid" originates from the Latin word suber, meaning cork, from which it was first isolated. The initial discovery involved the nitric acid oxidation of cork material.[1][2] This early method, while historically significant, has been largely superseded by more efficient and scalable synthetic routes. Later, suberic acid was also identified as a product of the oxidation of castor oil.

Chemical and Physical Properties

Suberic acid is a colorless crystalline solid with the chemical formula C₈H₁₄O₄.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
IUPAC NameOctanedioic acid[3]
CAS Number505-48-6[3]
Molecular FormulaC₈H₁₄O₄[3]
Molecular Weight174.19 g/mol [3]
Melting Point141-144 °C[2]
Boiling Point230 °C at 15 mmHg[2]
Solubility in Water2.46 g/L[2]

Synthesis of Suberic Acid: Experimental Protocols

Several methods have been developed for the synthesis of suberic acid, ranging from classical oxidative cleavage of natural products to modern catalytic processes. This section provides detailed experimental protocols for the most significant synthetic routes.

Synthesis from Cork (Historical Method)

The historical method of producing suberic acid involves the strong oxidation of suberin, a major component of cork, using nitric acid. While not a common laboratory or industrial method today due to the complex mixture of products and harsh reaction conditions, it is of historical importance.

Experimental Protocol: Nitric Acid Oxidation of Cork (Conceptual)

  • Materials: Cork powder, concentrated nitric acid.

  • Procedure:

    • A suspension of finely ground cork powder in concentrated nitric acid is prepared in a reaction vessel equipped with a reflux condenser and a system for off-gas scrubbing.

    • The mixture is heated under reflux for several hours. The reaction is highly exothermic and produces large volumes of nitrogen oxides, requiring careful temperature control and a well-ventilated fume hood.

    • After the reaction is complete, the mixture is cooled, and the excess nitric acid is removed, often by distillation under reduced pressure.

    • The resulting residue contains a mixture of dicarboxylic acids, including suberic acid.

    • Separation and purification of suberic acid from this complex mixture is challenging and typically involves fractional crystallization or chromatography.

Synthesis from Castor Oil (Ricinoleic Acid)

A more practical and widely used method for suberic acid synthesis involves the oxidative cleavage of ricinoleic acid, the primary fatty acid in castor oil. This can be achieved through various oxidative processes, including alkali fusion.

Experimental Protocol: Alkali Fusion of Castor Oil

This protocol is adapted from methodologies described for the production of dicarboxylic acids from castor oil.[4][5][6]

  • Materials: Castor oil, sodium hydroxide (NaOH), lead(II,IV) oxide (Pb₃O₄) or other suitable catalyst, hydrochloric acid (HCl), liquid paraffin (optional, as a thinning agent).

  • Procedure:

    • In a suitable reaction vessel, castor oil is first saponified by heating with a concentrated solution of sodium hydroxide to produce sodium ricinoleate.

    • A catalyst, such as Pb₃O₄ (typically 1% by weight of the oleochemical), is added to the mixture.[6]

    • The temperature is raised to approximately 280 °C to initiate the alkali fusion (cracking) of the sodium ricinoleate.[4] The reaction is typically carried out for 3-5 hours.[6] The use of a thinning agent like liquid paraffin can improve mixing and heat transfer.

    • During the reaction, 2-octanol is formed as a byproduct and can be distilled off.

    • After completion, the reaction mixture is cooled and dissolved in water.

    • The aqueous solution is then acidified with hydrochloric acid. Initially, acidification to a pH of around 6 can precipitate other fatty acids, which can be removed by filtration.

    • Further acidification of the filtrate to a lower pH will precipitate the crude suberic acid.

    • The crude suberic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or other suitable solvents.

Quantitative Data for Synthesis from Castor Oil Derivatives [6]

Starting MaterialCatalystOptimal Oleochemicals/NaOH RatioReaction Time (hours)Maximum Yield (%)
Castor OilPb₃O₄ (1%)15:14568.8
Methyl RicinoleatePb₃O₄ (1%)15:14377.7
Sodium RicinoleatePb₃O₄ (1%)15:12380.1
Ricinoleic AcidPb₃O₄ (1%)15:14378.6
Synthesis from Cyclooctene

The oxidation of cyclooctene is a modern and efficient route to suberic acid. Ozonolysis followed by an oxidative work-up is a common laboratory method.

Experimental Protocol: Ozonolysis of Cyclooctene [7][8][9]

  • Materials: Cyclooctene, methanol or dichloromethane (solvent), ozone (O₃), hydrogen peroxide (H₂O₂), or other oxidizing agents for work-up.

  • Procedure:

    • Cyclooctene is dissolved in a suitable solvent like methanol or dichloromethane in a reaction vessel equipped with a gas inlet tube and cooled to -78 °C using a dry ice/acetone bath.

    • A stream of ozone gas is bubbled through the solution until the solution turns blue, indicating the presence of excess ozone and the completion of the reaction.

    • The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

    • An oxidative work-up is then performed. This typically involves the addition of hydrogen peroxide to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the intermediate ozonide is completely oxidized to the carboxylic acid.

    • The solvent is removed under reduced pressure.

    • The resulting crude suberic acid is then purified, typically by recrystallization from water.

A patented industrial method describes the catalytic oxidation of cyclooctene using a composite phase transfer catalyst and hydrogen peroxide as the oxidant, achieving a conversion rate of over 90% and a suberic acid yield of over 60%.[10]

Signaling Pathways and Relevance in Drug Development

While suberic acid is a key metabolite, its direct role as a signaling molecule is an emerging area of research. Dicarboxylic acids, in general, are involved in cellular metabolism and can act as signaling molecules.

Fatty Acid Metabolism and Omega-Oxidation

Suberic acid is a product of the omega-oxidation of fatty acids. This is an alternative pathway to the more common beta-oxidation. In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, beta-oxidation is impaired, leading to an accumulation of fatty acids that are then metabolized via omega-oxidation. This results in elevated levels of dicarboxylic acids, including suberic acid, in the urine and blood.[11][12] Therefore, suberic acid can serve as a biomarker for certain fatty acid oxidation disorders.

Fatty_Acid_Metabolism Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation (Mitochondria) Fatty_Acids->Beta_Oxidation Primary Pathway Omega_Oxidation Omega-Oxidation (Endoplasmic Reticulum) Fatty_Acids->Omega_Oxidation Alternative Pathway Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Dicarboxylic_Acids Dicarboxylic Acids (including Suberic Acid) Omega_Oxidation->Dicarboxylic_Acids TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Metabolic_Disorders Metabolic Disorders (e.g., MCAD deficiency) Metabolic_Disorders->Beta_Oxidation Impaired Metabolic_Disorders->Omega_Oxidation Upregulated PPAR_Signaling cluster_nucleus Nucleus Fatty_Acids Fatty Acids & Derivatives PPAR PPAR Fatty_Acids->PPAR Ligand Binding Suberic_Acid Suberic Acid Suberic_Acid->PPAR Potential Modulation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) PPAR->PPRE Binding RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression Transcription Regulation Experimental_Workflow_Synthesis cluster_cork From Cork cluster_castor From Castor Oil cluster_cyclo From Cyclooctene Cork Cork Nitric_Acid_Oxidation Nitric Acid Oxidation Cork->Nitric_Acid_Oxidation Crude_Mix Crude Mixture of Dicarboxylic Acids Nitric_Acid_Oxidation->Crude_Mix Purification_Cork Purification (e.g., Fractional Crystallization) Crude_Mix->Purification_Cork Suberic_Acid_Cork Suberic Acid Purification_Cork->Suberic_Acid_Cork Castor_Oil Castor Oil Alkali_Fusion Alkali Fusion Castor_Oil->Alkali_Fusion Crude_Suberate Crude Sodium this compound Alkali_Fusion->Crude_this compound Acidification Acidification Crude_this compound->Acidification Purification_Castor Purification (e.g., Recrystallization) Acidification->Purification_Castor Suberic_Acid_Castor Suberic Acid Purification_Castor->Suberic_Acid_Castor Cyclooctene Cyclooctene Ozonolysis Ozonolysis Cyclooctene->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide Oxidative_Workup Oxidative Work-up (e.g., H₂O₂) Ozonide->Oxidative_Workup Purification_Cyclo Purification (e.g., Recrystallization) Oxidative_Workup->Purification_Cyclo Suberic_Acid_Cyclo Suberic Acid Purification_Cyclo->Suberic_Acid_Cyclo

References

Methodological & Application

Application Notes and Protocols for Disuccinimidyl Suberate (DSS) Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to using disuccinimidyl suberate (DSS) for crosslinking proteins. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[1][2][3][4][5] Its membrane-permeable nature makes it suitable for intracellular crosslinking.[1][2][3][5][6]

Principle of DSS Crosslinking

Disuccinimidyl this compound is a non-cleavable crosslinker with two NHS ester reactive groups at either end of an 8-atom (11.4 angstrom) spacer arm.[6][7] The NHS esters react with primary amines in the pH range of 7-9 to form covalent amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2][4] This reaction effectively links proteins that are in close proximity, allowing for the study of protein-protein interactions, protein complex conformations, and the stabilization of protein assemblies for further analysis.

Mechanism of Action

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.

DSS_Mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein 1 (-NH2) Crosslinked_Protein Crosslinked Proteins (Stable Amide Bond) Protein1->Crosslinked_Protein Reaction with Protein 2 (-NH2) DSS DSS (NHS-Ester) DSS->Crosslinked_Protein NHS NHS (Byproduct) Crosslinked_Protein->NHS

Caption: Chemical reaction mechanism of DSS crosslinking.

Materials and Reagents

  • Disuccinimidyl this compound (DSS): Store at -20°C, protected from moisture.[7]

  • Dry, amine-free solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][6][7]

  • Protein Sample: Purified protein(s) in an amine-free buffer.

  • Reaction Buffer: Amine-free buffer with a pH of 7-9. Recommended buffers include sodium phosphate, HEPES, carbonate/bicarbonate, or borate buffers.[1][2][5][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[1][2][5]

  • Analysis Reagents: SDS-PAGE gels, Western blot reagents, or mass spectrometry equipment, depending on the downstream application.

Experimental Protocols

The following protocols provide a general framework for DSS crosslinking. Optimization may be required for specific applications.

Protocol for Crosslinking Purified Proteins

This protocol is suitable for studying interactions between purified proteins in solution.

Experimental Workflow:

Purified_Protein_Workflow A 1. Prepare Protein Sample in Amine-Free Buffer B 2. Prepare Fresh DSS Solution in Dry DMSO/DMF A->B C 3. Add DSS to Protein Sample & Incubate B->C D 4. Quench Reaction with Tris or Glycine C->D E 5. Analyze Crosslinked Products (SDS-PAGE, MS, etc.) D->E

Caption: Workflow for DSS crosslinking of purified proteins.

Detailed Steps:

  • Protein Preparation:

    • Prepare the protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[7] If the protein solution contains amine-containing buffers like Tris, dialysis against an appropriate amine-free buffer is necessary.[4]

  • DSS Solution Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]

    • Immediately before use, dissolve DSS in dry DMSO or DMF to the desired stock concentration (e.g., 25-50 mM).[2][5][7] For example, to prepare a 50 mM solution, dissolve 10 mg of DSS in 540 µL of dry DMSO.[7] Do not store DSS stock solutions as the NHS-ester moiety readily hydrolyzes.[1][2][5]

  • Crosslinking Reaction:

    • Add the prepared DSS solution to the protein sample. The final concentration of DSS should be between 0.25 to 5 mM.[1][2][7] The molar excess of DSS to protein will depend on the protein concentration (see Table 1).

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-3 hours.[1][2][7]

  • Reaction Quenching:

    • Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-200 mM.[1][2][7]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[1][2]

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked species.[8] Unreacted DSS and byproducts can be removed by dialysis or gel filtration if necessary.[7]

Protocol for Intracellular Crosslinking in Cultured Cells

This protocol is designed for identifying protein-protein interactions within a cellular context.

Experimental Workflow:

Intracellular_Workflow A 1. Prepare Cell Suspension in Amine-Free Buffer (e.g., PBS) B 2. Prepare Fresh DSS Solution in Dry DMSO A->B C 3. Add DSS to Cell Suspension & Incubate B->C D 4. Quench Reaction with Tris Buffer C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Analyze Crosslinked Products E->F

Caption: Workflow for intracellular DSS crosslinking.

Detailed Steps:

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any traces of amine-containing culture media.[1][2][5]

    • Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.[1][2]

  • DSS Solution Preparation:

    • Follow the same procedure as described in section 3.1, step 2.

  • Crosslinking Reaction:

    • Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[1][2][5]

    • Incubate the cells for 30 minutes at room temperature.[1][2][5]

  • Reaction Quenching:

    • Add a quenching buffer to a final concentration of 10-20 mM Tris.[2]

    • Incubate for 15 minutes at room temperature.[2]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer and protocol to extract the crosslinked proteins.

  • Analysis:

    • Analyze the protein extract using techniques such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the crosslinked protein complexes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DSS crosslinking experiments.

Table 1: Recommended Molar Excess of DSS

Protein ConcentrationMolar Excess of DSS (DSS:Protein)
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Source:[1][2][4]

Table 2: Typical Reaction Conditions

ParameterRecommended Range
DSS Final Concentration
Purified Proteins0.25 - 5 mM
Intracellular1 - 5 mM
Reaction Buffer pH 7.0 - 9.0
Incubation Time
Room Temperature30 - 60 minutes
On Ice2 - 3 hours
Quenching Buffer Concentration
Purified Proteins20 - 200 mM Tris
Intracellular10 - 20 mM Tris
Quenching Time 15 minutes

Sources:[1][2][5][7]

Troubleshooting

Issue: Low or no crosslinking efficiency.

  • Possible Cause: Inactive DSS due to hydrolysis.

  • Solution: Ensure DSS is stored properly and dissolved in a dry solvent immediately before use. Allow the DSS vial to come to room temperature before opening.[1][5][7]

Issue: Non-specific, high-molecular-weight aggregates.

  • Possible Cause: Excessive DSS concentration or prolonged incubation time.

  • Solution: Optimize the DSS concentration by performing a titration. Reduce the incubation time.

Issue: Reaction quenched by buffer components.

  • Possible Cause: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.

  • Solution: Use an amine-free buffer for the crosslinking reaction.[5][7] Dialyze the protein sample if it is in an amine-containing buffer.[4]

Applications of DSS Crosslinking

  • Studying Protein-Protein Interactions: DSS is widely used to identify and characterize protein complexes.[8]

  • Probing Protein Structure: The distance constraints provided by the DSS spacer arm can be used in computational modeling of protein and protein complex structures.

  • Stabilizing Protein Complexes: Crosslinking can stabilize transient or weak interactions, facilitating their purification and analysis.

  • Receptor-Ligand Crosslinking: DSS is ideal for covalently linking ligands to their receptors.[3]

References

Application Notes and Protocols for In Vivo Protein Interaction Studies Using Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (DSS) is a valuable tool for capturing and analyzing protein-protein interactions (PPIs) within their native cellular environment. As a membrane-permeable, amine-reactive, and non-cleavable crosslinker, DSS covalently links interacting proteins in living cells, allowing for the identification of both stable and transient interactions that might be lost during traditional in vitro methods.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing DSS in in vivo protein interaction studies.

Introduction to Disuccinimidyl this compound (DSS)

DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of 11.4 Å.[4] Its NHS ester reactive groups target primary amines, primarily the ε-amine of lysine residues and the N-termini of polypeptides, forming stable amide bonds.[5][6] Being water-insoluble, DSS must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous cell suspension.[5][7] Its hydrophobicity allows it to permeate cell membranes, making it ideal for intracellular crosslinking.[3][5][6]

The primary applications of in vivo DSS crosslinking include:

  • Stabilizing Transient Interactions: Capturing weak or transient protein interactions for subsequent analysis.[1][3]

  • Mapping Protein Complex Topologies: Providing distance constraints for structural modeling of protein complexes.[8][9]

  • Identifying Novel Interaction Partners: Discovering new protein-protein interactions within cellular signaling pathways.

Mechanism of Action

The crosslinking reaction with DSS is a two-step process for each of its two identical reactive ends. The NHS ester reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5] If a second protein with an accessible primary amine is within the 11.4 Å range of the spacer arm, the other end of the DSS molecule will react with it, creating a covalent crosslink between the two proteins.

DSS_Mechanism cluster_step1 Step 1: First Amine Reaction cluster_step2 Step 2: Second Amine Reaction (Crosslinking) Protein_A Protein A (with primary amine) Intermediate DSS-Protein A Intermediate Protein_A->Intermediate reacts with DSS DSS DSS->Intermediate NHS_released1 N-hydroxysuccinimide Intermediate->NHS_released1 releases Protein_B Protein B (with primary amine) Crosslinked_Complex Crosslinked Protein A - Protein B Intermediate->Crosslinked_Complex reacts with Protein_B->Crosslinked_Complex NHS_released2 N-hydroxysuccinimide Crosslinked_Complex->NHS_released2 releases

Figure 1: DSS crosslinking mechanism of action.

Experimental Workflow Overview

A typical in vivo DSS crosslinking experiment followed by mass spectrometry analysis involves several key stages: cell preparation, crosslinking, quenching, cell lysis, protein digestion, enrichment of crosslinked peptides, and finally, mass spectrometry analysis and data interpretation.

DSS_Workflow Start Start: Living Cells Cell_Prep Cell Preparation (Harvesting and Washing) Start->Cell_Prep Crosslinking In Vivo Crosslinking (Add DSS) Cell_Prep->Crosslinking Quenching Quenching (e.g., Tris or Glycine) Crosslinking->Quenching Cell_Lysis Cell Lysis (e.g., RIPA buffer) Quenching->Cell_Lysis Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC, SCX) Digestion->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Data Analysis (Identification of crosslinked peptides) MS_Analysis->Data_Analysis End End: Protein Interaction Map Data_Analysis->End

Figure 2: General experimental workflow for in vivo DSS crosslinking.

Detailed Experimental Protocols

Protocol 1: In Vivo Crosslinking of Suspension Cells with DSS

Materials:

  • Suspension cell culture (e.g., HeLa, K562)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • DSS (Disuccinimidyl this compound)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Centrifuge and tubes

Procedure:

  • Cell Preparation:

    • Harvest cells from culture and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[4][5]

    • Resuspend the cells in PBS (pH 8.0) to a final concentration of approximately 25 x 10^6 cells/mL.[5][6]

  • DSS Preparation:

    • Immediately before use, prepare a 25 mM stock solution of DSS by dissolving it in anhydrous DMSO.[4] For example, dissolve 2 mg of DSS in 216 µL of DMSO.[4] DSS is moisture-sensitive and hydrolyzes quickly in aqueous solutions, so stock solutions should not be stored.[5][6]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[4][5][6] The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[4][5]

  • Quenching:

    • Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 10-20 mM (e.g., add 10-20 µL of 1 M Tris-HCl, pH 7.5 per 1 mL of reaction volume).[4]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[4][5]

  • Cell Lysis:

    • Pellet the crosslinked and quenched cells by centrifugation.

    • Wash the pellet once with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[10] For downstream immunoprecipitation, a non-denaturing buffer like one containing NP-40 is suitable, while for total protein analysis for mass spectrometry, a stronger buffer like RIPA or one containing urea may be used.[10][11][12]

    • The resulting lysate can be used for downstream applications like immunoprecipitation or processed for mass spectrometry. After lysis, the sample can often be snap-frozen and stored at -80°C.[13]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Crosslinked cell lysate

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Urea

  • Ammonium Bicarbonate

  • C18 solid-phase extraction (SPE) columns

  • Size-Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography system

Procedure:

  • Reduction and Alkylation:

    • If not already in a denaturing buffer, add urea to the lysate to a final concentration of 8 M to denature the proteins.[11][12]

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 10 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 SPE column according to the manufacturer's protocol.

  • Enrichment of Crosslinked Peptides:

    • The abundance of crosslinked peptides is typically very low compared to linear peptides.[14] Therefore, an enrichment step is crucial.

    • Fractionate the desalted peptides using either SEC or SCX. Crosslinked peptides are larger and often more highly charged, causing them to elute in earlier fractions in SEC and bind more strongly in SCX.[8][15]

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., XlinkX, pLink) to identify the crosslinked peptide pairs from the complex fragmentation spectra.[15]

Data Presentation

The analysis of a DSS crosslinking experiment by mass spectrometry yields a list of identified crosslinked peptide pairs. This data provides distance constraints between specific lysine residues on the same or different proteins.

Table 1: Representative Quantitative Data from an In Vivo DSS Crosslinking Experiment
Crosslink IDProtein 1Residue 1Protein 2Residue 2Spectral Count
XL-001HSP90AK293CDC37K16725
XL-002Tubulin alpha-1AK60Tubulin betaK6018
XL-003GAPDHK191GAPDHK21215
XL-004Akt1K14PDK1K11512
XL-005p53K382MDM2K4649

Note: This table is illustrative. Actual data will vary based on the biological system and experimental conditions.

Table 2: Comparison of Crosslinking Reagents for In Vivo Studies
FeatureDSSBS3Formaldehyde
Membrane Permeability Yes[3][5][6]NoYes
Spacer Arm Length 11.4 Å[4]11.4 Å0 Å (zero-length)
Reactive Groups Primary AminesPrimary AminesMultiple groups
Cleavable NoNoReversible
Specificity High for primary aminesHigh for primary aminesLow, can crosslink protein-DNA[2]
Solubility Water-insoluble (requires DMSO)[5][7]Water-solubleWater-soluble

Concluding Remarks

In vivo crosslinking with DSS is a powerful technique to study protein-protein interactions in their native cellular context.[1] Careful optimization of experimental parameters, particularly the DSS concentration and reaction time, is critical for success. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute their own in vivo crosslinking experiments, ultimately leading to a deeper understanding of cellular protein interaction networks.

References

Application Notes and Protocols for Optimal DSS Concentration in Crosslinking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chemical crosslinking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions, characterizing protein complex topology, and providing distance constraints for structural modeling.[1][2] Disuccinimidyl suberate (DSS) is a widely used homobifunctional, amine-reactive crosslinker that covalently links primary amines (N-terminus and lysine side chains) of proteins in close proximity.[1][3] The resulting crosslinked peptides are then identified by mass spectrometry, offering insights into the spatial arrangement of proteins.[1] This document provides detailed application notes and protocols for optimizing the DSS concentration in XL-MS experiments to ensure efficient crosslinking while minimizing unwanted artifacts.

Key Considerations for DSS Crosslinking

Successful DSS crosslinking experiments hinge on several critical factors that must be carefully optimized for each biological system:

  • Purity of the Protein Sample: It is imperative to start with a highly pure protein sample.[1] Contaminating proteins can lead to a complex mixture of crosslinked products, significantly complicating data analysis.[1]

  • Buffer Composition: The crosslinking reaction must be performed in a non-amine-containing buffer at a pH between 7 and 9.[1][4][5] Suitable buffers include HEPES, sodium phosphate, or bicarbonate/carbonate.[1] Amine-containing buffers such as Tris will quench the N-hydroxysuccinimide (NHS)-ester reaction and must be avoided during the crosslinking step.[1][5]

  • DSS Preparation: DSS is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[4][5] It is insoluble in water and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][5][6] Stock solutions of DSS should not be stored as the NHS-ester moiety readily hydrolyzes.[5]

  • Optimal DSS Concentration: The ideal DSS concentration is empirical and requires optimization for each specific protein system.[1] A titration of DSS concentrations is recommended to find the balance between sufficient crosslinking and the formation of non-specific aggregates.

Quantitative Data Summary

The following tables summarize recommended starting concentrations for DSS in various experimental setups. It is crucial to empirically determine the optimal concentration for your specific protein of interest.

Table 1: Recommended DSS Concentrations for In-Solution Crosslinking

Protein ConcentrationMolar Excess of DSS to ProteinFinal DSS Concentration Range
> 5 mg/mL10-fold0.25 - 5 mM[7][8]
< 5 mg/mL20- to 50-fold0.25 - 5 mM[7][8]
10-20 µM (target concentration)Varies (titration recommended)Titrate in µM to low mM range[1][9]

Table 2: Recommended DSS Concentrations for In-Gel and Intracellular Crosslinking

ApplicationFinal DSS Concentration Range
In-Gel Crosslinking0.5 - 5 mM[10]
Intracellular Crosslinking (in living cells)1 - 5 mM[5][7][8]

Experimental Protocols

Protocol 1: In-Solution DSS Crosslinking of Purified Proteins

This protocol is suitable for purified protein complexes.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.8)[1][9]

  • DSS (Disuccinimidyl this compound)

  • Anhydrous DMSO or DMF[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[1]

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5[1]

  • Reducing Agent: 10 mM Dithiothreitol (DTT)[1]

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)[1]

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)[1]

  • Formic Acid (FA)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange.

    • The recommended target protein concentration is in the range of 10-20 µM.[1][9]

  • DSS Stock Solution Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening.[4]

    • Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in 216 µL of DMSO to make a 25 mM stock solution.[1][7]

  • Crosslinking Reaction:

    • Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (refer to Table 1). It is recommended to perform a titration of DSS concentrations to determine the optimum.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[7][8]

    • Incubate for 15 minutes at room temperature.[7][8]

  • Sample Preparation for Mass Spectrometry:

    • Denaturation, Reduction, and Alkylation: Add Denaturation Buffer to the quenched sample to a final urea concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. Then, add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark at room temperature.[1]

    • Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[1]

    • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.[1]

Protocol 2: In-Gel DSS Crosslinking and Digestion

This protocol is useful when the protein of interest is in a polyacrylamide gel band.

Materials:

  • Polyacrylamide gel slice containing the protein of interest

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM NH4HCO3[1]

  • Dehydration Solution: 100% Acetonitrile (ACN)[1]

  • Crosslinking Buffer: 20 mM HEPES, pH 7.8[1]

  • DSS solution in DMSO (prepare fresh)

  • Quenching Buffer: 50 mM NH4HCO3, 50 mM Tris-HCl, pH 7.5[1]

  • Reduction Solution: 10 mM DTT in 50 mM NH4HCO3[1]

  • Alkylation Solution: 55 mM IAA in 50 mM NH4HCO3[1]

  • Trypsin solution (12.5 ng/µL in 50 mM NH4HCO3)[1]

  • Extraction Solution: 50% ACN, 5% Formic Acid[1]

Procedure:

  • Excise and Destain: Excise the protein band from the Coomassie-stained gel and cut it into small pieces (~1 mm³). Destain the gel pieces with the Destaining Solution until the gel is clear.[1]

  • Dehydration: Dehydrate the gel pieces with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.[1]

  • Crosslinking:

    • Rehydrate the gel pieces in Crosslinking Buffer.[1]

    • Remove the buffer and add the freshly prepared DSS solution to cover the gel pieces (refer to Table 2 for concentration).

    • Incubate for 30-60 minutes at room temperature.[1]

  • Quenching: Remove the DSS solution and add Quenching Buffer. Incubate for 15 minutes at room temperature.[1]

  • Washing and Dehydration: Wash the gel pieces with 50 mM NH4HCO3 and then dehydrate with 100% ACN. Dry the gel pieces completely.[1]

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with the cold trypsin solution.

    • Add enough 50 mM NH4HCO3 to cover the gel pieces and incubate overnight at 37°C.[1]

  • Peptide Extraction: Collect the supernatant. Add Extraction Solution to the gel pieces, vortex, and sonicate. Pool the supernatants and dry the extracted peptides in a vacuum centrifuge before LC-MS/MS analysis.[1]

Visualizations

Experimental Workflow

XLMS_Workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Protein_Sample 1. High Purity Protein Sample Buffer_Exchange 2. Amine-Free Buffer (pH 7-9) Protein_Sample->Buffer_Exchange DSS_Prep 3. Prepare Fresh DSS in DMSO Crosslink 4. Add DSS to Sample Incubate Buffer_Exchange->Crosslink DSS_Prep->Crosslink Quench 5. Quench Reaction (e.g., Tris) Crosslink->Quench Denature 6. Denature, Reduce, Alkylate Quench->Denature Quench->Denature Digest 7. Proteolytic Digestion (e.g., Trypsin) Denature->Digest Desalt 8. Desalt Peptides (C18) Digest->Desalt LC_MSMS 9. LC-MS/MS Analysis Desalt->LC_MSMS Desalt->LC_MSMS Data_Analysis 10. Data Analysis (Software) LC_MSMS->Data_Analysis

Caption: General workflow for a crosslinking mass spectrometry (XL-MS) experiment.

DSS Crosslinking Reaction

DSS_Reaction cluster_reactants Reactants cluster_product Product Protein1 Protein 1 + Primary Amine (-NH2) Crosslinked_Complex Crosslinked Protein Complex Protein 1 -- Amide Bond -- Spacer -- Amide Bond -- Protein 2 Protein1->Crosslinked_Complex Protein2 Protein 2 + Primary Amine (-NH2) Protein2->Crosslinked_Complex DSS DSS NHS-ester -- Spacer -- NHS-ester DSS->Crosslinked_Complex NHS N-hydroxysuccinimide (byproduct) Crosslinked_Complex->NHS

Caption: Schematic of the DSS crosslinking reaction with primary amines on proteins.

References

Protocol for Quenching Disuccinimidyl Suberate (DSS) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Disuccinimidyl suberate (DSS) is a non-cleavable, membrane-permeable crosslinking agent widely used to study protein-protein interactions.[1][2][3] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chains of lysine residues and the N-termini of proteins) to form stable amide bonds.[1][2][3][4] The crosslinking reaction is typically carried out at a pH between 7 and 9.[1][2][4] To obtain meaningful and reproducible results, it is crucial to effectively stop, or "quench," the crosslinking reaction at a specific time point. This prevents the formation of non-specific crosslinks and large, insoluble aggregates that can interfere with downstream analysis.[5]

This document provides a detailed protocol for quenching DSS crosslinking reactions and summarizes common quenching conditions.

Experimental Protocols

Materials
  • Crosslinked sample (proteins, cells, etc.)

  • Quenching Buffer:

    • 1 M Tris-HCl, pH 7.5 to 8.0[4][5][7]

    • or 1 M Glycine[5][7]

    • or 1 M Lysine[5][7]

  • Phosphate-Buffered Saline (PBS)

Protocol for Quenching DSS Crosslinking in Solution (e.g., Purified Proteins)
  • Perform Crosslinking: Follow your established protocol for DSS crosslinking. A typical reaction involves incubating the protein sample with DSS (e.g., 0.25-5 mM final concentration) for 30 minutes at room temperature or 2 hours on ice.[7]

  • Prepare Quenching Buffer: Shortly before the end of the crosslinking incubation, prepare the desired quenching buffer.

  • Quench Reaction: Add the quenching buffer to the crosslinking reaction to achieve a final concentration of 20-50 mM.[5][7] For example, add 20-50 µL of 1 M Tris-HCl, pH 7.5, to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[5][7] This allows the quenching reagent to react with any remaining active DSS.

  • Proceed to Downstream Analysis: The quenched sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For some applications, it may be necessary to remove the excess crosslinker and quenching reagent by dialysis or desalting.[7]

Protocol for Quenching DSS Crosslinking in Cells
  • Perform In-Cell Crosslinking: Follow your protocol for crosslinking proteins in cell suspension or adherent cells. This typically involves incubating the cells with 1-5 mM DSS in an amine-free buffer (like PBS) for about 30 minutes at room temperature.[7]

  • Quench Reaction: To stop the crosslinking, add the quenching buffer to the cell suspension to a final concentration of 20-50 mM Tris or glycine.[5][7]

  • Incubate: Incubate the cells with the quenching buffer for 15 minutes at room temperature.[7]

  • Wash Cells: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove the quenching reagent and unreacted crosslinker.[4]

  • Cell Lysis: The washed, crosslinked, and quenched cells are now ready for lysis and subsequent analysis of protein interactions.

Data Presentation

The following table summarizes common conditions for quenching DSS crosslinking reactions as found in various protocols. Direct quantitative comparisons of efficiency are not extensively documented in the reviewed literature.

Quenching ReagentStock ConcentrationFinal ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 1 M, pH 7.5-8.020-50 mM[5][7]15 minutes[5][7]Room TemperatureMost commonly used quenching agent.
Glycine 1 M20-50 mM[5]15 minutes[5]Room TemperatureAn effective alternative to Tris.
Lysine 1 M20-50 mM[5]15 minutesRoom TemperatureAnother primary amine-containing amino acid suitable for quenching.
Ammonium Bicarbonate 1 M20 mM[9]5-10 minutes[9][10]Room Temperature or on iceOften used in protocols for mass spectrometry.

Mandatory Visualization

DSS_Quenching_Workflow cluster_crosslinking DSS Crosslinking Reaction cluster_quenching Quenching cluster_downstream Downstream Processing protein_sample Protein Sample in Amine-Free Buffer (pH 7-9) add_dss Add DSS (0.25-5 mM) protein_sample->add_dss 1. incubation Incubate (30 min @ RT or 2h @ 4°C) add_dss->incubation 2. add_quencher Add Quenching Reagent (e.g., 20-50 mM Tris) incubation->add_quencher 3. quench_incubation Incubate (15 min @ RT) add_quencher->quench_incubation 4. analysis Analysis (SDS-PAGE, MS, etc.) quench_incubation->analysis 5.

Caption: Workflow for DSS crosslinking and subsequent quenching.

DSS_Quenching_Mechanism dss DSS (Disuccinimidyl this compound) NHS-Ester Spacer NHS-Ester inactive_dss Quenched DSS Amide Bond Spacer Amide Bond dss:f0->inactive_dss:f0 Reaction dss:f1->inactive_dss:f1 Reaction nhs N-hydroxysuccinimide (byproduct) dss->nhs releases quencher Quenching Reagent (e.g., Tris) R-NH₂ quencher:nh2->dss:f0 Nucleophilic Attack quencher:nh2->dss:f1 Nucleophilic Attack

Caption: Chemical reaction of DSS quenching by a primary amine.

References

Application Notes and Protocols for Immobilizing Proteins on Amine-Coated Surfaces with Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of proteins onto solid surfaces is a cornerstone technique in various biomedical and biotechnological applications, including immunoassays, biosensors, affinity chromatography, and cell-based assays. A stable and oriented attachment of proteins is crucial for retaining their biological activity and ensuring the reproducibility of the assay. Disuccinimidyl suberate (DSS) is a homobifunctional crosslinker widely used for this purpose.[1][2] DSS contains two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm, which react efficiently with primary amines (-NH2) on the protein surface (e.g., lysine residues and the N-terminus) and the amine-functionalized substrate to form stable amide bonds.[1][3] This application note provides a detailed protocol for the immobilization of proteins on amine-coated surfaces using DSS, along with quantitative data considerations and troubleshooting guidelines.

Principle of the Method

The immobilization process is a two-step procedure. First, the amine-coated surface is activated with DSS. The NHS ester at one end of the DSS molecule reacts with a primary amine on the surface, forming a stable amide bond and leaving the second NHS ester available for reaction. In the second step, the protein of interest is introduced, and its primary amine groups react with the surface-bound NHS esters, resulting in the covalent attachment of the protein to the surface. The efficiency of this process is influenced by several factors, including pH, temperature, and the concentration of both the crosslinker and the protein.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in immobilizing proteins on amine-coated surfaces using DSS.

Preparation of Amine-Coated Surfaces (Glass Slides)

This protocol describes the functionalization of glass slides with amine groups using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Glass microscope slides

  • 2% Mucasol or similar detergent

  • Acetone, anhydrous

  • Ethanol, anhydrous

  • 2% (v/v) (3-aminopropyl)triethoxysilane (APTES) in anhydrous acetone

  • Deionized (DI) water

  • Oven

  • Staining jars

  • Slide rack

Protocol:

  • Cleaning the Slides:

    • Place the glass slides in a slide rack and immerse them in a staining jar containing a 2% Mucasol solution.

    • Sonicate for 30 minutes at 45°C.

    • Rinse the slides thoroughly with DI water.

    • Immerse the slides in anhydrous acetone for 10 minutes, followed by a 10-minute immersion in anhydrous ethanol.

    • Dry the slides using a stream of filtered compressed air or nitrogen.

  • Aminosilanization:

    • Prepare a 2% (v/v) APTES solution in anhydrous acetone in a staining jar.

    • Immerse the cleaned and dried slides in the APTES solution for 15 minutes with gentle agitation.

    • Rinse the slides thoroughly with anhydrous acetone to remove excess silane.

    • Rinse the slides four times with DI water to remove the acetone.

    • Dry the slides again with filtered compressed air or nitrogen.

    • Cure the slides in an oven at 110°C for 15-30 minutes to ensure covalent attachment of the silane.

  • Storage:

    • Store the aminosilanized slides in a desiccator or a sealed container with a desiccant at room temperature. The slides are best used within a few weeks of preparation.

Protein Immobilization using DSS

This protocol outlines the steps for activating the amine-coated surface with DSS and subsequently immobilizing the protein.

Materials:

  • Amine-coated glass slides (from Protocol 1)

  • Disuccinimidyl this compound (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein of interest

  • Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 50 mM borate buffer, pH 8.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Washing Buffer (e.g., PBS or PBST)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Protocol:

  • Preparation of Reagents:

    • Equilibrate the DSS vial to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.[2] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3]

    • Prepare the protein solution in the Conjugation Buffer at the desired concentration (e.g., 0.1 - 1 mg/mL).

  • Surface Activation with DSS:

    • Dilute the DSS stock solution in the Conjugation Buffer to a final concentration of 0.25-5 mM.[1][2] The optimal concentration should be determined empirically for each application.

    • Cover the surface of the amine-coated slides with the DSS solution and incubate for 30 minutes at room temperature in a humidified chamber to prevent evaporation.

    • Wash the slides three times with the Conjugation Buffer to remove unreacted DSS.

  • Protein Immobilization:

    • Immediately apply the protein solution to the DSS-activated surface.

    • Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C in a humidified chamber. The optimal incubation time will depend on the protein and its concentration.

  • Quenching and Blocking:

    • Wash the slides three times with the Washing Buffer to remove unbound protein.

    • To quench any remaining reactive NHS esters, immerse the slides in the Quenching Buffer for 15 minutes at room temperature.[1][3]

    • Wash the slides again three times with the Washing Buffer.

    • (Optional but recommended) Block any remaining non-specific binding sites by incubating the slides with Blocking Buffer for 30-60 minutes at room temperature.

    • Rinse the slides with DI water and dry them under a gentle stream of nitrogen. The slides are now ready for use in downstream applications.

Quantification of Immobilized Protein

Quantifying the amount of immobilized protein is crucial for quality control and assay optimization. A common method is to use a fluorescently labeled protein and measure the fluorescence intensity of the surface.

Materials:

  • Fluorescently labeled protein (e.g., with FITC, Cy3, or Cy5)

  • Fluorescence microarray scanner or fluorescence microscope with a CCD camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Perform the protein immobilization protocol (Protocol 2) using a fluorescently labeled protein.

  • After the final washing and drying steps, place the slide in a fluorescence scanner or on a fluorescence microscope.

  • Acquire images of the surface at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Use image analysis software to measure the mean fluorescence intensity of the protein-coated area.

  • To obtain a quantitative value of surface protein density (e.g., in ng/mm²), a calibration curve must be generated. This can be done by spotting known concentrations of the fluorescently labeled protein on a non-activated slide and measuring their fluorescence intensity.

Data Presentation

The efficiency of protein immobilization can be influenced by several factors. The following tables provide an overview of key parameters and representative data.

Table 1: Recommended Reaction Conditions for Protein Immobilization with DSS

ParameterRecommended RangeNotes
DSS Concentration 0.25 - 5 mM[1][2]Optimal concentration is application-dependent and should be determined empirically.
Protein Concentration > 5 mg/mLUse a 10-fold molar excess of DSS.[1][2]
< 5 mg/mLUse a 20- to 50-fold molar excess of DSS.[1][2]
pH of Conjugation Buffer 7.0 - 9.0Higher pH increases the reaction rate but also the rate of DSS hydrolysis.[5] A pH of 7.5-8.5 is a common starting point.
Incubation Time (Activation) 30 minutesAt room temperature.
Incubation Time (Immobilization) 30 min - 2 hours (RT) or overnight (4°C)Longer incubation times may increase protein density but can also lead to protein denaturation.
Quenching Agent 20-50 mM Tris or Glycine[1][2]Quenches unreacted NHS esters to prevent non-specific binding in subsequent steps.

Table 2: Illustrative Example of the Effect of DSS Concentration on Protein Immobilization

This table presents representative data based on graphical information from similar experiments. Actual results will vary depending on the specific protein and surface.

DSS Concentration (mM)Relative Immobilization Efficiency (%)
0.135
0.575
1.095
2.0100
5.098

Table 3: Factors Influencing Protein Surface Density and Activity

FactorEffect on Surface DensityEffect on Protein ActivityConsiderations
Surface Amine Density Higher density allows for more potential attachment points.Can lead to random orientation and potential denaturation if too dense.The quality of the aminosilanization step is critical.
DSS Concentration Increases up to a saturation point.High concentrations can lead to excessive cross-linking and loss of activity.Optimization is key to balance density and activity.
Protein Concentration Higher concentration in solution generally leads to higher surface density.High surface density can cause steric hindrance and reduced accessibility of active sites.A monolayer of well-oriented protein is often desirable.
Incubation Time Increases with time until available sites are saturated.Prolonged incubation can lead to protein denaturation on the surface.Monitor both protein density and activity over time to find the optimal window.
pH Optimal pH (7-9) is crucial for the amine-NHS ester reaction.pH can affect protein stability and conformation.Choose a pH that is a compromise between reaction efficiency and protein stability.

Visualizations

Chemical Reaction Pathway

cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Protein Immobilization AmineSurface Amine-Coated Surface (-NH2) ActivatedSurface DSS-Activated Surface (-NH-CO-(CH2)6-CO-O-NHS) AmineSurface->ActivatedSurface + DSS DSS DSS Crosslinker (NHS-O-CO-(CH2)6-CO-O-NHS) NHS_byproduct1 NHS (byproduct) ActivatedSurface->NHS_byproduct1 Protein Protein (-NH2) ImmobilizedProtein Immobilized Protein (Surface-NH-CO-(CH2)6-CO-NH-Protein) Protein->ImmobilizedProtein + Activated Surface NHS_byproduct2 NHS (byproduct) ImmobilizedProtein->NHS_byproduct2 Start Start: Clean Glass Surface Aminosilanization 1. Aminosilanization (APTES Treatment) Start->Aminosilanization Activation 2. Surface Activation (Incubate with DSS) Aminosilanization->Activation Washing1 3. Washing Step (Remove excess DSS) Activation->Washing1 Immobilization 4. Protein Immobilization (Incubate with Protein) Washing1->Immobilization Washing2 5. Washing Step (Remove unbound protein) Immobilization->Washing2 Quenching 6. Quenching (Block unreacted sites) Washing2->Quenching FinalWash 7. Final Wash & Dry Quenching->FinalWash End End: Protein-Coated Surface FinalWash->End cluster_surface Surface Properties cluster_reagents Reagent Properties cluster_conditions Reaction Conditions center Immobilization Efficiency & Activity AmineDensity Amine Density AmineDensity->center SurfaceCleanliness Surface Cleanliness SurfaceCleanliness->center DSS_Conc DSS Concentration DSS_Conc->center Protein_Conc Protein Concentration Protein_Conc->center Protein_Purity Protein Purity Protein_Purity->center pH pH pH->center Time Incubation Time Time->center Temperature Temperature Temperature->center Buffer Buffer Composition (Amine-Free) Buffer->center

References

Application Notes and Protocols for Suberate-Based Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Suberate-based linkers, derived from suberic acid, offer a versatile platform for ADC development. This document provides detailed application notes and protocols for the use of both non-cleavable and hypothetical cleavable this compound-based linkers in the synthesis and evaluation of ADCs.

The most common this compound-based linker is Disuccinimidyl this compound (DSS), a non-cleavable, homobifunctional crosslinker.[1][2][3] DSS reacts with primary amines, such as the lysine residues on the surface of an antibody, to form stable amide bonds.[4] The non-cleavable nature of the this compound linker ensures high stability in systemic circulation, with payload release occurring only after the entire ADC is internalized and the antibody is degraded within the lysosome of the target cancer cell.[5][6] This mechanism minimizes off-target toxicity.[5] While less common, the this compound backbone can also be envisioned in cleavable linker designs, for instance, by incorporating enzymatically or pH-sensitive moieties.

Non-Cleavable this compound-Based Linkers: Disuccinimidyl this compound (DSS)

Mechanism of Action

ADCs utilizing non-cleavable linkers like DSS rely on the complete degradation of the antibody component for payload release.[5] The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, an organelle containing a host of degradative enzymes.[6] Within the acidic and enzyme-rich environment of the lysosome, the antibody is broken down into its constituent amino acids. This degradation releases the payload, which is still attached to the this compound linker and the lysine residue from the antibody.[5] This payload-linker-amino acid complex is the active cytotoxic species that then exerts its cell-killing effect.[5]

cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Internalization cluster_lysosome Lysosome (Acidic pH, Proteases) cluster_cytoplasm Cytoplasm ADC ADC with This compound Linker Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Endocytosis Lysosomal_Degradation Antibody Degradation ADC_Antigen_Complex->Lysosomal_Degradation Payload_Release Released Payload- Linker-Amino Acid Lysosomal_Degradation->Payload_Release Cell_Death Cytotoxicity & Cell Death Payload_Release->Cell_Death cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Internalization cluster_lysosome Lysosome (Acidic pH, Cathepsin B) cluster_cytoplasm Cytoplasm ADC ADC with Cleavable This compound-Peptide Linker Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Endocytosis Linker_Cleavage Peptide Cleavage ADC_Antigen_Complex->Linker_Cleavage Payload_Release Released Payload Linker_Cleavage->Payload_Release Cell_Death Cytotoxicity & Cell Death Payload_Release->Cell_Death mAb 1. Antibody Preparation Conjugation 3. Conjugation to Antibody mAb->Conjugation DSS_activation 2. DSS Activation of Payload DSS_activation->Conjugation Quenching 4. Quenching Reaction Conjugation->Quenching Purification 5. ADC Purification (HIC/SEC) Quenching->Purification Characterization 6. ADC Characterization (DAR, etc.) Purification->Characterization

References

Stabilizing the Interactome: A Guide to Crosslinking Intracellular Proteins Prior to Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, from signal transduction to enzymatic regulation. Co-immunoprecipitation (co-IP) is a cornerstone technique for identifying these interactions. However, many PPIs are transient or weak, making them difficult to capture and analyze using standard co-IP methods. In vivo crosslinking addresses this challenge by covalently stabilizing protein complexes within the cell before lysis and immunoprecipitation. This application note provides a detailed overview and protocols for using three common crosslinking reagents—formaldehyde, disuccinimidyl suberate (DSS), and glyoxal—to effectively capture and identify intracellular protein interactions.

Choosing Your Crosslinker: A Comparative Overview

The selection of a crosslinking reagent is a critical step that depends on the specific application, the nature of the protein complex under investigation, and downstream analysis methods such as mass spectrometry.[1] Formaldehyde, DSS, and glyoxal are three widely used crosslinkers, each with distinct chemical properties and advantages.

FeatureFormaldehydeDisuccinimidyl this compound (DSS)Glyoxal
Spacer Arm Length ~2.3 - 2.7 Å[2]11.4 Å~2.0 - 5.0 Å
Reactive Groups AldehydeN-hydroxysuccinimide (NHS) esterDialdehyde
Target Residues Primarily Lys, Cys, Trp, His, Arg, N-termini[2][3]Primary amines (Lys, N-termini)[4]Primarily Arg, Lys[5]
Reversibility Reversible with heat[2][6]IrreversiblePartially reversible
Cell Permeability Highly permeable[2]PermeablePermeable
Toxicity Known carcinogen and toxicLess toxic than formaldehydeLess toxic than formaldehyde[5]

Quantitative Data Presentation

The efficiency of crosslinking and subsequent immunoprecipitation can vary significantly depending on the chosen reagent and experimental conditions. The following tables summarize quantitative data from studies utilizing different crosslinkers. Disclaimer: The data presented below is compiled from different studies and may not represent a direct side-by-side comparison under identical experimental conditions.

Table 1: Optimization of Formaldehyde Concentration for Immunoprecipitation [2]

Formaldehyde Concentration (%)Relative Amount of Crosslinked Complex (%)Total Protein Yield (Relative to 0% PFA)
0.41595%
0.86090%
1.28588%
1.69585%
2.010082%

Data derived from a study on integrin β1 complexes in Jurkat cells.[2] Higher formaldehyde concentrations increase the formation of high-molecular-weight complexes but can also lead to a decrease in total protein yield upon lysis.[2]

Table 2: Proteins Identified by Mass Spectrometry Following Crosslink-IP of EGFR [7]

CrosslinkerNumber of High-Confidence Protein IdentificationsKey Interacting Partners Identified
Formaldehyde (0.3%)140GRB2, SHC1, CBL, ERBB2

Data from a time-resolved study of the EGF-dependent EGFR proteome in HeLa cells.[7]

Table 3: Comparison of Crosslinkers for Immunoprecipitation Yield and Specificity [8]

CrosslinkerRelative Yield of Target Protein (UNG)Level of Non-specific Binding
DMPHighHigh
BS³ (similar to DSS)ModerateLow

Data from a study comparing DMP and BS³ for immunoprecipitating the UNG protein from HeLa cell extracts.[8] While not a direct comparison with formaldehyde or glyoxal, this data highlights the trade-off between yield and specificity that can occur with different crosslinkers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to optimize these protocols for your specific cell type and protein of interest.

Protocol 1: In Vivo Crosslinking with Formaldehyde

This protocol is adapted for cultured mammalian cells.[2][9]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (37% solution, methanol-free)

  • Glycine (1.25 M stock solution in PBS)

  • Cell scrapers

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

Procedure:

  • Grow cells to 80-90% confluency in a culture dish.

  • Aspirate the culture medium and wash the cells once with PBS at room temperature.

  • Prepare the crosslinking solution by diluting 37% formaldehyde to a final concentration of 1% in PBS. Optimization of the formaldehyde concentration (0.4% to 2%) is recommended.[2]

  • Add the crosslinking solution to the cells, ensuring complete coverage.

  • Incubate for 10 minutes at room temperature with gentle rocking.

  • To quench the crosslinking reaction, add glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle rocking.

  • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Proceed with cell lysis (e.g., sonication or incubation on ice) and clarification of the lysate by centrifugation.

  • The clarified lysate is now ready for immunoprecipitation.

Protocol 2: In Vivo Crosslinking with Disuccinimidyl this compound (DSS)

This protocol is a general guideline for using the membrane-permeable crosslinker DSS.[10]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DSS (prepare a fresh 100 mM stock solution in DMSO)

  • Tris-HCl (1 M, pH 7.5) for quenching

  • Ice-cold PBS

  • Lysis Buffer (as in Protocol 1)

Procedure:

  • Grow and wash cells as described in Protocol 1 (steps 1-2).

  • Dilute the 100 mM DSS stock solution in PBS to the desired final concentration (typically 1-2 mM).

  • Add the DSS solution to the cells and incubate for 30 minutes at room temperature with gentle rocking.

  • Quench the reaction by adding 1 M Tris-HCl to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature with gentle rocking.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells as described in Protocol 1 (steps 9-10).

  • The clarified lysate is ready for immunoprecipitation.

Protocol 3: In Vivo Crosslinking with Glyoxal

This protocol provides a method for using the less toxic dialdehyde, glyoxal.[5]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glyoxal (40% aqueous solution)

  • Glycine (1 M stock solution) or Tris-HCl (1 M, pH 7.5) for quenching

  • Ice-cold PBS

  • Lysis Buffer (as in Protocol 1)

Procedure:

  • Grow and wash cells as described in Protocol 1 (steps 1-2).

  • Prepare the glyoxal crosslinking solution by diluting the 40% stock to a final concentration of 1-3% in PBS.

  • Add the glyoxal solution to the cells and incubate for 10-15 minutes at room temperature with gentle rocking.

  • Aspirate the glyoxal solution and add the quenching solution (e.g., 100 mM Glycine or 20 mM Tris-HCl).

  • Incubate for 5-10 minutes at room temperature with gentle rocking.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells as described in Protocol 1 (steps 9-10).

  • The clarified lysate is ready for immunoprecipitation.

Protocol 4: Immunoprecipitation of Crosslinked Protein Complexes

This is a general protocol for immunoprecipitation following in vivo crosslinking.

Materials:

  • Clarified cell lysate from crosslinking protocol

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 1x Laemmli sample buffer for SDS-PAGE, or a milder elution buffer for mass spectrometry)

Procedure:

  • Pre-clear the lysate by incubating with beads/resin for 1 hour at 4°C.

  • Centrifuge or use a magnetic rack to remove the beads/resin.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads/resin and incubate for an additional 1-2 hours at 4°C.

  • Collect the beads/resin and wash 3-5 times with Wash Buffer.

  • Elute the immunoprecipitated complexes from the beads/resin using Elution Buffer.

  • For formaldehyde-crosslinked samples intended for SDS-PAGE and Western blotting, reverse the crosslinks by heating the eluate at 95-100°C for 20-30 minutes. For mass spectrometry analysis, reversal of formaldehyde crosslinks is often performed by heating at 65°C, as higher temperatures can cause protein precipitation.[2][11]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and relevant signaling pathways.

G Experimental Workflow for Crosslink-IP cluster_cell_culture In Vivo cluster_ip In Vitro cluster_analysis Downstream Analysis A 1. Cell Culture B 2. In Vivo Crosslinking (Formaldehyde, DSS, or Glyoxal) A->B C 3. Quenching B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation D->E F 6. Washing E->F G 7. Elution F->G H 8a. Crosslink Reversal (for Formaldehyde) G->H J 8b. Sample Preparation for MS G->J I 9a. SDS-PAGE & Western Blot H->I K 9b. LC-MS/MS Analysis J->K

Caption: A generalized workflow for crosslinking immunoprecipitation (Crosslink-IP).

EGFR_Signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Caption: Simplified EGFR signaling cascade leading to gene transcription.

NFkB_Signaling NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Gene Gene Expression DNA->Gene

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion

Crosslinking prior to immunoprecipitation is a powerful strategy for stabilizing and capturing transient or weak protein-protein interactions within their native cellular environment. The choice of crosslinker—formaldehyde, DSS, or glyoxal—should be carefully considered based on the specific experimental goals. By following the detailed protocols and optimization guidelines presented in this application note, researchers can enhance the success of their co-IP experiments and gain deeper insights into the intricate networks of intracellular protein interactions.

References

Application Notes and Protocols for Identifying DSS Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of peptides cross-linked with disuccinimidyl suberate (DSS). It covers experimental procedures, an overview of available software, and detailed protocols for selected high-performance data analysis tools.

Introduction to DSS Cross-Linking Mass Spectrometry (XL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] Disuccinimidyl this compound (DSS) is a widely used homobifunctional cross-linking agent that reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.[2] By covalently linking spatially proximate amino acids, DSS provides distance constraints that are invaluable for structural modeling.

The typical XL-MS workflow involves several key stages:

  • Cross-linking: Covalent linkage of proteins in their native or near-native state.

  • Sample Preparation: Enzymatic digestion of the cross-linked protein complexes into a mixture of linear and cross-linked peptides.

  • LC-MS/MS Analysis: Separation and fragmentation of the peptides to generate mass spectra.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.

Experimental Protocol: DSS Cross-Linking of Proteins

This protocol provides a general framework for DSS cross-linking of purified proteins or protein complexes. Optimization of parameters such as protein and DSS concentration, and incubation time, is crucial for each specific biological system.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • Disuccinimidyl this compound (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium bicarbonate)

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide - IAA)

  • Sequencing-grade trypsin

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a concentration of 0.1-2 mg/mL.[2] If necessary, perform a buffer exchange.

  • DSS Stock Solution Preparation:

    • Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a stock concentration of approximately 25 mM.[2] DSS is moisture-sensitive and hydrolyzes rapidly in aqueous solutions.

  • Cross-Linking Reaction:

    • Add the DSS stock solution to the protein sample to achieve a final molar excess of DSS to protein ranging from 20:1 to 150:1.[2]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted DSS is quenched.[2]

  • Sample Preparation for Mass Spectrometry:

    • Denaturation, Reduction, and Alkylation:

      • Add denaturation buffer to the quenched sample.

      • Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C.

      • Add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.

    • Digestion:

      • Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.

      • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Acidification and Desalting:

      • Stop the digestion by adding formic acid to a final concentration of 1%.

      • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution mass spectrometer operating in a data-dependent acquisition mode.

Software for Identifying DSS Cross-Linked Peptides

A variety of software tools are available for the identification of cross-linked peptides. The choice of software can significantly impact the number and accuracy of identified cross-links. Below is a summary of some of the most commonly used and high-performing software packages.

SoftwarePlatformKey FeaturesReference(s)
MaxLynx Integrated into MaxQuant (GUI)High performance for both non-cleavable and MS-cleavable cross-linkers. Comprehensive workflow from raw data to identification.[1][5][6][1][5][6]
pLink 2 Windows (GUI)High-speed search engine with a user-friendly interface. Supports various types of cross-linkers.[7][8]
Kojak Command-line (part of Crux toolkit)Efficient analysis of chemically cross-linked protein complexes. Integrates with other Crux tools for post-processing.[9][10]
StavroX Java-based (GUI)Versatile tool for various cross-linkers with a straightforward interface for data analysis.[2][11][2][3][11]
XlinkX Integrated into Proteome Discoverer (GUI)User-friendly interface with advanced FDR control. Supports both cleavable and non-cleavable linkers.[12][13][14][15][12][13][14][15]
OpenPepXL C++ library, can be used via KNIME (GUI) or command-lineOpen-source tool for sensitive identification of cross-links. Works with non-cleavable cross-linkers.[16][16]
Quantitative Comparison of Software Performance

The following table summarizes the performance of several software tools on a benchmark dataset of synthetic peptides cross-linked with DSS. The data is compiled from studies by Beveridge et al. (2020) and a re-analysis by Kolbowski et al. (2022).[1] Performance is evaluated based on the number of correct and incorrect cross-link spectrum matches (CSMs) and unique cross-links at a controlled false discovery rate (FDR).

SoftwareCorrect CSMsIncorrect CSMsCorrect Unique Cross-linksIncorrect Unique Cross-linksCalculated FDR (CSM)Calculated FDR (Unique)
MaxLynx 83912216-1.4%-
pLink 2 466-644-217284.3%11.3%
Xi 312-438-179102.7%5.2%
Kojak --120-128--1.4-3.2% (at 5% FDR)
StavroX 157-265-15992.1%5.2%

Note: Direct comparison of all metrics across all software was not available in a single study. The data presented is a summary from the referenced literature.[1]

Detailed Software Protocols

This section provides step-by-step protocols for three representative software packages: MaxLynx (integrated GUI), pLink 2 (standalone GUI), and Kojak (command-line).

MaxLynx in MaxQuant

MaxLynx is a powerful workflow integrated into the user-friendly MaxQuant environment.[1][5][17]

Protocol:

  • Open MaxQuant: Launch the MaxQuant software.

  • Load Raw Data: In the "Raw files" tab, click "Add file" to load your mass spectrometry raw data file(s).

  • Group-specific Parameters:

    • Go to the "Group-specific parameters" tab.

    • In the "Type" dropdown menu, select "Crosslink".

    • Click on "Crosslink" to open the cross-linker settings.

  • Define Cross-linker:

    • In the "Cross-linker" dropdown, select "DSS" or define a new cross-linker with the following parameters:

      • Name: DSS

      • Composition: C8H10O2

      • Mass: 138.06808 Da

      • Specificity: K and Protein N-term

  • Set Digestion Parameters:

    • In the "Digestion" section, select "Trypsin/P" as the enzyme.

    • Set the maximum number of missed cleavages (e.g., 2 or 3).[1][5]

  • Load FASTA File:

    • Go to the "Global parameters" tab.

    • Click "Add file" to load your protein sequence database in FASTA format.

  • Configure Search Parameters:

    • Set the precursor and fragment mass tolerances according to your instrument's performance.

    • Ensure that "Crosslink search" is enabled in the "Type" of the "Group-specific parameters".

  • Start Analysis:

    • Go to the "Execution" tab.

    • Set the number of threads for parallel processing.

    • Click "Start" to initiate the analysis.

  • View Results:

    • Once the analysis is complete, the results can be viewed in the txt output folder within your specified output directory. The crosslinkMsms.txt file contains the identified cross-linked peptide spectrum matches.

pLink 2

pLink 2 is a standalone software with a graphical user interface known for its high search speed.[7][8]

Protocol:

  • Launch pLink 2: Open the pLink 2 application.

  • Create a New Task:

    • Click "New..." to create a new search task.

    • Provide a task name and specify a location to save the results.

  • Import Data:

    • In the "MS Data" panel, click "Add" to select your raw mass spectrometry data file(s).

  • Set Search Parameters:

    • Cross-linker: Select "DSS" from the "Linker" dropdown menu.

    • Database: Click "Browse" to select your protein FASTA database.

    • Enzyme: Select "Trypsin" and set the number of allowed missed cleavages.

    • Tolerances: Set the precursor and fragment mass tolerances.

    • FDR: Set the desired False Discovery Rate (e.g., 0.01 for 1%).

  • Start the Search:

    • Click the "Run" button to begin the analysis.

  • Review Results:

    • After the search is finished, the results will be displayed in the pLink 2 interface. You can view the identified cross-links, spectra, and scores. The results are also saved in the specified task folder.

Kojak (within the Crux Toolkit)

Kojak is a command-line tool that is part of the Crux mass spectrometry toolkit, offering flexibility and power for automated workflows.[9][10]

Prerequisites:

  • Crux toolkit installed.

  • Mass spectrometry data converted to a compatible format (e.g., mzML).

Protocol:

  • Open a Terminal or Command Prompt.

  • Navigate to your working directory.

  • Run the Kojak command:

    Explanation of Key Parameters:

    • --precursor-window 10 --precursor-window-type ppm: Sets the precursor mass tolerance to 10 parts per million.

    • --fragment-bin-size 0.02 --fragment-bin-offset 0: Sets the fragment mass tolerance. Adjust based on your instrument.

    • --search-type xlink: Specifies a cross-linking search.

    • --cross-linker DSS: Defines the cross-linker being used.

    • --link-mass 138.06808: Specifies the mass of the DSS cross-linker.

    • --link-sites K,n-term: Defines the amino acid residues (Lysine and protein N-terminus) that DSS reacts with.

    • --output-dir : Specifies the directory where the results will be saved.

    • : The path to your input spectrum file.

    • : The path to your protein FASTA database.

  • Analyze the Output:

    • Kojak will generate several output files in the specified output directory. The primary results file will be a .kojak.txt file containing the identified cross-linked peptide spectrum matches.

Visualization of Workflows

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for a DSS cross-linking experiment followed by data analysis.

DSS_Workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis ProteinSample Purified Protein Sample DSS_Addition DSS Cross-linking ProteinSample->DSS_Addition Add DSS Quenching Quenching Reaction DSS_Addition->Quenching Incubate Digestion Proteolytic Digestion Quenching->Digestion Add Quenching Agent LCMS LC-MS/MS Analysis Digestion->LCMS Add Trypsin RawData Raw MS Data LCMS->RawData Software Cross-link Identification Software (e.g., MaxLynx, pLink 2, Kojak) RawData->Software Process Spectra Validation FDR Control & Validation Software->Validation Identify Cross-links Modeling Structural Modeling Validation->Modeling Generate Distance Restraints

Caption: A generalized workflow for DSS cross-linking mass spectrometry.

Software Selection Logic

The choice of software depends on several factors, including user expertise, available computational resources, and the specific goals of the experiment.

Software_Selection Start Start UserExpertise User Expertise? Start->UserExpertise Workflow Need for Integrated Workflow? UserExpertise->Workflow Advanced GUI_Software GUI-based Software (MaxLynx, pLink 2, StavroX, XlinkX) UserExpertise->GUI_Software Beginner/ Prefers GUI Automation Need for Automation/Scripting? Workflow->Automation No Integrated_Software Integrated Environment (MaxLynx, XlinkX) Workflow->Integrated_Software Yes CommandLine_Software Command-line Software (Kojak, OpenPepXL) Automation->CommandLine_Software Yes Standalone_Software Standalone Tools (pLink 2, Kojak, StavroX, OpenPepXL) Automation->Standalone_Software No

Caption: Decision tree for selecting cross-linking software.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Protein Aggregation with DSS Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Disuccinimidyl Suberate (DSS) crosslinking to mitigate protein aggregation. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the stability of their protein samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSS and how can it reduce protein aggregation?

Disuccinimidyl this compound (DSS) is a chemical crosslinker that forms covalent bonds between primary amine groups (found on lysine residues and the N-terminus of proteins).[1] By introducing a limited number of intramolecular crosslinks, DSS can stabilize the native conformation of a protein. This stabilization makes the protein less likely to unfold or misfold, which are often precursor steps to aggregation. The key is to control the extent of crosslinking to favor intramolecular bonds that lock the protein in its desired conformation without causing extensive intermolecular crosslinking that leads to the formation of large aggregates.

Q2: What are the critical parameters to control when using DSS to prevent aggregation?

The success of using DSS to reduce aggregation hinges on careful optimization of several parameters:

  • DSS Concentration: This is arguably the most critical factor. A low concentration of DSS is required to favor intramolecular crosslinking. It is essential to perform a titration to find the optimal DSS:protein molar ratio.[2]

  • Protein Concentration: The concentration of your target protein can influence the outcome. Higher protein concentrations may increase the likelihood of intermolecular crosslinking, leading to aggregation.[2] It may be necessary to work with more dilute protein solutions.

  • Reaction Time and Temperature: The crosslinking reaction is time and temperature-dependent. Shorter incubation times and lower temperatures (e.g., on ice) can help to control the extent of the reaction and prevent over-crosslinking.[2]

  • Buffer Composition: The reaction should be performed in a non-amine-containing buffer at a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with DSS and should only be used to quench the reaction.[4]

Q3: How do I prepare a DSS solution for my experiments?

DSS is not water-soluble and is sensitive to moisture.[5] Therefore, it must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4] It is not recommended to prepare stock solutions for long-term storage as the N-hydroxysuccinimide (NHS) ester groups will hydrolyze, rendering the crosslinker inactive.

Q4: How can I analyze the results of my DSS crosslinking experiment to assess its effect on aggregation?

Several biophysical techniques can be employed to evaluate the effectiveness of DSS crosslinking in reducing aggregation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the results. Successful intramolecular crosslinking should result in a protein band that migrates slightly faster or at a similar position to the non-crosslinked monomer, while intermolecular crosslinking and aggregation will lead to high molecular weight bands or protein stuck in the wells of the gel.[2]

  • Size Exclusion Chromatography (SEC): SEC separates proteins based on their size. This technique can provide quantitative data on the reduction of aggregates and the increase in the monomeric fraction of your protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive method to detect the presence of aggregates and can be used to compare the aggregation state of the protein before and after crosslinking.[6]

Troubleshooting Guides

Issue 1: Increased aggregation or precipitation after adding DSS.

  • Potential Cause: The DSS concentration is too high, leading to excessive intermolecular crosslinking.

  • Solution: Perform a titration experiment to determine the optimal DSS concentration. Start with a very low DSS:protein molar ratio and gradually increase it. Analyze the results at each concentration to identify the point where aggregation is minimized and the monomeric form is stabilized.

  • Potential Cause: The protein concentration is too high.

  • Solution: Try diluting your protein sample. High protein concentrations can favor the formation of non-specific aggregates.[2]

  • Potential Cause: The reaction time is too long, or the temperature is too high.

  • Solution: Reduce the incubation time and/or perform the reaction on ice to slow down the crosslinking process and gain better control.[2]

Issue 2: No change in aggregation, or loss of protein activity.

  • Potential Cause: The DSS concentration is too low to effectively stabilize the protein.

  • Solution: Gradually increase the DSS concentration in your titration experiment.

  • Potential Cause: The crosslinking reaction is modifying critical lysine residues involved in the protein's function.

  • Solution: If maintaining biological activity is crucial, consider alternative crosslinkers with different spacer arm lengths or reactive groups that target different amino acid residues.

  • Potential Cause: The DSS has hydrolyzed and is inactive.

  • Solution: Always prepare fresh DSS solution in a dry organic solvent immediately before use.[5]

Experimental Protocols

Optimizing DSS Concentration to Reduce Protein Aggregation

This protocol provides a general framework for determining the optimal DSS concentration to stabilize a protein and reduce aggregation.

Materials:

  • Purified protein of interest in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Disuccinimidyl this compound (DSS)

  • Dry Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • (Optional) SEC or DLS instrumentation for quantitative analysis

Procedure:

  • Prepare Protein Samples: Prepare a series of identical protein samples at a constant concentration in your non-amine-containing buffer.

  • Prepare DSS Dilution Series: Immediately before use, dissolve DSS in dry DMSO to create a concentrated stock solution (e.g., 25 mM). From this stock, prepare a series of dilutions in the reaction buffer to achieve a range of final DSS:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1, 100:1).

  • Crosslinking Reaction: Add the different concentrations of DSS to the protein samples. Include a control sample with no DSS. Incubate the reactions for 30 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • SDS-PAGE: Analyze the samples by SDS-PAGE to visualize the effects of crosslinking. Look for the disappearance of high molecular weight aggregates and the preservation of the monomeric band.

    • Quantitative Analysis (SEC/DLS): For a more detailed analysis, subject the samples to SEC or DLS to quantify the percentage of monomer and aggregate in each sample.

Data Presentation

Table 1: Example of a DSS Concentration Optimization Experiment

DSS:Protein Molar Ratio% Monomer (by SEC)% Aggregate (by SEC)Observations on SDS-PAGE
0:1 (Control)60%40%Significant high molecular weight smearing and protein in the well.
1:175%25%Reduced smearing, more prominent monomer band.
5:190%10%Minimal smearing, sharp monomer band.
10:195%5%Optimal result: sharpest monomer band with least aggregation.
20:185%15%Appearance of some higher molecular weight discrete bands.
50:150%50%Significant high molecular weight bands and protein in the well.
100:120%80%Most of the protein is in the well of the gel.

Visualizations

DSS_Mechanism cluster_0 Unstable Protein Conformation cluster_1 DSS-Mediated Stabilization Unfolded_Protein Unfolded/Misfolded Protein Aggregates Aggregates Unfolded_Protein->Aggregates Aggregation Native_Protein Native Protein Conformation Native_Protein->Unfolded_Protein Unfolding DSS DSS (Low Concentration) Stabilized_Protein Intramolecularly Crosslinked Protein (Stable) DSS->Stabilized_Protein Intramolecular Crosslinking

Caption: Mechanism of protein stabilization by DSS crosslinking.

Experimental_Workflow Start Start: Aggregated Protein Sample Prepare_Samples Prepare Protein Samples in Non-Amine Buffer Start->Prepare_Samples Prepare_DSS Prepare Fresh DSS Dilution Series in DMSO Crosslink Add DSS to Samples (Varying Molar Ratios) Incubate (e.g., 30 min RT) Prepare_Samples->Crosslink Prepare_DSS->Crosslink Quench Quench Reaction (e.g., 50 mM Tris) Crosslink->Quench Analyze Analyze Samples Quench->Analyze SDS_PAGE SDS-PAGE Analyze->SDS_PAGE SEC Size Exclusion Chromatography Analyze->SEC DLS Dynamic Light Scattering Analyze->DLS End End: Optimized Protocol for Reduced Aggregation SEC->End

Caption: Experimental workflow for optimizing DSS crosslinking.

References

Technical Support Center: Troubleshooting Suberate-Based Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low crosslinking efficiency with suberate-based crosslinkers like Disuccinimidyl this compound (DSS).

Troubleshooting Guide

Issue: Low or No Crosslinking Efficiency

This guide will walk you through a series of questions to diagnose and resolve common issues encountered during crosslinking experiments with this compound-based reagents.

TroubleshootingWorkflow start Start: Low Crosslinking Efficiency q_buffer Is your buffer amine-free (e.g., PBS, HEPES)? start->q_buffer s_buffer_yes Proceed to next check q_buffer->s_buffer_yes Yes s_buffer_no Action: Switch to a non-amine buffer like PBS or HEPES. Tris and glycine will quench the reaction. q_buffer->s_buffer_no No q_ph Is the buffer pH between 7.0 and 9.0? s_buffer_yes->q_ph s_ph_yes Proceed to next check q_ph->s_ph_yes Yes s_ph_no Action: Adjust pH to the optimal range of 7.0-9.0. Lower pH reduces amine reactivity, higher pH increases hydrolysis. q_ph->s_ph_no No q_dss Was the DSS solution prepared fresh in anhydrous DMSO or DMF? s_ph_yes->q_dss s_dss_yes Proceed to next check q_dss->s_dss_yes Yes s_dss_no Action: Always prepare DSS solution immediately before use in a dry solvent. DSS is moisture-sensitive and hydrolyzes rapidly. q_dss->s_dss_no No q_ratio Is the DSS:Protein molar ratio appropriate for your protein concentration? s_dss_yes->q_ratio s_ratio_yes Proceed to next check q_ratio->s_ratio_yes Yes s_ratio_no Action: Optimize the molar ratio. See table for recommendations. Too low ratio gives poor efficiency, too high can cause aggregation. q_ratio->s_ratio_no No q_protein Is the protein concentration adequate (>1 mg/mL)? s_ratio_yes->q_protein s_protein_yes Consider further optimization of reaction time and temperature. q_protein->s_protein_yes Yes s_protein_no Action: Increase protein concentration if possible. Dilute samples favor hydrolysis over crosslinking. q_protein->s_protein_no No

Troubleshooting workflow for low crosslinking efficiency.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl this compound (DSS) and how does it work?

Disuccinimidyl this compound (DSS) is a homobifunctional crosslinking agent.[1] It has two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] DSS is membrane-permeable, making it suitable for intracellular crosslinking.[1][2][3][4]

Q2: My crosslinker is old. Can I still use it?

It is not recommended. DSS is highly sensitive to moisture and can hydrolyze over time, even when stored as a powder.[1][5] For optimal results, use a fresh vial of the crosslinker and always allow it to equilibrate to room temperature before opening to prevent condensation.[1][5][6]

Q3: Why can't I use Tris or glycine buffers for the crosslinking reaction?

Tris and glycine contain primary amines, which will compete with your protein for reaction with the DSS, effectively quenching the crosslinker and reducing the efficiency of your experiment.[7] It is crucial to use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer for the crosslinking step.[1][2][5]

Q4: How does pH affect the crosslinking reaction?

The pH of the reaction buffer is a critical factor. The reaction between the NHS ester of DSS and primary amines is most efficient in the pH range of 7.0 to 9.0.[1][2][3] At a lower pH, the primary amines on the protein are more likely to be protonated and therefore less reactive. At a higher pH, the rate of hydrolysis of the DSS increases significantly, which inactivates the crosslinker before it can react with the protein.[7][8]

Q5: I see a precipitate after adding the crosslinker. What should I do?

Precipitation can be caused by over-crosslinking, leading to the formation of large, insoluble aggregates. This can happen if the concentration of DSS or the protein is too high. Try reducing the molar excess of DSS in your reaction. It is also possible that the organic solvent (DMSO or DMF) used to dissolve the DSS is causing your protein to precipitate if the final concentration of the solvent is too high.

Quantitative Data Summary

The efficiency of your crosslinking reaction is highly dependent on several quantitative factors. The tables below provide a summary of key parameters to consider.

Table 1: Recommended Molar Excess of DSS to Protein

Protein ConcentrationRecommended DSS:Protein Molar ExcessFinal DSS Concentration Range
> 5 mg/mL10-fold0.25 - 5 mM
< 5 mg/mL20 to 50-fold0.25 - 5 mM

Data compiled from multiple sources.[1][4][5][9]

Table 2: Effect of pH and Temperature on NHS Ester Half-Life

pHTemperature (°C)Approximate Half-Life
7.004 - 5 hours
8.6410 minutes

This table illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis dramatically increases.[8][10]

Table 3: Recommended Buffers for DSS Crosslinking

Buffer SystemRecommended pH RangeAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS)7.2 - 8.0Physiologically relevant, widely available.Phosphate can sometimes interfere with downstream applications.
HEPES7.0 - 8.5Good buffering capacity in the optimal pH range.-
Borate8.0 - 9.0Effective at a slightly more alkaline pH where the reaction can be faster.Can inhibit some enzymatic reactions.
Carbonate/Bicarbonate8.5 - 9.0Useful for driving the reaction to completion quickly.Higher pH significantly increases the rate of hydrolysis.

It is critical to avoid buffers containing primary amines, such as Tris or glycine, during the crosslinking reaction.

Experimental Protocols

General Protocol for Crosslinking Proteins in Solution with DSS

This protocol provides a general workflow. Optimization may be required for your specific application.

  • Prepare Protein Sample:

    • Ensure your protein of interest is in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7.0 and 9.0.

    • The protein concentration should ideally be greater than 1 mg/mL to favor crosslinking over hydrolysis.

  • Prepare DSS Solution:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[1][5][6]

    • Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[1][5]

  • Crosslinking Reaction:

    • Add the freshly prepared DSS solution to your protein sample to achieve the desired final concentration (typically between 0.25 and 5 mM). Refer to Table 1 for recommended molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines. A common choice is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[6]

  • Analysis:

    • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

CompetingReactions DSS Active DSS CrosslinkedProtein Crosslinked Protein (Stable Amide Bond) DSS->CrosslinkedProtein Desired Reaction (Aminolysis) HydrolyzedDSS Hydrolyzed DSS (Inactive) DSS->HydrolyzedDSS Competing Reaction (Hydrolysis) Protein Protein (with primary amines) Water Water (H₂O)

Competing reaction pathways for DSS in an aqueous environment.

References

Technical Support Center: Optimizing NHS-Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NHS-ester bioconjugation reactions, with a specific focus on optimizing quenching conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an NHS-ester reaction?

Quenching is a critical step to terminate the labeling reaction by deactivating any remaining unreacted NHS-ester molecules.[1] This prevents further, non-specific modification of the target molecule or other components in the reaction mixture, ensuring a more homogenous final product. It is particularly important when the continued presence of the reactive ester could interfere with downstream applications or purification steps.

Q2: What are the most common quenching agents for NHS-ester reactions?

Commonly used quenching agents are small molecules containing primary amines, which rapidly react with the NHS ester. These include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[2][3][4] More recently, methylamine has been shown to be a highly efficient quenching and clean-up reagent.[5]

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent can depend on the specific biomolecule and downstream application.

  • Tris and Glycine: These are widely used due to their ready availability and effectiveness.[1] They are suitable for most standard quenching protocols.

  • Hydroxylamine: This agent can also be used for quenching and has the added benefit of being able to reverse O-acylation side-reactions, where the NHS ester has reacted with tyrosine, serine, or threonine residues.[5][6]

  • Ethanolamine: Another effective primary amine for quenching.[4]

  • Methylamine: Demonstrated to be highly efficient at removing O-acyl esters, which can be a problematic side reaction.[5]

Q4: Can I quench the reaction by adjusting the pH?

Yes, increasing the pH of the reaction mixture to 8.6 or higher will accelerate the hydrolysis of the NHS ester, effectively quenching the reaction.[3][7] At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[2][7] This method regenerates the original carboxyl group on the labeling reagent, which may be desirable in certain applications to avoid introducing a new chemical modification from the quenching agent.[7]

Q5: What are the optimal conditions for an NHS-ester reaction?

NHS-ester reactions are most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[2][] This pH range represents a compromise between maximizing the reactivity of primary amines (which are more nucleophilic when deprotonated) and minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[][9] Reactions are commonly performed in amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[2][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency / Incomplete Reaction Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[10][11]Use an amine-free buffer such as PBS, HEPES, or borate.[10] If your protein is in an incompatible buffer, perform a buffer exchange prior to labeling.[11]
Hydrolyzed NHS-Ester Reagent: NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[10][12]Use a fresh vial of the NHS-ester reagent. Allow it to warm to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[10]
Reaction pH is too Low: At pH values below 7, primary amines are protonated and less nucleophilic, hindering the reaction.[9][10]Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][] The optimal pH is often cited as 8.3-8.5.[9][13]
Low Concentration of Target Molecule: The desired reaction between the NHS ester and the target amine is concentration-dependent, while the competing hydrolysis reaction is not. At low target concentrations, hydrolysis can dominate.[][10]If possible, increase the concentration of your target molecule (e.g., >2 mg/mL for proteins).[10]
Non-Specific Labeling / Over-labeling Side Reactions with Other Nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine (O-acylation), and the sulfhydryl group of cysteine.[14][15]Optimize reaction conditions (pH, reaction time) to favor reaction with primary amines. To reverse O-acylation, consider quenching with hydroxylamine or methylamine.[5]
Excess NHS-Ester Reagent: A high molar excess of the NHS ester can lead to modification of secondary, less reactive sites.Optimize the molar ratio of NHS ester to your target molecule. Perform small-scale experiments to determine the optimal ratio for your desired degree of labeling.[13]
Precipitation During Reaction Poor Solubility of NHS-Ester Reagent: Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in an organic solvent like DMSO or DMF.[2] Adding a large volume of this organic solution to the aqueous reaction can cause precipitation.Keep the volume of the organic solvent to a minimum, typically 0.5% to 10% of the final reaction volume.[2] Add the NHS-ester solution slowly to the solution of the target molecule while gently mixing.[13]
Incomplete Quenching Insufficient Quenching Agent or Time: The amount of quenching agent or the incubation time may not be sufficient to deactivate all unreacted NHS ester.Ensure a sufficient molar excess of the quenching agent is added. Typical final concentrations are 20-100 mM.[10][13] Incubate for an adequate amount of time, generally 15-30 minutes at room temperature.[13]

Quantitative Data on Quenching Conditions

The following table summarizes typical conditions for quenching NHS-ester reactions with common reagents.

Quenching Agent Typical Final Concentration Typical Incubation Time Incubation Temperature Notes
Tris 20-100 mM[2][10]15-30 minutes[10][13]Room Temperature[13]A widely used, effective quenching agent.[1]
Glycine 20-100 mM[2][3]15-30 minutes[13]Room Temperature[13]Another common and effective primary amine quencher.[1]
Hydroxylamine 10-50 mM[3]15-30 minutes[13]Room Temperature[13]Can also reverse O-acylation side reactions.[5]
Ethanolamine 20-50 mM[3]15-30 minutesRoom TemperatureEffective primary amine for quenching.[4]
Methylamine ~0.4 M[5]1 hour[5]Room Temperature[5]Highly efficient at removing O-acyl esters.[5]
pH Adjustment pH > 8.6[7]~30 minutesRoom TemperatureQuenches by accelerating hydrolysis, regenerating the carboxyl group.[7]

Experimental Protocols

Protocol 1: General Quenching of NHS-Ester Reactions using Tris or Glycine

This protocol provides a general procedure for quenching an NHS-ester labeling reaction.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of either Tris-HCl, pH 8.0, or glycine in an amine-free buffer (e.g., PBS).

  • Add Quenching Agent: At the end of the labeling reaction, add the quenching solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50-100 µL of the 1 M stock solution to every 1 mL of the reaction mixture.[10]

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[13]

  • Purification: Proceed to the purification step (e.g., dialysis, size-exclusion chromatography) to remove the quenched NHS ester, hydrolyzed reagent, and excess quenching agent from the labeled product.[13][16]

Protocol 2: Quenching and Reversal of O-Acylation using Methylamine

This protocol is recommended when side reactions with hydroxyl-containing amino acids are a concern.

  • Prepare Methylamine Solution: Prepare a stock solution of methylamine (e.g., 4 M in methanol).

  • Add Quenching Agent: Add the methylamine stock solution to the labeling reaction to a final concentration of approximately 0.4 M.[5]

  • Incubate: Gently mix and incubate for 1 hour at room temperature.[5]

  • Purification: Purify the labeled biomolecule to remove reaction byproducts and excess methylamine.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products NHS_Ester R'-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond R-NH-CO-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group NHS (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: NHS-Ester reaction mechanism with a primary amine.

Experimental_Workflow A 1. Prepare Biomolecule (in amine-free buffer, pH 7.2-8.5) C 3. Labeling Reaction (add NHS-Ester to biomolecule, incubate 1-2h at RT or 4°C) A->C B 2. Prepare NHS-Ester (dissolve in anhydrous DMSO/DMF) B->C D 4. Quenching (add quenching agent, e.g., Tris, incubate 15-30 min at RT) C->D E 5. Purification (e.g., dialysis, chromatography) D->E F 6. Characterization (e.g., determine Degree of Labeling) E->F

Caption: General experimental workflow for NHS-ester labeling.

Troubleshooting_Tree Start Low Labeling Efficiency? CheckBuffer Is buffer amine-free (e.g., PBS, Borate)? Start->CheckBuffer Yes Success Problem Resolved Start->Success No CheckpH Is pH between 7.2-8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Use amine-free buffer or perform buffer exchange. CheckBuffer->Sol_Buffer No CheckReagent Is NHS-Ester reagent fresh? CheckpH->CheckReagent Yes Sol_pH Solution: Adjust pH to 7.2-8.5. CheckpH->Sol_pH No CheckConc Is biomolecule concentration adequate? CheckReagent->CheckConc Yes Sol_Reagent Solution: Use fresh, properly stored NHS-Ester. CheckReagent->Sol_Reagent No Sol_Conc Solution: Increase biomolecule concentration if possible. CheckConc->Sol_Conc No CheckConc->Success Yes

Caption: Troubleshooting low labeling efficiency in NHS-ester reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during disuccinimidyl suberate (DSS) crosslinking experiments, with a focus on identifying and mitigating non-specific crosslinks.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl this compound (DSS) and how does it work?

Disuccinimidyl this compound (DSS) is a chemical crosslinker used to covalently link interacting proteins.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] Because DSS is water-insoluble and membrane-permeable, it is well-suited for intracellular crosslinking.[1][2][3][4] The spacer arm length between the two reactive groups is 11.4 Å.[2][5]

Q2: What are the optimal buffer conditions for DSS crosslinking?

For optimal results, use a non-amine-containing buffer with a pH between 7 and 9.[1][2][5][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[1][2][4] Buffers that contain primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DSS and must be avoided during the crosslinking step.[1][4]

Q3: How should I prepare and handle the DSS reagent?

DSS is highly sensitive to moisture and will hydrolyze in aqueous environments, rendering it non-reactive.[1][3][5][6] To ensure reagent activity:

  • Always allow the vial of DSS to equilibrate to room temperature before opening to prevent condensation.[1][5][6]

  • DSS is not soluble in water; it must first be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4][5]

  • Prepare the DSS solution immediately before use.[2][3][5] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1][3]

Q4: How do I stop (quench) the DSS crosslinking reaction?

To terminate the crosslinking reaction, add a quenching buffer that contains a high concentration of primary amines.[1][7] A common and effective method is to add a solution of 1 M Tris or glycine to a final concentration of 20-50 mM.[1][3][4] The quenching reaction should be incubated for approximately 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][3][5]

Troubleshooting Guide

This guide addresses common issues encountered during DSS crosslinking experiments.

Issue 1: High Degree of Non-Specific Crosslinking or Aggregation

Symptoms:

  • Appearance of high molecular weight smears at the top of an SDS-PAGE gel.[8]

  • Broad, indistinct protein bands instead of sharp, defined bands for crosslinked complexes.[8]

  • Formation of visible precipitate in the reaction tube.[6]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excessive DSS Concentration An excess of crosslinker can cause random, non-specific linkages between proteins that are near each other simply due to high concentration, rather than specific interactions.[6][8] Solution: Perform a titration experiment by systematically varying the DSS concentration to find the optimal molar excess for your specific proteins and their concentrations. Start with a lower molar ratio and incrementally increase it.
High Protein Concentration At very high protein concentrations, the likelihood of random collisions between proteins increases, which can be captured by the crosslinker, leading to non-specific products and aggregation.[1] Solution: Optimize the protein concentration. If possible, perform the crosslinking reaction at a more dilute protein concentration. If the protein concentration must be high, it is critical to use a lower, carefully titrated DSS concentration.
Reaction Time Too Long / Temperature Too High Extended incubation times or elevated temperatures can increase the chances of random crosslinking events. Solution: Reduce the incubation time (e.g., from 60 minutes to 30 minutes) and/or perform the reaction on ice instead of at room temperature to slow the reaction rate.[5][9]
Issue 2: Low or No Crosslinking Efficiency

Symptoms:

  • No shift in protein bands on SDS-PAGE or Western blot.

  • The expected higher molecular weight bands corresponding to crosslinked complexes are absent.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive DSS Reagent DSS is highly moisture-sensitive.[1][5] Hydrolysis of the NHS esters renders the reagent unable to react with primary amines.[6] Solution: Ensure DSS is stored in a desiccated environment and always warmed to room temperature in its sealed vial before opening.[1][6] Prepare the DSS solution in anhydrous (dry) DMSO or DMF immediately before adding it to your sample.[1]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine, lysine) will quench the reaction by reacting with the DSS.[1][4] Solution: Use a non-amine buffer such as PBS, HEPES, or Borate at a pH of 7-9 for the crosslinking step.[1][2]
Suboptimal DSS Concentration The concentration of DSS may be too low to achieve efficient crosslinking, especially in dilute protein samples where hydrolysis is a competing reaction.[3] Solution: Increase the molar excess of DSS relative to the protein. A titration is recommended to find the optimal concentration.
Lack of Accessible Primary Amines The target proteins may not have available lysine residues or N-termini within the 11.4 Å spacer distance of DSS.[1] Solution: Confirm the primary sequence of your proteins for lysine residue availability. If necessary, consider using a crosslinker with a different spacer arm length or one that targets different functional groups.

Data Presentation

Table 1: Recommended Molar Excess of DSS to Protein

The optimal ratio of DSS to protein is dependent on the protein concentration. The goal is to use enough DSS to capture specific interactions without causing non-specific aggregation.

Protein ConcentrationRecommended Molar Excess (DSS:Protein)Final DSS Concentration RangeRationale & Reference
> 5 mg/mL10-fold0.25 - 5 mMIn concentrated protein solutions, the crosslinking reaction is favored over hydrolysis, requiring less excess reagent.[2][3][4]
< 5 mg/mL20- to 50-fold0.25 - 5 mMIn dilute protein solutions, a higher molar excess is needed to overcome the competing rate of DSS hydrolysis in the aqueous buffer.[1][2][3][4]
In Cultured Cells (~25 x 10⁶ cells/mL)Not applicable (use final concentration)1 - 5 mMFor whole-cell crosslinking, the final concentration of DSS in the cell suspension is the critical parameter.[1][3]

Experimental Protocols

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol provides a general workflow for crosslinking purified protein samples.

  • Prepare Protein Sample: Ensure the purified protein sample is in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2]

  • Equilibrate DSS: Allow the vial of DSS to warm completely to room temperature before opening.[5]

  • Prepare DSS Solution: Immediately before use, dissolve DSS in anhydrous DMSO to create a 10-25 mM stock solution. For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.[1][2]

  • Perform Crosslinking Reaction: Add the calculated volume of the DSS stock solution to the protein sample to achieve the desired molar excess (see Table 1). Gently mix.[7]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][9]

  • Quench Reaction: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM.[3][5]

  • Incubate Quench: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[2][3]

  • Analyze: Analyze the crosslinked products by SDS-PAGE, Western blot, or mass spectrometry.[7]

Protocol 2: Intracellular Crosslinking in Cultured Cells

This protocol is for crosslinking proteins within living cells.

  • Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS (pH 7.2-8.0) to completely remove any amine-containing culture media.[1][3] Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[3]

  • Prepare DSS Solution: Following the steps above, prepare a fresh solution of DSS in anhydrous DMSO.

  • Perform Crosslinking Reaction: Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[1][3]

  • Incubate: Incubate the cells for 30 minutes at room temperature.[1][3]

  • Quench Reaction: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 10-20 mM to quench the reaction.[2]

  • Incubate Quench: Incubate for 15 minutes at room temperature.[2]

  • Cell Lysis and Analysis: After quenching, proceed with cell lysis using your standard protocol. The crosslinked protein complexes within the lysate can then be analyzed by immunoprecipitation, SDS-PAGE, or mass spectrometry.

Visualizations

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep 1. Prepare Protein Sample in Non-Amine Buffer (pH 7-9) Reaction 3. Add DSS to Sample & Incubate Prot_Prep->Reaction DSS_Prep 2. Prepare Fresh DSS in Anhydrous DMSO DSS_Prep->Reaction Quench 4. Add Quenching Buffer (e.g., Tris, Glycine) Reaction->Quench Analysis 5. Analyze Products (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: General experimental workflow for DSS crosslinking.

Troubleshooting_Flowchart Start Start: Observe Smear or Aggregate on Gel Check_DSS Is DSS concentration optimized via titration? Start->Check_DSS Check_Protein Is protein concentration optimized? Check_DSS->Check_Protein Yes Action_DSS Action: Perform DSS concentration titration. Check_DSS->Action_DSS No Check_Time Is incubation time/temp minimized? Check_Protein->Check_Time Yes Action_Protein Action: Reduce protein concentration. Check_Protein->Action_Protein No Action_Time Action: Reduce time and/or perform on ice. Check_Time->Action_Time No Cause Probable Cause: Over-crosslinking Check_Time->Cause Yes Action_DSS->Check_Protein Action_Protein->Check_Time Conclusion Result: Reduced Non-Specific Crosslinking Action_Time->Conclusion Cause->Conclusion

References

Technical Support Center: Removal of Unreacted DSS from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted disuccinimidyl suberate (DSS) from protein samples after crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted DSS from my protein sample?

Unreacted DSS can interfere with downstream applications. The N-hydroxysuccinimide (NHS) esters of DSS can react with any primary amine-containing molecules in your subsequent analyses, such as buffers (e.g., Tris), or other proteins, leading to non-specific modifications and artifacts. This can compromise the interpretation of results from techniques like SDS-PAGE, mass spectrometry, and immunoprecipitation.[1][2]

Q2: What are the primary methods for removing unreacted DSS?

There are three main strategies to remove unreacted DSS from a protein sample:

  • Quenching: This involves adding a small molecule with a primary amine to the reaction mixture. This molecule will react with and consume the excess DSS. Common quenching reagents include Tris buffer and glycine.[1][3][4]

  • Dialysis: This technique separates molecules based on size by selective diffusion across a semi-permeable membrane. The larger crosslinked protein is retained, while the smaller, unreacted DSS molecules diffuse out into a larger volume of buffer.[5][6]

  • Size Exclusion Chromatography (SEC) / Desalting: This chromatographic method separates molecules based on their size. The protein sample is passed through a column packed with a porous resin. Larger molecules (the crosslinked protein) pass through quickly, while smaller molecules (unreacted DSS) enter the pores of the resin and are eluted later.[7][8][9]

Q3: Which method for removing unreacted DSS is the best for my experiment?

The optimal method depends on your specific experimental needs, including the required purity of your sample, the volume of your sample, and the time constraints of your workflow.

  • Quenching is the fastest and simplest method. It is ideal when the presence of the quenching reagent itself will not interfere with downstream applications.

  • Dialysis is very thorough and gentle on the protein sample, making it suitable for sensitive proteins. However, it is a time-consuming process.[7]

  • Size Exclusion Chromatography (Desalting) is a rapid and efficient method for removing small molecules and for buffer exchange. It is often preferred when speed and high recovery are important.[7][8]

Q4: Can I use a combination of methods?

Yes, for applications requiring very high purity, a combination of methods can be used. For example, you can first quench the reaction to immediately stop the crosslinking and then use dialysis or size exclusion chromatography to remove both the unreacted DSS and the quenching reagent.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected bands or smearing on SDS-PAGE after crosslinking. Incomplete removal of unreacted DSS, leading to further crosslinking with the sample loading buffer (if it contains primary amines).Ensure the quenching step is performed correctly with the recommended concentration of quenching reagent and incubation time. Alternatively, use a desalting column to remove all small molecules before adding loading buffer.
Low protein recovery after cleanup. - Dialysis: Protein loss due to non-specific binding to the dialysis membrane, or use of a membrane with too large of a molecular weight cut-off (MWCO).- SEC/Desalting: Protein dilution or non-specific adsorption to the column resin.- Dialysis: Use a high-quality dialysis membrane with an appropriate MWCO (at least half the molecular weight of your protein of interest). Consider pre-blocking the membrane with a BSA solution if protein sticking is a concern.[10]- SEC/Desalting: Choose a column with the appropriate exclusion limit for your protein. Ensure the sample volume and concentration are within the recommended range for the column to minimize dilution.[1]
Mass spectrometry results show unexpected modifications. Residual unreacted DSS or quenching reagent is reacting with the protein during sample processing for MS.Use a desalting or dialysis step after quenching to ensure complete removal of all small, reactive molecules before proceeding with enzymatic digestion and MS analysis.
Crosslinking reaction does not seem to stop. Ineffective quenching due to degraded quenching reagent or incorrect pH.Prepare fresh quenching solutions. Ensure the final pH of the reaction mixture after adding the quenching buffer is within the optimal range for the quenching reaction (typically around pH 7.5-8.0).

Comparison of DSS Removal Methods

FeatureQuenchingDialysisSize Exclusion Chromatography (Desalting)
Principle Chemical inactivation of DSS NHS esters with primary amines.Diffusion-based separation of molecules by size across a semi-permeable membrane.[5][6]Chromatographic separation of molecules based on their size as they pass through a porous resin.[7][8][9]
Efficiency of DSS Removal High (Theoretically consumes all unreacted DSS when used in sufficient molar excess).Very High (Can reduce small molecule concentration by several orders of magnitude with multiple buffer changes).[5]High (>95% removal of small molecules is commonly reported for desalting columns).
Protein Recovery ~100% (No physical separation step).Generally high, but can be subject to loss due to non-specific binding to the membrane.[10]Typically high (>90%), but can be affected by protein concentration and column choice.[3]
Speed Very Fast (typically 15 minutes).[1][4]Slow (several hours to overnight).[5][6]Fast (can be completed in minutes).[7]
Sample Volume Not restrictive.Suitable for a wide range of volumes.Can be optimized for various sample volumes, with specific columns for different ranges.
Buffer Exchange No.Yes, the sample buffer is exchanged with the dialysis buffer.[7]Yes, the sample is eluted in the buffer used to equilibrate the column.
Key Advantage Simplicity and speed.Thorough removal and gentle on proteins.Speed and efficiency for both removal and buffer exchange.
Key Disadvantage Adds a quenching reagent to the sample.Time-consuming.Can lead to sample dilution.[1]

Experimental Workflow & Protocols

The following diagram illustrates a general workflow for a DSS crosslinking experiment, including the steps for removing unreacted DSS.

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_removal Removal of Unreacted DSS cluster_analysis Analysis p Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES) mix Mix Protein and DSS Incubate (e.g., 30 min at RT) p->mix dss Prepare Fresh DSS in Anhydrous DMSO dss->mix quench Method 1: Quenching (e.g., Add Tris-HCl) mix->quench Option 1 dialysis Method 2: Dialysis mix->dialysis Option 2 sec Method 3: Size Exclusion Chromatography (Desalting) mix->sec Option 3 analysis Downstream Analysis (SDS-PAGE, Mass Spec, etc.) quench->analysis dialysis->analysis sec->analysis

Workflow for DSS crosslinking and removal of unreacted reagent.
Detailed Experimental Protocols

Protocol 1: Quenching of Unreacted DSS

This protocol describes how to stop the crosslinking reaction by adding a primary amine-containing reagent.

Materials:

  • Crosslinked protein sample

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

Procedure:

  • Following the incubation of your protein sample with DSS, add the Quenching Buffer to a final concentration of 20-50 mM.[1][4] For example, add 20-50 µL of 1 M Tris-HCl, pH 7.5, to a 1 mL reaction volume.

  • Mix gently by vortexing or pipetting.

  • Incubate the reaction mixture for 15 minutes at room temperature.[1][4]

  • The quenched sample is now ready for downstream analysis. Note that the sample will now contain the quenching reagent.

Protocol 2: Dialysis for Removal of Unreacted DSS

This protocol is for removing unreacted DSS and other small molecules using a dialysis membrane.

Materials:

  • Crosslinked protein sample (can be quenched first)

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5K, 7K, or 10K, depending on the protein size)

  • Dialysis Buffer (a buffer suitable for your protein, e.g., PBS)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or pre-treatment with a specific buffer.

  • Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Securely close the tubing or cassette.

  • Place the dialysis device in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume).[5]

  • Place the beaker on a stir plate and stir the buffer gently at 4°C.

  • Dialyze for 2-4 hours.

  • Change the Dialysis Buffer. For maximum efficiency, perform at least two more buffer changes. A common procedure is to dialyze for another 2-4 hours and then a final change for overnight dialysis at 4°C.[5][6]

  • Carefully remove the sample from the dialysis device. The protein sample is now in the Dialysis Buffer and is ready for further analysis.

Protocol 3: Size Exclusion Chromatography (Desalting) for Removal of Unreacted DSS

This protocol uses a spin desalting column to rapidly remove unreacted DSS.

Materials:

  • Crosslinked protein sample (can be quenched first)

  • Spin desalting column with an appropriate MWCO for your protein

  • Collection tubes

  • Centrifuge

Procedure:

  • Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a collection tube.

  • Equilibrate the column with the desired final buffer for your protein sample. This is done by adding the new buffer to the column and centrifuging. Repeat this step 2-3 times.

  • Place the equilibrated column into a new collection tube.

  • Slowly apply the protein sample to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).

  • The purified, desalted protein sample is collected in the collection tube. The unreacted DSS and other small molecules are retained in the column resin.

  • The protein sample is now in the new buffer and ready for downstream applications.

References

Technical Support Center: Improving Identification of Cross-Linked Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the identification of cross-linked peptides by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the identification of cross-linked peptides so challenging?

The identification of cross-linked peptides is inherently complex due to several factors. A primary challenge is the low abundance of cross-linked species compared to linear, unmodified peptides, with cross-linked peptides often constituting less than 1% of the total identified peptides.[1][2][3] This low stoichiometry makes their detection difficult against a high background of unmodified peptides.[4][5] Furthermore, the fragmentation spectra of cross-linked peptides are a combination of fragment ions from two different peptide chains, resulting in complex MS/MS spectra that are difficult to interpret.[3][6][7] Computationally, the search space for identifying these peptide pairs increases quadratically with the number of proteins in the sample, leading to lengthy analysis times and a higher potential for false-positive identifications.[3][7][8][9]

Q2: What are the most common types of cross-linking reagents and how do I choose one?

Cross-linking reagents can be broadly categorized by their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry.

  • Amine-reactive cross-linkers: Reagents like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) this compound (BS3) are widely used as they target primary amines on lysine residues and protein N-termini.[10][11]

  • Photo-reactive cross-linkers: These reagents can react with a wider range of amino acid residues upon activation with UV light.[11]

  • Zero-length cross-linkers: Reagents like EDC link carboxyl and amine residues without adding a spacer, which is useful for identifying direct interactions.[11]

  • MS-cleavable cross-linkers: Reagents such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU) contain bonds that can be cleaved in the gas phase during mass spectrometric analysis.[1][10][12][13] This allows for sequential fragmentation (MSn) where the individual peptide chains can be analyzed separately, greatly simplifying spectral interpretation.[12]

The choice of cross-linker depends on the specific application. For initial studies, a non-cleavable, amine-reactive cross-linker like DSS can be effective for purified protein complexes. For more complex samples or to simplify data analysis, an MS-cleavable cross-linker is highly recommended.

Q3: What is the "n-squared problem" in cross-linking mass spectrometry?

The "n-squared problem" refers to the computational challenge where the number of potential cross-linked peptide pairs that need to be considered in a database search increases quadratically with the number of peptides in the database.[3][7] This combinatorial explosion of the search space significantly increases the time and computational resources required for data analysis and also elevates the risk of false-positive matches.[7][9]

Troubleshooting Guides

Issue 1: Low Number of Identified Cross-Linked Peptides

Symptom: The number of identified cross-linked peptides is very low or none are identified at all.

Potential Causes and Solutions:

CauseRecommended Actions
Inefficient Cross-Linking Reaction Optimize the molar excess of the cross-linker to the protein. A 100-300 fold molar excess is a good starting point for BSA.[2] Ensure the reaction buffer is at the optimal pH for the chosen cross-linker (e.g., pH 7-9 for NHS esters). Quench the reaction effectively to prevent over-cross-linking and aggregation.
Low Abundance of Cross-Linked Peptides Implement an enrichment strategy to increase the relative concentration of cross-linked peptides before MS analysis.[1][2][3] Common methods include Size-Exclusion Chromatography (SEC) to enrich for larger, cross-linked peptides, and Strong Cation Exchange (SCX) chromatography, which enriches for the more highly charged cross-linked peptides.[1][3][9][14] Affinity enrichment using tagged cross-linkers is also a powerful option.[2][15]
Suboptimal MS Acquisition For complex samples, direct the mass spectrometer to fragment precursors with higher charge states (e.g., +3 and above), as cross-linked peptides tend to have a higher charge.[9][16] Utilize an inclusion list to specifically target known or suspected cross-linked peptide masses in a second MS run.[9]
Inappropriate Data Analysis Strategy Use specialized software designed for the analysis of cross-linked data, such as Proteome Discoverer with the XlinkX node, BLinks, or xQuest.[1][9][17] Ensure the search parameters correctly specify the cross-linker used, its mass, and the potential modification sites.
Issue 2: Complex and Uninterpretable MS/MS Spectra

Symptom: The fragmentation spectra are very noisy and difficult to assign to specific peptide sequences.

Potential Causes and Solutions:

CauseRecommended Actions
Co-elution of Multiple Species Improve chromatographic separation to reduce the number of co-eluting peptides. This can be achieved by using a longer gradient or a different type of chromatography column.
Fragmentation of Both Peptides Simultaneously Employ an MS-cleavable cross-linker (e.g., DSSO, DSBU).[12][13] This allows for an initial MS2 scan to cleave the cross-linker, followed by MS3 scans to individually fragment and sequence each peptide chain, leading to much cleaner spectra.[12]
Incomplete Fragmentation Optimize the fragmentation energy (e.g., collision energy in CID/HCD) to ensure sufficient fragmentation of both peptide backbones.[10] Experiment with different fragmentation methods like Electron Transfer Dissociation (ETD), which can be advantageous for highly charged precursors.[10]
Low Signal-to-Noise Ratio Discard spectra with a low signal-to-noise ratio during data analysis.[6] Only high-quality spectra should be considered for confident identification.[6]
Issue 3: High Number of False-Positive Identifications

Symptom: The data analysis software reports a large number of cross-links, but many appear to be incorrect upon manual inspection.

Potential Causes and Solutions:

CauseRecommended Actions
Large and Complex Search Space For initial analyses of specific protein complexes, restrict the database search to only the proteins of interest to reduce the search space and the likelihood of random matches.[18]
Incorrect False Discovery Rate (FDR) Estimation Standard FDR calculation methods for linear peptides may not be appropriate for cross-linked data.[3][12] Utilize software that employs a target-decoy approach specifically designed for cross-linked peptides, where decoy-decoy, decoy-target, and target-decoy hits are considered.[3] It is also recommended to separate intra- and inter-linked peptides for more accurate error estimation.[3]
Presence of Isobaric Species Use high-resolution and high-mass-accuracy mass spectrometry for both precursor and fragment ions to help distinguish between different cross-linked peptide combinations that may have the same nominal mass.[6]
Misassignment due to Incomplete Data Manually validate high-scoring cross-link identifications. A confident identification requires sufficient fragment ions to sequence both peptides involved in the cross-link.[6]

Experimental Protocols

Protocol 1: General Workflow for Cross-Linking Mass Spectrometry

This protocol outlines the key steps from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional but Recommended) cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex 1. Protein Complex Crosslinking 2. Chemical Cross-Linking Protein_Complex->Crosslinking Quenching 3. Quenching Crosslinking->Quenching Digestion 4. Proteolytic Digestion Quenching->Digestion Enrichment 5. Enrichment of Cross-Linked Peptides (e.g., SEC or SCX) Digestion->Enrichment LC_MSMS 6. LC-MS/MS Analysis Digestion->LC_MSMS Without Enrichment Enrichment->LC_MSMS Database_Search 7. Database Search (Specialized Software) LC_MSMS->Database_Search Validation 8. Validation and FDR Control Database_Search->Validation Structural_Modeling 9. Structural Modeling Validation->Structural_Modeling

Caption: General experimental workflow for cross-linking mass spectrometry.

  • Protein Cross-Linking: Incubate the purified protein complex or cell lysate with the chosen cross-linking reagent (e.g., DSS, DSSO) in a suitable buffer (e.g., HEPES, PBS) at room temperature.[10]

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris or ammonium bicarbonate, to consume any unreacted cross-linker.[10]

  • Proteolytic Digestion: Reduce and alkylate the protein sample, followed by digestion with a protease like trypsin.[1]

  • Enrichment (Recommended): Fractionate the peptide mixture using SEC or SCX to enrich for cross-linked peptides.[1][3]

  • LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution mass spectrometer.[1] If using an MS-cleavable cross-linker, set up the instrument method to perform MS2 (for cleavage) and MS3 (for sequencing).[13]

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer with XlinkX) to search the acquired spectra against a protein sequence database to identify the cross-linked peptides.[1]

  • Validation: Manually inspect high-scoring peptide-spectrum matches and apply appropriate FDR controls to ensure the reliability of the results.[3][6]

Protocol 2: Troubleshooting Logic for Low Identifications

This decision tree can guide the troubleshooting process when faced with a low number of cross-linked peptide identifications.

Caption: Troubleshooting decision tree for low cross-link identification rates.

References

minimizing DSS crosslinking artifacts and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize artifacts during disuccinimidyl suberate (DSS) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSS and how does it work?

Disuccinimidyl this compound (DSS) is a chemical crosslinker used to covalently link interacting proteins.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts specifically and efficiently with primary amines (–NH₂), such as the side chain of lysine (K) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3] Because DSS is water-insoluble and membrane-permeable, it is suitable for intracellular crosslinking.[1][2][3] The spacer arm length between the two reactive groups is 11.4 Å.[3][4]

Q2: What is the optimal buffer for DSS crosslinking?

For optimal results, use a non-amine-containing buffer with a pH between 7 and 9.[1][2][4][5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[1] Buffers containing primary amines, such as Tris or glycine, are incompatible with the crosslinking step as they will compete with the target proteins for reaction with DSS.[6] However, these amine-containing buffers are ideal for quenching the reaction.[1]

Q3: How should I prepare and handle DSS?

DSS is highly sensitive to moisture and should be stored desiccated at 4°C or -20°C.[4][6] To prevent condensation, the vial must be fully equilibrated to room temperature before opening.[2][4][6] DSS is not soluble in aqueous solutions and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4] Stock solutions of DSS should not be prepared for storage, as the NHS-ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[1][2][6]

Q4: How do I stop (quench) the DSS crosslinking reaction?

To terminate the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines.[1][7] The most common quenching agents are Tris or glycine.[2][3][4] Add the quenching buffer to a final concentration of 20-50 mM (for protein solutions) or 10-20 mM (for cell suspensions) and incubate for 15 minutes at room temperature.[2][3]

Q5: What are the main side reactions and artifacts I should be aware of?

The primary side reaction is the hydrolysis of the NHS ester groups.[2][5] This reaction is competitive with the desired amine acylation and is more prevalent at higher pH and in dilute protein solutions.[2][3] Hydrolysis results in an inactive carboxyl group and can cap one end of the DSS molecule, preventing it from forming a crosslink.[8] Other artifacts include non-specific crosslinking due to random protein collisions at high concentrations and the formation of high-molecular-weight aggregates if the crosslinker concentration is too high.[1][9]

DSS Reaction and Workflow Diagrams

DSS_Reaction_Pathway cluster_reaction Primary Reaction cluster_side_reaction Side Reaction DSS DSS (Disuccinimidyl this compound) Protein Protein with Primary Amines (-NH2) Intermediate Intermediate I (Mono-linked) Protein->Intermediate + DSS Crosslinked Intramolecular Crosslink (II) Intermediate->Crosslinked + 2nd Amine Hydrolyzed Hydrolyzed DSS (Hanging crosslink III) Intermediate->Hydrolyzed + H₂O NHS_release1 NHS released Intermediate->NHS_release1 NHS_release2 NHS released Crosslinked->NHS_release2 H2O H₂O (Hydrolysis) Experimental_Workflow A 1. Prepare Sample (Protein or Cells) in Amine-Free Buffer (pH 7-9) B 2. Prepare Fresh DSS in Dry DMSO/DMF C 3. Add DSS to Sample (Optimize Concentration) D 4. Incubate (e.g., 30 min at RT or 2h on ice) C->D Reaction E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Incubate to Quench (15 min at RT) E->F Quenching G 7. Analyze Sample (SDS-PAGE, Western Blot, MS) F->G Analysis Troubleshooting_Guide Start Poor Crosslinking Results Symptom1 Symptom: No or Low Crosslinking Start->Symptom1 Symptom2 Symptom: High MW Smears or Aggregates Start->Symptom2 Symptom3 Symptom: Antibody Fails to Detect Protein Start->Symptom3 Cause1a Cause: DSS Hydrolyzed Symptom1->Cause1a Cause1b Cause: Low Protein Conc. Symptom1->Cause1b Cause1c Cause: Inaccessible Amines Symptom1->Cause1c Cause1d Cause: Amine-containing buffer Symptom1->Cause1d Cause2a Cause: DSS Conc. Too High Symptom2->Cause2a Cause2b Cause: Protein Conc. Too High Symptom2->Cause2b Cause2c Cause: Incubation Time Too Long Symptom2->Cause2c Cause3a Cause: Epitope Masking Symptom3->Cause3a Solution1a Solution: Use fresh DSS, handle properly Cause1a->Solution1a Solution1b Solution: Concentrate sample Cause1b->Solution1b Solution1c Solution: Use longer spacer arm or different chemistry Cause1c->Solution1c Solution1d Solution: Use PBS, HEPES, etc. Cause1d->Solution1d Solution2a Solution: Titrate DSS conc. down Cause2a->Solution2a Solution2b Solution: Dilute protein sample Cause2b->Solution2b Solution2c Solution: Reduce incubation time Cause2c->Solution2c Solution3a Solution: Use different antibody or a tagged protein Cause3a->Solution3a

References

Technical Support Center: Dextran Sulfate Sodium (DSS) Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Dextran Sulfate Sodium (DSS) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Dextran Sulfate Sodium (DSS) in water?

A1: Dextran Sulfate Sodium (DSS) is a white powder that is freely soluble in water and salt solutions, typically forming a clear solution.[1][2] For colitis induction models, concentrations ranging from 2-7% are commonly prepared in drinking water.[1] Solubility has been tested at concentrations as high as 100 mg/mL (10%) in water, resulting in a clear solution.

Q2: What is the optimal molecular weight (MW) of DSS for inducing colitis, and does it affect solubility?

A2: The most effective and commonly used DSS for inducing colitis has a molecular weight in the range of 36-50 kDa.[3][4][5] This specific MW range provides a balance between solubility and its ability to induce mucosal permeability, which is critical for the colitis model.[5] While DSS with a lower molecular weight might have higher permeability, it could also lead to systemic toxicity. Conversely, high molecular weight DSS (>500 kDa) has poor solubility and is less effective at penetrating the mucosa.[3][5]

Q3: How should I prepare a standard aqueous solution of DSS?

A3: To prepare a DSS solution, weigh the desired amount of DSS powder and dissolve it in autoclaved or sterile water.[3][6] It is recommended to stir the solution using a magnetic stir bar or use rigorous vortexing to ensure the powder is completely dissolved, resulting in a clear solution.[3][6] For animal studies, solutions are typically prepared in the range of 2-7% (w/v).[1]

Q4: How stable is DSS in powder form and in an aqueous solution?

A4: In its dry powder form, DSS is stable for more than five years when stored in a well-sealed container, protected from light at room temperature.[1][7] Aqueous solutions of DSS are also quite stable. Studies have shown no significant degradation of a 2.5% DSS solution for up to 21 days when stored at room temperature or in the refrigerator.[1] However, for optimal results and to prevent any potential pH changes or microbial growth, it is often recommended to prepare the solution fresh, especially for sensitive experiments.[3][6] If not used immediately, the solution should be refrigerated.[1]

Q5: Can I sterilize a DSS solution?

A5: Yes, DSS solutions can be sterilized. The preferred method is sterile filtration, for instance, using a 0.22 µm or 0.45 µm filter.[1][4][8] Buffered aqueous solutions of dextran sulfate can also be sterilized by autoclaving at 110-115°C for 30 to 45 minutes.

Q6: In which solvents is DSS soluble or insoluble?

A6: DSS is freely soluble in water and salt solutions.[1] It also dissolves in highly polar organic solvents such as Dimethyl Sulfoxide (DMSO) and formamide.[1][9] However, it is insoluble in lower aliphatic alcohols, acetone, chloroform, and dimethylformamide.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Hazy Solution Incomplete Dissolution: The DSS powder has not fully dissolved.Continue stirring the solution, potentially with a magnetic stir bar, or vortex vigorously until the solution becomes clear.[3][6] Gentle warming may also aid dissolution, but ensure the temperature does not degrade the DSS.
Poor Water Quality: The water used for dissolution may contain impurities or ions that interact with DSS.Always use high-purity, sterile water (e.g., autoclaved, deionized, or WFI) for preparing your solutions.[3][4]
Precipitate Formation Presence of Calcium Ions: Dextran sulfate has a higher affinity for calcium ions than for sodium ions, and the calcium salt of dextran sulfate is insoluble.Ensure that the water and any other reagents used are free from significant concentrations of calcium ions. Use deionized or distilled water.
Interaction with Other Reagents: Components in a complex buffer system may be interacting with the DSS.When preparing complex media, dissolve DSS in water first before adding other components. If precipitation occurs upon adding a specific reagent, consider its potential interaction with the highly charged sulfate groups of DSS.
Variability in Experimental Results Inconsistent DSS Source: The colitogenic potential of DSS can vary between different vendors and even between different manufacturing lots from the same vendor.[3]It is recommended to purchase DSS in a single large batch for a series of experiments to ensure consistency.[3] Always note the manufacturer, catalog number, and lot number in your experimental records.
Incorrect Molecular Weight: The molecular weight of the DSS is outside the optimal range (36-50 kDa) for colitis induction.[3][5]Verify that the DSS used has the correct molecular weight specification for your experimental model.
Degradation of Stored Solution: Although relatively stable, prolonged storage of the DSS solution, especially at room temperature, may lead to a slight drop in pH.[1]For maximum consistency, prepare DSS solutions fresh before each experiment or at frequent intervals (e.g., every 2-3 days).[3][6] Store any stock solutions at 4°C.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Standard 3% (w/v) DSS Solution for Colitis Induction in Mice

Materials:

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

  • Autoclaved or sterile, high-purity water

  • Sterile container (e.g., glass bottle)

  • Weighing scale and weigh boat

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Sterile filtration unit (0.22 µm or 0.45 µm) (optional)

Procedure:

  • Calculate the required amount of DSS: For example, to prepare 500 mL of a 3% DSS solution, you will need 15 g of DSS powder (3 g / 100 mL * 500 mL).

  • Weigh the DSS powder: Accurately weigh the calculated amount of DSS powder.

  • Dissolve the DSS: Add the powder to the sterile water in your container.

  • Ensure Complete Dissolution: Place a magnetic stir bar in the container and place it on a magnetic stirrer. Stir until the powder is completely dissolved and the solution is clear.[3] Alternatively, vortex the solution vigorously.[6]

  • Sterilization (Optional): If required, sterilize the solution by passing it through a 0.22 µm or 0.45 µm filter into a sterile bottle.[4][8]

  • Storage: Store the prepared solution at 4°C.[4] It is recommended to change the solution in animal drinking bottles every 2-3 days to ensure freshness.[3][6]

Visualizations

DSS_Solubility_Troubleshooting start Start: Need to prepare DSS solution dissolve Dissolve DSS powder in high-purity water start->dissolve observe Observe Solution dissolve->observe clear Solution is Clear (Ready for use) observe->clear Yes cloudy Solution is Cloudy/Hazy observe->cloudy No precipitate Precipitate Forms observe->precipitate If precipitate forms later troubleshoot_cloudy Troubleshoot Cloudy Solution cloudy->troubleshoot_cloudy troubleshoot_precipitate Troubleshoot Precipitate precipitate->troubleshoot_precipitate incomplete_dissolution Incomplete Dissolution? (Continue stirring/vortexing) troubleshoot_cloudy->incomplete_dissolution poor_water Poor Water Quality? (Use high-purity water) troubleshoot_cloudy->poor_water calcium Calcium Ions Present? (Use Ca2+-free water) troubleshoot_precipitate->calcium reagent_interaction Reagent Interaction? (Dissolve DSS first) troubleshoot_precipitate->reagent_interaction incomplete_dissolution->dissolve Re-attempt poor_water->start Restart calcium->start Restart reagent_interaction->start Restart

Caption: Troubleshooting workflow for DSS dissolution issues.

DSS_Solution_Prep_Workflow start Start calculate 1. Calculate required mass of DSS (e.g., for 3% w/v solution) start->calculate weigh 2. Weigh DSS powder calculate->weigh dissolve 3. Add powder to sterile water in a sterile container weigh->dissolve mix 4. Mix vigorously until clear (Magnetic stirrer or vortex) dissolve->mix check Is solution clear? mix->check check->mix No sterilize 5. Sterile filter (optional) (0.22 µm filter) check->sterilize Yes store 6. Store at 4°C sterilize->store end End store->end

Caption: Standard protocol for preparing an aqueous DSS solution.

References

optimizing incubation time and temperature for DSS crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for disuccinimidyl suberate (DSS) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for DSS crosslinking incubation time and temperature?

A common starting point for DSS crosslinking is to incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2][3] The optimal conditions can vary depending on the specific proteins and their interaction kinetics.

Q2: How does temperature affect DSS crosslinking?

Higher temperatures generally increase the rate of the crosslinking reaction.[4] However, it's crucial to consider the thermal stability of the proteins of interest, as elevated temperatures can lead to denaturation and non-specific crosslinking.[2] Incubation on ice can help to slow down the reaction and may be preferable for capturing transient or weak interactions.[1][5]

Q3: What is the effect of incubation time on DSS crosslinking?

Longer incubation times can lead to more extensive crosslinking. However, prolonged incubation can also result in the formation of large, insoluble aggregates, especially at high DSS concentrations.[3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific application.

Q4: What are the ideal buffer conditions for a DSS crosslinking reaction?

For optimal results, use a non-amine-containing buffer with a pH between 7 and 9.[1][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[2][6] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DSS and must be avoided during the crosslinking step.[6][7]

Q5: How should I prepare the DSS solution?

DSS is sensitive to moisture and should be equilibrated to room temperature before opening to prevent condensation.[5][6] It is not soluble in water and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] Stock solutions of DSS should not be stored as the NHS ester moiety readily hydrolyzes.[6]

Q6: How do I stop (quench) the DSS crosslinking reaction?

To terminate the crosslinking reaction, add a quenching buffer that contains a high concentration of primary amines.[8] A common quenching solution is 1 M Tris-HCl, pH 7.5, or 1 M glycine, added to a final concentration of 20-50 mM.[1][6] The quenching reaction should be incubated for approximately 15 minutes at room temperature.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Crosslinking Efficiency Insufficient Incubation Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature to form a significant number of crosslinks.Increase the incubation time or temperature. Consider performing a time-course and temperature-gradient experiment to find the optimal conditions.
Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7-9 for NHS-ester reactions.Ensure the buffer pH is within the recommended range.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for DSS.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[6][7]
DSS Hydrolysis: The DSS reagent may have been exposed to moisture, leading to hydrolysis and inactivation.Always allow the DSS vial to equilibrate to room temperature before opening.[5][6] Prepare the DSS solution in a dry organic solvent immediately before use.[2][6]
Protein Aggregation/Precipitation Excessive Crosslinking: The incubation time is too long, or the temperature is too high, leading to the formation of large, insoluble protein complexes.Reduce the incubation time and/or temperature.[3] A shorter incubation on ice may be beneficial.
High DSS Concentration: The concentration of DSS is too high, causing extensive and non-specific crosslinking.Perform a DSS concentration titration to determine the optimal concentration for your specific protein concentration.[6]
High Molecular Weight Smear on Gel Over-crosslinking: Similar to aggregation, this can be caused by excessive incubation time or temperature.Decrease the incubation time or perform the reaction at a lower temperature (e.g., on ice).
Non-specific Crosslinking: The reaction conditions are favoring random collisions and crosslinking rather than specific interactions.Optimize the protein and DSS concentrations. Consider reducing the incubation time to favor the capture of more specific interactions.

Data Presentation

Table 1: Summary of Recommended Incubation Conditions for DSS Crosslinking

Parameter Condition Rationale Reference(s)
Temperature Room Temperature (approx. 20-25°C)Standard starting condition, allows for a reasonably fast reaction rate.[1][2][5]
On Ice (approx. 4°C)Slows down the reaction, which can be beneficial for capturing transient interactions and reducing non-specific crosslinking. May require longer incubation times.[1][3][5]
Incubation Time 30 minutesA common starting point when incubating at room temperature.[1][2]
45 minutes to 1 hourAn alternative starting point at room temperature.[5]
2 hoursA recommended starting point when incubating on ice to compensate for the slower reaction rate.[1][2][5]
2-3 hoursSuggested for reactions carried out on ice.[5]

Experimental Protocols

General Protocol for Optimizing Incubation Time and Temperature

  • Protein Preparation: Prepare your protein sample in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.[2][6]

  • DSS Solution Preparation: Immediately before use, dissolve DSS in dry DMSO or DMF to a stock concentration (e.g., 25 mM).[3][6]

  • Experimental Setup: Set up a series of reactions in parallel. For optimizing temperature, prepare identical reaction tubes to be incubated at different temperatures (e.g., 4°C, room temperature). For optimizing time, prepare multiple tubes for each temperature and plan to stop the reaction at different time points (e.g., 15 min, 30 min, 60 min, 120 min).

  • Initiate Crosslinking: Add the DSS stock solution to each protein sample to the desired final concentration. Mix gently.

  • Incubation: Place the reaction tubes at their designated temperatures and start a timer.

  • Quenching: At each desired time point, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.[1][6]

  • Quenching Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[1][6]

  • Analysis: Analyze the results of each reaction by SDS-PAGE, Western blotting, or mass spectrometry to determine the optimal incubation time and temperature that yields the desired crosslinked products with minimal aggregation.[3]

Visualizations

DSS_Crosslinking_Workflow cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Sample Prepare Protein Sample Initiate Crosslinking Initiate Crosslinking Prepare Protein Sample->Initiate Crosslinking Prepare DSS Solution Prepare DSS Solution Prepare DSS Solution->Initiate Crosslinking Incubate Incubate Initiate Crosslinking->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze Results Analyze Results Quench Reaction->Analyze Results

Caption: A general workflow for a DSS crosslinking experiment.

Troubleshooting_Logic start Low/No Crosslinking? incubation Increase Incubation Time/Temperature start->incubation Yes buffer Check Buffer Composition (pH 7-9, no amines) start->buffer Yes dss_conc Increase DSS Concentration start->dss_conc Yes aggregation Aggregation/ Precipitation? start->aggregation No incubation->aggregation buffer->aggregation dss_conc->aggregation reduce_incubation Decrease Incubation Time/Temperature aggregation->reduce_incubation Yes reduce_dss Decrease DSS Concentration aggregation->reduce_dss Yes success Optimal Crosslinking aggregation->success No reduce_incubation->success reduce_dss->success

Caption: A troubleshooting decision tree for optimizing DSS crosslinking.

References

Validation & Comparative

DSS vs. BS3 for Cell Surface Protein Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) this compound (BS3), are powerful tools for studying protein-protein interactions. Both are homobifunctional crosslinkers that react with primary amines (-NH2) on proteins, such as the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[1][2] The choice between DSS and BS3 is primarily dictated by the location of the target proteins: DSS, being membrane-permeable, is ideal for intracellular crosslinking, while the membrane-impermeable nature of BS3 makes it the preferred reagent for studying cell surface protein interactions.[1][2] This guide provides a detailed comparison of DSS and BS3, supported by experimental data and protocols, to aid researchers in selecting the appropriate crosslinker for their specific needs.

Chemical and Physical Properties

The key difference between DSS and BS3 lies in their solubility and membrane permeability, which stems from the presence of sulfonate groups on the BS3 molecule.[3]

PropertyDSS (Disuccinimidyl this compound)BS3 (Bis(sulfosuccinimidyl) this compound)
Structure Contains two N-hydroxysuccinimide (NHS) esters linked by an 8-carbon spacer arm.Contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters linked by an 8-carbon spacer arm. The sulfonate (-SO3) groups impart a negative charge.
Molecular Weight 368.35 g/mol [4]572.43 g/mol [5]
Spacer Arm Length 11.4 Å[4]11.4 Å[5]
Solubility Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF before use.[4][6]Water-soluble; can be directly dissolved in aqueous buffers.[6]
Membrane Permeability Permeable; can cross the cell membrane to crosslink intracellular proteins.[4][6]Impermeable; restricted to crosslinking proteins on the cell surface.[3]
Reactivity Reacts with primary amines at pH 7-9.[1][2]Reacts with primary amines at pH 7-9.[1][2]

Performance Comparison: A Data-Driven Perspective

While manufacturers often state that the crosslinking reactivity of DSS and BS3 is "essentially identical," quantitative data from direct comparative studies is limited.[7] However, data from mass spectrometry-based proteomics can provide insights into their relative performance.

A study comparing the number of identified crosslinked peptides from bovine serum albumin (BSA) using different crosslinkers showed similar performance between DSS and BS3 when analyzed by Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) mass spectrometry.

CrosslinkerNumber of Identified Crosslinked Peptides (CID)Number of Identified Crosslinked Peptides (HCD)
DSS ~180~220
BS3 ~175~225

Data is estimated from the graphical representation in the Thermo Scientific Pierce Protein Crosslinking Technical Handbook.[7]

This data suggests that for in vitro crosslinking of a purified protein, both DSS and BS3 can yield a comparable number of identifiable crosslinks. The choice of one over the other in such a scenario would depend on the solubility of the target protein and the tolerance of the experimental system to organic solvents.

Cell Viability and Protein Yield:

  • Cell Viability: The use of organic solvents like DMSO to dissolve DSS can have cytotoxic effects, potentially impacting cell viability more than the water-soluble BS3. For live-cell experiments, minimizing the concentration of organic solvents is crucial.

  • Protein Yield: The efficiency of protein extraction after crosslinking can be influenced by the extent of crosslinking. Over-crosslinking can lead to the formation of large, insoluble protein aggregates that are difficult to extract and analyze, potentially lowering the protein yield.[8] This is a concern with both crosslinkers and requires careful optimization of the crosslinker concentration and reaction time.

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are representative protocols for cell surface protein crosslinking with BS3 and intracellular protein crosslinking with DSS.

Cell Surface Protein Crosslinking with BS3

This protocol is adapted from a method for analyzing Epidermal Growth Factor Receptor (EGFR) dimerization on the cell surface.[1]

Materials:

  • Cells expressing the protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS3 crosslinker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[2]

  • Crosslinking Reaction: Immediately before use, prepare a fresh solution of BS3 in ice-cold PBS at the desired concentration (typically 1-5 mM).[2] Add the BS3 solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.[2]

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C.[2]

  • Cell Lysis: Aspirate the quenching solution and lyse the cells with ice-cold lysis buffer.

  • Downstream Analysis: The protein lysate can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to detect the crosslinked protein complexes.

Intracellular Protein Crosslinking with DSS

This protocol provides a general workflow for crosslinking proteins within the cell.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation: Harvest and wash cells three times with ice-cold PBS to remove amine-containing media. Resuspend the cell pellet in PBS.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).[4]

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to the desired final concentration (typically 1-5 mM).[4] Incubate for 30 minutes at room temperature with gentle mixing.[4]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer.

  • Downstream Analysis: Analyze the resulting protein lysate by methods such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for Cell Surface Protein Crosslinking

G cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_analysis Analysis prep1 Culture Cells prep2 Wash with ice-cold PBS (3x) prep1->prep2 crosslink1 Add fresh BS3 solution prep2->crosslink1 crosslink2 Incubate at 4°C crosslink1->crosslink2 quench1 Add Quenching Buffer crosslink2->quench1 quench2 Incubate at 4°C quench1->quench2 analysis1 Cell Lysis quench2->analysis1 analysis2 Downstream Analysis (SDS-PAGE, WB, MS) analysis1->analysis2

Caption: Workflow for cell surface protein crosslinking using BS3.

EGFR Dimerization and Downstream Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon ligand binding, EGFR undergoes dimerization, which activates its intracellular kinase domain and initiates a cascade of downstream signaling events.[9][10] BS3 is an ideal crosslinker to study EGFR dimerization on the cell surface.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mono EGFR Monomer EGFR_dimer EGFR Dimer (Crosslinked by BS3) EGFR_mono->EGFR_dimer Dimerization RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR_mono Ligand Binding

Caption: EGFR signaling pathway initiated by ligand-induced dimerization.

Conclusion

The choice between DSS and BS3 for protein crosslinking is fundamentally determined by the subcellular location of the target proteins. For researchers investigating cell surface receptors and their interactions, the water-soluble and membrane-impermeable BS3 is the superior choice. It allows for the specific crosslinking of extracellular and membrane-spanning proteins without disrupting the intracellular environment. Conversely, for studies focused on intracellular protein complexes, the membrane-permeable DSS is the appropriate tool.

While both crosslinkers exhibit similar reactivity towards primary amines, researchers should carefully optimize experimental conditions, including crosslinker concentration and reaction time, to maximize crosslinking efficiency while minimizing potential side effects on cell viability and protein solubility. The provided protocols and workflows serve as a starting point for developing robust and reliable crosslinking experiments to unravel the complexities of protein-protein interactions in biological systems.

References

A Head-to-Head Comparison of EDC/NHS and NHS-Ester Suberate Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used crosslinking chemistries: the zero-length carbodiimide crosslinker system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the homobifunctional NHS-ester suberates.

This comparison delves into their mechanisms of action, performance metrics, and provides detailed experimental protocols to assist in selecting the optimal reagent for specific applications.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two crosslinking strategies lies in their reaction mechanisms and the nature of the resulting cross-link.

EDC/NHS Chemistry: The "Zero-Length" Crosslinker

EDC is a carbodiimide that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage, hence the term "zero-length" crosslinker. The reaction proceeds in two steps. First, EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.

However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which can lead to low crosslinking efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[1][2]

NHS-Ester Suberate Chemistry: The Homobifunctional Approach

NHS-ester suberates, such as disuccinimidyl this compound (DSS) and its water-soluble analog bis(sulfosuccinimidyl) this compound (BS3), are homobifunctional crosslinkers. This means they have two identical NHS ester reactive groups at either end of a this compound spacer arm. These NHS esters directly react with primary amines on proteins and other biomolecules to form stable amide bonds.[3] The this compound spacer arm introduces a fixed distance between the conjugated molecules.

Performance Comparison: Efficiency, Stability, and Functional Impact

The choice between EDC/NHS and NHS-ester suberates often depends on the specific requirements of the application, including the desired crosslinking efficiency, the importance of maintaining protein function, and the structural information being sought.

FeatureEDC/NHSNHS-Ester this compound (e.g., BS3, DSS)
Cross-Link Type Zero-length (direct amide bond)Spacer-defined (amide bonds with this compound linker)
Reaction Targets Carboxyl groups and primary aminesPrimary amines
Reaction Steps Typically a two-step process (activation then conjugation)Typically a one-step process
Intermediate Stability O-acylisourea intermediate is unstable; NHS ester is more stableNHS ester is susceptible to hydrolysis, especially at higher pH
pH Optimum (Activation) 4.5 - 6.0Not applicable
pH Optimum (Conjugation) 7.2 - 8.57.2 - 8.5
Potential Side Reactions Formation of N-acylurea, hydrolysis of intermediatesHydrolysis of NHS ester, potential for intramolecular crosslinking
Solubility EDC and Sulfo-NHS are water-solubleBS3 is water-soluble; DSS is water-insoluble (requires organic solvent)
Quantitative Performance Data

Direct comparative studies providing quantitative data on crosslinking efficiency, stability, and functional impact are invaluable for making an informed decision.

Crosslinking Efficiency:

A study comparing EDC/sulfo-NHS (sNHS) with the NHS-ester this compound BS3 on a set of nine model proteins revealed that the EDC/sNHS approach could identify a higher number of unique cross-linked positions. The E-EDC/sNHS method outperformed the Lys-Lys crosslinking with BS3 by 50% in terms of the number of unique cross-links identified.[4]

CrosslinkerNumber of Unique Cross-Linked Positions (across 9 model proteins)
E-EDC/sNHS~1 for every 7.5 amino acids
BS3 (Lys-Lys)~1 for every 11.25 amino acids

Table adapted from O’Reilly, F.J., et al. (2020).[4]

In a different application focused on antibody immobilization on an amine-functionalized surface, EDC alone was found to be more efficient than EDC in combination with NHS or sulfo-NHS at pH 7.4. The study reported that EDC-mediated immobilization was, on average, 19.5% higher than that achieved with EDC/NHS or EDC/sulfo-NHS.[5] This suggests that the optimal strategy can be highly application-dependent.

Stability of Cross-links:

Both EDC/NHS and NHS-ester suberates form stable amide bonds, which are generally considered irreversible under physiological conditions. The rate of hydrolysis for amides is extremely low.[6] However, the stability of the reactive intermediates differs significantly. The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions.[1] The addition of NHS creates a more stable NHS-ester intermediate, with a half-life of hours at neutral pH, allowing for a more controlled two-step reaction.[7] The NHS esters on this compound crosslinkers are also susceptible to hydrolysis, with the rate increasing with pH.[8]

Impact on Protein Function:

Chemical crosslinking can potentially alter the structure and function of proteins. A study investigating the impact of crosslinking on human carbonic anhydrase and yeast alcohol dehydrogenase 1 found that even at high crosslinker concentrations, the overall protein fold was preserved, with only local structural disturbances.[9] However, the degree of functional preservation can depend on the specific protein and the crosslinking conditions. For instance, a study on collagen films found that high concentrations of EDC-NHS could ablate integrin-specific binding motifs, reducing specific cell binding.[10]

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible crosslinking experiments.

General Protocol for EDC/NHS Crosslinking of Two Proteins

This two-step protocol is adapted from established methods.[1]

Materials:

  • Protein #1 (to be activated) in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Protein #2 (containing primary amines) in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in the activation buffer at a concentration of 1-10 mg/mL.

    • Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution. A common starting point is a 10 to 50-fold molar excess of EDC and NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended):

    • Add a thiol-containing compound like 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.

  • Removal of Excess Reagents (Optional):

    • To prevent unwanted reactions with Protein #2, remove excess EDC and NHS by passing the activated Protein #1 through a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation to Protein #2:

    • Immediately add the activated Protein #1 (or the desalted fraction) to the Protein #2 solution. A 1:1 molar ratio of the two proteins is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.

  • Purification:

    • Purify the crosslinked conjugate from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate methods.

General Protocol for NHS-Ester this compound (BS3 or DSS) Crosslinking

This one-step protocol is a general guideline for using homobifunctional NHS-ester crosslinkers.

Materials:

  • Protein(s) to be crosslinked in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.5)

  • BS3 (water-soluble) or DSS (dissolved in an organic solvent like DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein(s) in the reaction buffer at a suitable concentration (typically 0.1-5 mg/mL).

  • Prepare Crosslinker Solution:

    • Immediately before use, prepare a stock solution of the NHS-ester this compound. For DSS, dissolve it in DMSO or DMF. For BS3, dissolve it in the reaction buffer.

  • Crosslinking Reaction:

    • Add the crosslinker solution to the protein solution. The optimal molar excess of crosslinker to protein should be determined empirically, but a starting point of 20- to 50-fold molar excess is common.

    • Incubate for 30 minutes to 2 hours at room temperature or on ice.

  • Quenching of Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • The crosslinked products can be analyzed directly by SDS-PAGE or purified for further analysis.

Visualizing the Chemistries and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

EDC_NHS_Mechanism Carboxyl Protein-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS_Ester NHS-Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1->Carboxyl Urea1 Urea byproduct Hydrolysis1->Urea1 NHS NHS Primary_Amine Protein-NH2 NHS_Ester->Primary_Amine + Protein-NH2 Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amide_Bond Stable Amide Bond (Zero-length cross-link) Primary_Amine->Amide_Bond Hydrolysis2->Carboxyl NHS_byproduct NHS byproduct Hydrolysis2->NHS_byproduct NHS_Ester_Suberate_Mechanism NHS_Ester NHS-Ester this compound Amide_Bond1 Amide Bond Formation NHS_Ester->Amide_Bond1 + Protein1-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Primary_Amine1 Protein1-NH2 NHS_byproduct1 NHS byproduct Amide_Bond1->NHS_byproduct1 Intermediate Mono-linked Intermediate Amide_Bond1->Intermediate Amide_Bond2 Stable Cross-link Intermediate->Amide_Bond2 + Protein2-NH2 Primary_Amine2 Protein2-NH2 NHS_byproduct2 NHS byproduct Amide_Bond2->NHS_byproduct2 Inactive_Linker Inactive Crosslinker Hydrolysis->Inactive_Linker Experimental_Workflow cluster_EDC EDC/NHS Crosslinking cluster_NHS_Ester NHS-Ester this compound Crosslinking Activation 1. Activate Protein 1 with EDC/NHS Quench_EDC 2. Quench EDC (optional) Activation->Quench_EDC Conjugation_EDC 3. Add Protein 2 Quench_EDC->Conjugation_EDC Quench_Reaction Quench Reaction Conjugation_EDC->Quench_Reaction Mix 1. Mix Proteins and NHS-Ester this compound Mix->Quench_Reaction Analysis Analysis (e.g., SDS-PAGE, MS) Quench_Reaction->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to confirm protein-protein interactions, chemical crosslinking with disuccinimidyl suberate (DSS) is a powerful technique. However, the critical step of validating these crosslinks is often a source of uncertainty. This guide provides a comprehensive comparison of Western blot analysis for the validation of DSS crosslinks, offering detailed protocols, data interpretation guidance, and a comparative look at alternative methods.

Disuccinimidyl this compound (DSS) is a non-cleavable and membrane-permeable chemical crosslinker that covalently links primary amines on interacting proteins, effectively "freezing" them for subsequent analysis.[1] Western blotting serves as a widely accessible and straightforward method to initially validate the success of a DSS crosslinking experiment. This is typically observed by a molecular weight shift of the target protein on an SDS-PAGE gel, corresponding to the size of the crosslinked complex.[2]

Interpreting the Western Blot: A Visual Validation

The primary evidence for successful DSS crosslinking in a Western blot is the appearance of new, higher molecular weight bands that are reactive to an antibody against the protein of interest. These bands represent the covalent complexes formed between the target protein and its interaction partners. The intensity of these higher molecular weight species and the corresponding decrease in the monomeric form of the protein can provide a qualitative assessment of the crosslinking efficiency.

Key Observables in a Validation Western Blot:

  • Appearance of High Molecular Weight Bands: The most direct indicator of a successful crosslinking reaction.

  • Decrease in Monomeric Protein: As proteins form complexes, the amount of the single, un-crosslinked protein should diminish.

  • DSS Concentration Dependence: The intensity of the high molecular weight bands should ideally increase with higher concentrations of DSS, although excessive concentrations can lead to non-specific aggregation.[3]

Comparative Analysis: Western Blot vs. Mass Spectrometry

While Western blotting provides a valuable qualitative assessment, it has limitations in providing precise quantitative data and identifying the specific interaction partners. Mass spectrometry (MS) has emerged as a powerful alternative and complementary technique for the analysis of crosslinked samples.[4][5][6]

FeatureWestern Blot AnalysisMass Spectrometry Analysis
Principle Immuno-detection of protein size shifts on a gel.Identification of crosslinked peptides based on their mass-to-charge ratio.[4]
Data Output Qualitative (presence and approximate size of complexes).Quantitative (identification of specific crosslinked residues and interaction partners).[5][7]
Sensitivity Dependent on antibody affinity and protein abundance.High sensitivity, capable of identifying low-abundance interactions.[4]
Specificity Can be prone to non-specific antibody binding.High specificity in identifying precise crosslink sites.[4]
Throughput Relatively low throughput.High throughput, capable of analyzing complex mixtures.[8]
Cost & Accessibility Relatively low cost and widely available equipment.Higher cost and requires specialized instrumentation and expertise.

Experimental Protocols

Detailed Protocol for DSS Crosslinking of Cellular Proteins

This protocol provides a general framework for in vivo crosslinking using DSS. Optimization of DSS concentration and incubation time is crucial for each specific biological system.[9]

Materials:

  • Cells expressing the protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • DSS stock solution (e.g., 25 mM in dry DMSO, freshly prepared)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any amine-containing media.

  • Crosslinking Reaction: Resuspend the cells in PBS and add the freshly prepared DSS stock solution to the desired final concentration (typically 1-5 mM).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate.

Detailed Protocol for Western Blot Analysis of Crosslinked Samples

Procedure:

  • Sample Preparation: Mix a defined amount of protein lysate with SDS-PAGE loading buffer. For a negative control, use a lysate from cells not treated with DSS.

  • SDS-PAGE: Separate the proteins on an appropriate percentage polyacrylamide gel. The gel percentage may need to be optimized to resolve the higher molecular weight complexes.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Workflow

DSS_WesternBlot_Workflow Experimental Workflow for DSS Crosslinking and Western Blot Validation cluster_crosslinking DSS Crosslinking cluster_western_blot Western Blot Analysis cell_prep Cell Preparation crosslinking DSS Crosslinking Reaction cell_prep->crosslinking Add DSS quenching Quenching crosslinking->quenching Add Quenching Buffer cell_lysis Cell Lysis quenching->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page Load Lysate transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Analysis secondary_ab->detection

Caption: Workflow for DSS crosslinking and Western blot validation.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No high molecular weight bands Inefficient crosslinking (low DSS concentration, short incubation time).Optimize DSS concentration and incubation time. Ensure DSS is freshly prepared.
Inaccessible primary amines on target proteins.Consider a different crosslinker with a longer spacer arm or different reactive groups.
Smearing at the top of the gel Over-crosslinking due to high DSS concentration.Perform a DSS titration to find the optimal concentration. Reduce incubation time.
Loss of antibody recognition The crosslinker may have modified the epitope.Use a different antibody that recognizes a different epitope on the target protein.

Conclusion

Western blot analysis is an invaluable first step in the validation of DSS crosslinking experiments. It provides a rapid and accessible method to visually confirm the formation of protein complexes. While it may lack the quantitative power and specificity of mass spectrometry, its simplicity and low cost make it an essential tool in the initial stages of studying protein-protein interactions. For researchers requiring detailed information on interaction interfaces and quantitative analysis, a subsequent investigation using mass spectrometry is highly recommended. By understanding the strengths and limitations of each technique, researchers can design a robust workflow to confidently identify and characterize novel protein interactions.

References

In-Cell Crosslinking: A Comparative Guide to Disuccinimidyl Suberate (DSS) and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular processes, understanding the intricate networks of protein-protein and protein-nucleic acid interactions is paramount. In-cell crosslinking is a powerful technique that stabilizes these transient interactions, allowing for their capture and subsequent analysis through methods like co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP). Among the myriad of crosslinking agents available, disuccinimidyl suberate (DSS) and formaldehyde are two of the most widely used.

This guide provides an objective comparison of DSS and formaldehyde for in-cell crosslinking applications, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their experimental needs.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between DSS and formaldehyde lies in their chemical reactivity and the nature of the crosslinks they form.

Formaldehyde is a short-length crosslinker that permeates cells and creates covalent methylene bridges between reactive amino acid side chains and nucleic acids.[1][2] Its small size (with a spacer arm of approximately 2 Å) makes it ideal for capturing proteins in very close proximity to each other or directly bound to DNA.[3] The reactions are complex but primarily involve primary amines (like lysine), amides, thiols (cysteine), and hydroxyl groups.[4] A key advantage of formaldehyde is that its crosslinks are thermally reversible, which is crucial for downstream analysis like sequencing in ChIP-seq.[1][5][6]

Disuccinimidyl this compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester.[7] It specifically and efficiently reacts with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable, irreversible amide bonds.[8][9] DSS has a well-defined spacer arm of 11.4 Å, making it suitable for capturing proteins that are part of a complex but may not be in direct contact.[10][11] Being membrane-permeable, it is effective for intracellular crosslinking.[7][9]

At a Glance: DSS vs. Formaldehyde

The selection of a crosslinker depends heavily on the specific application and the nature of the interaction being investigated. The table below summarizes the key characteristics of each reagent.

FeatureDisuccinimidyl this compound (DSS)Formaldehyde
Target Reactivity Primary amines (Lysine, N-termini)[7][9]Broad: Primary amines, thiols, hydroxyls, etc.[1][4]
Spacer Arm Length 11.4 Å[10][11]~2 Å[3]
Reversibility Non-cleavable/Irreversible[7]Reversible with heat[1][5]
Cell Permeability Yes, membrane-permeable[7][9]Yes, rapidly permeates cells[2][12]
Specificity High for primary amines[7]Low, broad reactivity[2]
Primary Applications Co-IP, protein complex analysis, structural proteomics[7][8]ChIP, ChIP-seq, protein-DNA/RNA crosslinking[1][13]
Quenching Reagent Tris or Glycine (amine-containing buffers)[8]Glycine[13][14]
Potential Artifacts Can cause cellular distortion; may not capture zero-length interactions[12]Can mask antibody epitopes; over-crosslinking can lead to insoluble aggregates and non-specific interactions[15]

Performance Data: Quantitative Comparisons

Direct quantitative comparisons in the literature often highlight the distinct advantages of each crosslinker for specific applications.

Experiment TypeObservationFold Change/YieldReference
Chromatin Immunoprecipitation (ChIP) Dual crosslinking with EGS (an NHS-ester similar to DSS) followed by formaldehyde for the transcription cofactor LKB1.3- to 4-fold increase in ChIP signal compared to formaldehyde alone.[3]
In Situ Crosslinking Mass Spectrometry (XL-MS) Pre-fixation with 4% formaldehyde followed by DSS crosslinking in A549 cells.Significantly improved crosslinking yields; >30,000 crosslink spectrum matches (CSMs) with pre-fixation vs. <30,000 without.[12]
Crosslinking of Purified Proteins Comparison of DSS and DSG (a shorter analog) on a mixture of seven proteins.DSS yielded 22 non-redundant cross-links, while the shorter DSG yielded only 10.[16]
In Vivo Crosslinking Western Blot Comparison of formaldehyde, DSG, and DSS for STAT3 crosslinking in HeLa cells.All three reagents showed the appearance of higher molecular weight STAT3 bands, indicating successful in-cell crosslinking.[17]

Visualizing the Chemistry and Workflow

To better understand the processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

Caption: Mechanism of formaldehyde crosslinking.

Caption: Mechanism of DSS crosslinking.

References

Cleavable vs. Non-Cleavable Suberate Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology connecting the antibody to the cytotoxic payload. Suberate-based linkers, derived from the eight-carbon dicarboxylic suberic acid, are a prominent class of linkers used in ADC development. The choice between a cleavable and a non-cleavable this compound linker is a pivotal decision that influences the ADC's mechanism of action, stability, and therapeutic window. This guide provides an objective comparison to inform researchers, scientists, and drug development professionals.

Overview of this compound Linkers

This compound linkers offer a balance of a defined chain length and chemical properties that are advantageous for ADC construction. Their fundamental distinction lies in their stability within biological systems.

  • Non-Cleavable this compound Linkers: These form a highly stable bond between the antibody and the payload.[1][2] Drug release is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell.[3][4][5] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3][6] A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[3]

  • Cleavable this compound Linkers: These linkers are engineered with a labile bond designed to break under specific physiological conditions found within or near tumor cells.[1][7] Cleavage mechanisms can be triggered by enzymes (like cathepsins), acidic pH, or a reducing environment.[3][5] This allows for a more targeted and potentially rapid release of the cytotoxic drug.[1]

Comparative Analysis: Performance and Characteristics

The selection of a linker type has significant consequences for the ADC's overall performance, from its stability in circulation to its tumor-killing activity.

FeatureCleavable this compound LinkersNon-Cleavable this compound Linkers
Drug Release Mechanism Triggered by specific conditions like low pH, high glutathione concentration, or lysosomal proteases (e.g., Val-Cit linkers cleaved by Cathepsin B).[1][3][5]Relies on the complete lysosomal degradation of the antibody component of the ADC.[3][4][8]
Release Site Can occur in the tumor microenvironment or within specific cellular compartments like endosomes or lysosomes.[1][9]Primarily restricted to the lysosome after internalization of the ADC.[4][5]
Active Metabolite Typically releases the unmodified, potent parent drug.Releases the drug with the linker and an amino acid remnant attached, which must retain cytotoxic activity.[3][6]
Bystander Effect The released, often cell-permeable drug can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[5][8]Generally a limited or absent bystander effect as the charged amino acid-linker-drug metabolite is less membrane-permeable.[4][8]
In Vivo Stability Can be susceptible to premature cleavage in systemic circulation, potentially leading to off-target toxicity.[10]Exhibit higher plasma stability, which can lead to a longer half-life and reduced off-target toxicity.[3][4][11]
Therapeutic Index The potential for off-target toxicity can narrow the therapeutic window.Often associated with a wider therapeutic index due to greater stability and tolerability.[3][4][11]

Experimental Data Summary

Preclinical and clinical studies have highlighted the distinct profiles of ADCs with these different linker technologies.

ParameterADC with Cleavable Linker (e.g., Val-Cit)ADC with Non-Cleavable Linker (e.g., SMCC)
In Vitro Cytotoxicity (IC₅₀) Often demonstrates higher potency, especially in short-term assays, due to efficient payload release.May show slightly reduced in vitro potency but is highly effective upon internalization and lysosomal processing.[11]
Plasma Stability Generally lower, with a risk of premature drug release over time.High stability, minimizing premature payload release in circulation.[3][4][11]
Tumor Growth Inhibition (In Vivo) Highly effective, particularly in heterogeneous tumors where the bystander effect is advantageous.[8]Demonstrates robust and sustained anti-tumor activity, often with better tolerability in preclinical models.[4][11]
Maximum Tolerated Dose (MTD) May be lower due to potential off-target toxicities from systemic drug release.Generally higher, allowing for potentially higher dosing regimens.[6]

Key Experimental Protocols

The following are standardized methodologies used to evaluate and compare ADCs with different linker types.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target cancer cells (antigen-positive) and non-target cells (antigen-negative) in 96-well microplates at a predetermined density and allow them to adhere for 24 hours.

  • ADC Preparation: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Measure cell viability using a reagent such as resazurin (alamarBlue™) or a tetrazolium salt (MTT/XTT). Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Tumor Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).

  • Dosing: Administer the ADCs and controls, typically via intravenous (IV) injection, based on a predetermined dosing schedule (e.g., once weekly for three weeks).

  • Efficacy and Tolerability Monitoring: Measure tumor volumes and body weights two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Visualizing the Mechanisms of Action

The distinct intracellular pathways for cleavable and non-cleavable linkers are illustrated below.

Cleavable_Linker_Workflow cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ ADC (Cleavable Linker) Receptor Antigen Binding & Internalization ADC_circ->Receptor Targeting Endosome Endosome (Low pH) Receptor->Endosome Trafficking Lysosome Lysosome (Enzymes) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Bystander Bystander Effect Payload_Release->Bystander Diffusion

Caption: Intracellular trafficking and payload release of an ADC with a cleavable linker.

NonCleavable_Linker_Workflow cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ ADC (Non-Cleavable Linker) Receptor Antigen Binding & Internalization ADC_circ->Receptor Targeting Endosome Endosome Receptor->Endosome Trafficking Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Metabolite_Release Active Metabolite Release Degradation->Metabolite_Release

Caption: Intracellular trafficking and payload release of an ADC with a non-cleavable linker.

Conclusion

The decision between a cleavable and non-cleavable this compound linker is a strategic one, with no single answer being universally superior.[8]

Cleavable this compound linkers are advantageous for their ability to release an unmodified payload and for their potential to induce a bystander effect, which can be crucial for treating tumors with heterogeneous antigen expression.[5][8] However, this comes with the inherent risk of premature drug release, which can increase systemic toxicity.[10]

Non-cleavable this compound linkers offer superior plasma stability, often translating to a better safety profile and a wider therapeutic window.[3][4][11] The drawback is the lack of a bystander effect and the requirement that the payload remains potent when attached to the linker and an amino acid.[2]

Ultimately, the optimal linker choice depends on the specific properties of the target antigen, the tumor microenvironment, the potency of the payload, and the desired clinical outcome. A thorough preclinical evaluation, including the assays described above, is essential to select the most promising linker strategy for a given ADC candidate.

References

Unveiling Protein Architectures: A Comparative Guide to Structural Validation Using DSS Cross-Linking Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of protein complexes is paramount to understanding their function and developing targeted therapeutics. Chemical cross-linking mass spectrometry (XL-MS) using reagents like Disuccinimidyl suberate (DSS) has emerged as a powerful technique to map protein-protein interactions and provide spatial constraints for structural modeling. This guide provides an objective comparison of DSS-based XL-MS with alternative cross-linking reagents and high-resolution structural biology techniques, supported by experimental data and detailed protocols.

Cross-linking with DSS, a homobifunctional N-hydroxysuccinimide (NHS) ester, covalently links primary amines (the N-terminus and lysine side chains) of interacting proteins that are in close proximity. The resulting cross-linked peptides are then identified by mass spectrometry, providing distance restraints that aid in the structural modeling of protein complexes. This method is particularly valuable for studying large, flexible, or transient complexes that are challenging to analyze using traditional high-resolution techniques.

Comparison of DSS with Alternative Cross-Linking Reagents

While DSS is a widely used cross-linker, several alternatives with different properties are available. The choice of cross-linker can significantly impact the outcome of an XL-MS experiment.

FeatureDSS (Disuccinimidyl this compound)BS3 (Bis(sulfosuccinimidyl) this compound)DSG (Disuccinimidyl glutarate)DSSO (Disuccinimidyl sulfoxide)
Spacer Arm Length 11.4 Å11.4 Å7.7 Å10.1 Å
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-solubleWater-insoluble (requires organic solvent)Water-insoluble (requires organic solvent)
Cell Membrane Permeability PermeableImpermeablePermeablePermeable
MS-Cleavable NoNoNoYes (CID-cleavable)
Primary Application In-vitro and in-vivo cross-linking of intracellular proteins.Cell-surface protein cross-linking.Shorter distance constraints compared to DSS.Simplified data analysis through MSn fragmentation.
Number of Cross-links Identified (Example: BSA) HighHighLower than DSS[1]Fewer than DSS/BS3 in MS2, but more identifiable with MS3[2][3]

DSS-XL-MS in the Context of High-Resolution Structural Biology

DSS-XL-MS provides low-to-medium resolution structural information that is highly complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). While X-ray crystallography and cryo-EM can deliver near-atomic resolution structures, they often require large amounts of highly pure, stable protein and can be technically challenging for large or flexible complexes.[4][5] XL-MS, on the other hand, can be performed on more heterogeneous samples and in a more native-like environment, providing valuable constraints to guide the interpretation of lower-resolution cryo-EM maps or to dock subunits into a larger assembly.[6][7][8]

ParameterDSS-XL-MSX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Resolution Low to medium (distance restraints)High (atomic)High (near-atomic)
Sample Purity High purity is beneficial, but more tolerant to heterogeneity.Requires highly pure, monodisperse sample.Requires highly pure, monodisperse sample.
Sample Amount MicrogramsMilligramsMicrograms to Milligrams
Protein Size Limitation No strict upper limit.Can be challenging for very large or very small proteins.Ideal for large complexes (>100 kDa).
Protein Flexibility Well-suited for studying flexible and transient interactions.Requires a stable, rigid conformation for crystallization.Can capture different conformational states, but flexibility can limit resolution.
Throughput Relatively high.Can be low due to the challenges of crystallization.Moderate to high with modern automation.
Cost Moderate.High (equipment and consumables).Very high (microscope and detector).
Data Analysis Specialized software for cross-link identification and modeling.Complex data processing and structure refinement.Computationally intensive image processing and 3D reconstruction.

Experimental Protocols

DSS Cross-Linking Mass Spectrometry Workflow

The general workflow for a DSS cross-linking experiment involves several key steps, from sample preparation to data analysis.

DSS_Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking cluster_analysis Mass Spectrometry Analysis Protein_Prep Protein Complex Preparation Crosslinking Cross-Linking Reaction Protein_Prep->Crosslinking DSS_Prep DSS Solution Preparation DSS_Prep->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Protein Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Structural Modeling LC_MS->Data_Analysis

Caption: Workflow for DSS cross-linking mass spectrometry.

Detailed Protocol for In-Solution DSS Cross-Linking:

  • Protein Preparation:

    • Prepare the purified protein complex in a non-amine-containing buffer (e.g., HEPES, PBS) at a pH between 7.0 and 8.5.[9] The protein concentration should typically be in the low micromolar range to favor intramolecular cross-linking.

    • Ensure the sample is free of any amine-containing contaminants that could react with the DSS.

  • DSS Preparation:

    • Immediately before use, dissolve DSS in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 25 mM).[10] DSS is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Cross-Linking Reaction:

    • Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 50- to 500-fold molar excess of DSS to protein).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.[10]

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample (e.g., with urea or by boiling in SDS-PAGE loading buffer).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Use specialized software (e.g., xQuest, pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS spectra.

    • The identified cross-links provide distance constraints that can be used to validate or build a structural model of the protein complex.

High-Resolution Structural Biology Workflows

For comparison, the generalized workflows for X-ray crystallography and cryo-EM are presented below.

XRay_Workflow Protein_Purification Protein Purification Crystallization Crystallization Protein_Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for X-ray crystallography.

CryoEM_Workflow Sample_Prep Sample Preparation Grid_Freezing Grid Vitrification Sample_Prep->Grid_Freezing Data_Collection Microscopy & Data Collection Grid_Freezing->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing

Caption: Workflow for cryo-electron microscopy.

Logical Relationship in Structural Data Integration

DSS-XL-MS data is often used in an integrative modeling approach, where multiple sources of experimental data are combined to generate a more accurate structural model.

Integrative_Modeling DSS_Data DSS-XL-MS Data (Distance Restraints) Integrative_Modeling Integrative Structural Modeling DSS_Data->Integrative_Modeling CryoEM_Map Cryo-EM Map (Low Resolution) CryoEM_Map->Integrative_Modeling XRay_Subunits X-ray Structures (Subunits) XRay_Subunits->Integrative_Modeling Homology_Models Homology Models Homology_Models->Integrative_Modeling Final_Model High-Confidence Structural Model Integrative_Modeling->Final_Model

References

A Researcher's Guide to Crosslinker Spacer Arm Lengths: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision that can significantly impact the outcome of an experiment. Among the key properties of a crosslinker, the length of its spacer arm plays a pivotal role in determining its utility for specific applications, from elucidating protein structure to developing novel therapeutics. This guide provides a comparative analysis of different crosslinker spacer arm lengths, supported by conceptual data and generalized experimental protocols, to aid in the rational selection of these crucial reagents.

Key Considerations for Spacer Arm Length Selection

The spacer arm of a crosslinker is the chemical chain that separates the two reactive groups. Its length is a critical determinant of the distance between the two molecules or functional groups being linked. The choice of spacer arm length is influenced by several factors, including the intended application, the nature of the target molecules, and the desired structural resolution.

Crosslinkers are broadly categorized based on their spacer arm length:

  • Zero-Length Crosslinkers: These reagents mediate the formation of a direct covalent bond between two functional groups without introducing any additional atoms. This provides the most precise distance constraint.[1]

  • Short Spacer Arms (< 10 Å): These are well-suited for intramolecular crosslinking (within the same molecule) and for probing close-proximity interactions.[2]

  • Medium Spacer Arms (10.1–30 Å): These offer a balance between the precision of short linkers and the reach of long linkers.[2]

  • Long Spacer Arms (> 30 Å): These are ideal for intermolecular crosslinking (between different molecules) and for capturing more distant or transient interactions.[2]

A key trade-off to consider is that while longer spacer arms are more flexible and can potentially form more crosslinks, this can come at the cost of decreased spatial resolution.[3][4] Conversely, shorter spacer arms provide higher resolution structural data but may yield fewer crosslinks.[3][4]

Comparative Analysis of Spacer Arm Lengths

The following tables summarize the characteristics and applications of different crosslinker spacer arm lengths based on available data.

Table 1: General Characteristics of Crosslinker Spacer Arm Lengths

Spacer Arm Length CategoryTypical Length (Å)Primary ApplicationsExpected Number of CrosslinksStructural Resolution
Zero-Length0High-resolution structural analysis, identifying direct interactionsLowVery High
Short< 10Intramolecular crosslinking, mapping proximal regions of proteinsModerateHigh
Medium10.1 - 30General protein interaction studies, balancing reach and resolutionHighModerate
Long> 30Intermolecular crosslinking, capturing large protein complexesVery HighLow

Table 2: Impact of Spacer Arm Length on Specific Applications

ApplicationShort Spacer ArmLong Spacer ArmKey Considerations
Structural Biology (de novo modeling) Preferred for providing high-resolution distance restraints.[5][6]Can generate more crosslinks, but the lower resolution may be less informative for precise modeling.[5][6]An optimal, distinct crosslinker length exists for maximizing the information content for de novo protein structure prediction.[5][6]
Protein-Protein Interaction (PPI) Mapping Useful for identifying direct and stable interactions.Beneficial for proteome-wide studies and capturing transient or weak interactions.[3][4]A combination of different spacer arm lengths is often recommended for a more comprehensive analysis.[2]
Antibody-Drug Conjugates (ADCs) Can influence conjugation efficiency and stability.[7][8]The length and polarity of the spacer can impact the therapeutic index of the ADC.[7][8]The spacer arm can prevent steric hindrance and maintain the biological activity of the antibody and the drug.[9]
Immunoassays The length of the hapten spacer arm can significantly affect antibody response and assay sensitivity.[10][11]Optimal spacer arm lengths (e.g., 6.3–8.8 Å) have been shown to induce high-quality antibody responses.[11]The spacer arm length is critical for the proper presentation of the hapten to the immune system.[10][11]

Experimental Protocols

Below are generalized protocols for the comparative analysis of different crosslinker spacer arm lengths. Specific parameters may need to be optimized based on the proteins and crosslinkers being used.

Protocol 1: In Vitro Crosslinking of a Protein Complex
  • Protein Preparation: Purify the protein complex of interest. Ensure the buffer is compatible with the chosen crosslinkers (e.g., amine-free buffers like PBS or HEPES for NHS-ester crosslinkers). The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

  • Crosslinker Preparation: Prepare fresh stock solutions of the crosslinkers with different spacer arm lengths (e.g., a short, medium, and long linker) in a suitable solvent like DMSO.

  • Crosslinking Reaction: Add the crosslinkers to the protein solution at various molar excess ratios (e.g., 25:1, 50:1, 100:1 crosslinker:protein). Incubate the reactions for a set time, typically 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to consume the unreacted crosslinker.

  • Analysis by SDS-PAGE: Analyze the crosslinked products by SDS-PAGE. Compare the formation of higher molecular weight bands corresponding to crosslinked species between the different spacer arm lengths.

  • Analysis by Mass Spectrometry (XL-MS): For a more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the specific crosslinked residues. This will provide data on the number and location of crosslinks for each spacer arm length.

Protocol 2: In Vivo Crosslinking to Capture Protein-Protein Interactions
  • Cell Culture and Treatment: Grow cells to the desired density. Treat the cells with the membrane-permeable crosslinkers with different spacer arm lengths. The concentration of the crosslinker and the incubation time will need to be optimized.

  • Cell Lysis: After the desired incubation time, quench the crosslinking reaction and lyse the cells to extract the proteins.

  • Affinity Purification: If a specific protein interaction is being studied, perform affinity purification (e.g., immunoprecipitation) to enrich for the protein of interest and its crosslinked partners.

  • Analysis by Western Blotting and Mass Spectrometry: Analyze the purified complexes by Western blotting to confirm the presence of interacting partners. For a global analysis, the entire lysate or the enriched fraction can be subjected to XL-MS analysis to identify a broad range of protein-protein interactions captured by the different spacer arm lengths.

Visualizing Key Concepts and Workflows

The following diagrams illustrate important concepts and workflows related to the use of crosslinkers with different spacer arm lengths.

Intramolecular_vs_Intermolecular cluster_intra Intramolecular Crosslinking cluster_inter Intermolecular Crosslinking P1_A Domain A P1_B Domain B P1_A->P1_B Short Spacer P2 Protein 2 P3 Protein 3 P2->P3 Long Spacer

Caption: Intramolecular vs. Intermolecular Crosslinking.

XL_MS_Workflow Start Protein Sample Crosslinking Crosslinking Reaction (Varying Spacer Arms) Start->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LC_MS->Data_Analysis Modeling Structural Modeling Data_Analysis->Modeling

Caption: A typical Crosslinking-Mass Spectrometry (XL-MS) workflow.

Spacer_Arm_Selection Start What is the primary goal? Structural High-Resolution Structure Start->Structural PPI Protein Interaction Mapping Start->PPI ADC Antibody-Drug Conjugate Start->ADC Short Use Short or Zero-Length Crosslinker Structural->Short Long Use Long Crosslinker PPI->Long For proteome-wide/transient Both Consider a Range of Spacer Lengths PPI->Both For comprehensive analysis Specific Optimize Spacer for Stability & Efficacy ADC->Specific

Caption: Decision tree for selecting a crosslinker spacer arm length.

Conclusion

The length of a crosslinker's spacer arm is a critical parameter that must be carefully considered to achieve the desired experimental outcome. While longer spacer arms can capture a greater number of interactions over larger distances, they provide lower resolution structural information. Conversely, shorter spacer arms offer higher precision for structural studies but may not be as effective for capturing large protein complexes or transient interactions. For many applications, a systematic comparison of multiple spacer arm lengths is the most effective strategy to obtain comprehensive and reliable data. By understanding the principles outlined in this guide, researchers can make more informed decisions in selecting the optimal crosslinker for their specific needs, ultimately leading to more successful and insightful experiments.

References

A Researcher's Guide to LC-MS/MS Methods for Validating Suberate Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of crosslinked peptides is a critical step in understanding protein-protein interactions and protein structure. This guide provides a comprehensive comparison of LC-MS/MS methods for validating peptides crosslinked with suberate-based reagents, such as the widely used Disuccinimidyl this compound (DSS). We delve into experimental protocols, data analysis strategies, and a comparison with alternative crosslinking chemistries, supported by experimental data to inform your methodological choices.

Introduction to this compound Crosslinking and an Overview of Alternatives

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for capturing spatial arrangements of amino acid residues within proteins and protein complexes.[1] Amine-reactive homobifunctional crosslinkers, particularly those with an N-hydroxysuccinimide (NHS) ester, are commonly employed to covalently link primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins.

Disuccinimidyl this compound (DSS), a non-cleavable crosslinker with an 11.4 Å spacer arm, is a workhorse in this field. Its membrane permeability makes it suitable for both in vitro and in vivo crosslinking studies. However, the analysis of peptides crosslinked with non-cleavable reagents like DSS presents a significant bioinformatic challenge due to the quadratic increase in the search space for identifying peptide pairs.[1]

To address this, a new generation of MS-cleavable crosslinkers has been developed. These reagents contain a linkage that can be fragmented in the mass spectrometer during tandem mass spectrometry (MS/MS), simplifying data analysis by allowing for the identification of the individual peptide masses.[2][3] This guide will compare the traditional DSS with two popular MS-cleavable alternatives: Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).

Comparative Analysis of Crosslinker Performance

The choice of crosslinker significantly impacts the number and confidence of identified crosslinked peptides. The following table summarizes a comparison of DSS, DSSO, and DSBU based on reported experimental data. It is important to note that the number of identified crosslinks is highly dependent on the sample complexity, protein system, LC-MS instrumentation, and data analysis software used.

CrosslinkerTypeSpacer Arm Length (Å)Cleavable byNumber of Identified BSA Crosslinks (MS2-MS3 CID)[4]Number of Identified BSA Crosslinks (EThcD)[4]Key AdvantagesKey Disadvantages
DSS Non-cleavable11.4-~18~45Well-established protocols, membrane permeable.Computationally intensive data analysis.[1]
DSSO MS-cleavable10.1CID~15~45Simplified data analysis, characteristic fragment ions.[2][3]Can be less efficient than non-cleavable linkers.[4]
DSBU MS-cleavable12.6CID>40~45High number of identifications with MS2-MS3 methods.[4]

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are step-by-step protocols for in-solution crosslinking with DSS, subsequent protein digestion, and enrichment of crosslinked peptides.

In-Solution Crosslinking with DSS
  • Protein Preparation: Ensure the protein sample is in a non-amine-containing buffer (e.g., HEPES, sodium phosphate) at a pH between 7.0 and 8.5.

  • DSS Preparation: Immediately before use, dissolve DSS in an organic solvent such as DMSO to a stock concentration of 25-50 mM.[2]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration that is typically in a 10- to 50-fold molar excess over the protein.[5] The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6]

Protein Digestion
  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C. Alkylate cysteine residues by adding iodoacetamide (IAA) to 55 mM and incubating in the dark for 30 minutes at room temperature.[5]

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[5]

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method.[5]

Enrichment of Crosslinked Peptides

Crosslinked peptides are often present in low abundance compared to linear peptides. Enrichment is therefore highly recommended to increase the likelihood of their identification.[7]

  • Size-Exclusion Chromatography (SEC): This method separates peptides based on size. Since crosslinked peptides are larger than their linear counterparts, they will elute earlier. This is a widely used and effective enrichment strategy.[5][7]

  • Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Crosslinked peptides often carry a higher charge state, allowing for their separation from linear peptides.[7]

LC-MS/MS Analysis and Data Validation

The instrumental setup and data analysis workflow are critical for the successful identification and validation of crosslinked peptides.

LC-MS/MS Parameters
  • Liquid Chromatography: Peptides are typically separated using a nano-flow HPLC system with a reversed-phase column (e.g., C18). A shallow gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over 60-120 minutes is commonly used to achieve good separation.[4]

  • Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap instruments, are essential for accurate mass measurements of precursor and fragment ions.

    • For Non-cleavable Crosslinkers (e.g., DSS): Data-dependent acquisition (DDA) is typically used, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • For MS-cleavable Crosslinkers (e.g., DSSO, DSBU): A "stepped HCD" or MS2-MS3 approach is often employed. In a stepped HCD method, multiple fragmentation energies are applied in a single MS2 scan to generate both the characteristic linker cleavage products and peptide backbone fragments.[2] In an MS2-MS3 approach, the first fragmentation (MS2) at low energy cleaves the linker, and the resulting fragment ions are then isolated and further fragmented (MS3) to obtain sequence information.[4]

Data Analysis and Validation

Specialized software is required to analyze the complex MS/MS spectra of crosslinked peptides.

  • Search Algorithms: Several software packages are available, each with its own strengths.

    • For Non-cleavable Crosslinkers: Tools like xQuest, pLink, and Kojak are commonly used. These algorithms perform an exhaustive search of all possible peptide-peptide combinations.

    • For MS-cleavable Crosslinkers: Software such as MeroX, XlinkX, and MaxLinker are designed to recognize the specific fragmentation patterns of these linkers, which simplifies the search.[2][3]

  • False Discovery Rate (FDR) Estimation: A critical step in validating identifications is the estimation of the False Discovery Rate (FDR). This is typically done using a target-decoy strategy, where the search is performed against a database containing the original protein sequences (target) and their reversed or shuffled versions (decoy). Software like xProphet can be used for robust FDR calculation.[8][9] It is recommended to apply a strict FDR cutoff, typically 1-5%, at the peptide-spectrum match (PSM) and unique crosslink level.

Visualizing Workflows and Concepts

To aid in the understanding of the methodologies discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_prep Protein Sample in Amine-Free Buffer crosslinking Crosslinking (e.g., DSS) protein_prep->crosslinking quenching Quenching crosslinking->quenching digestion Denaturation, Reduction, Alkylation, & Digestion quenching->digestion enrich Enrichment of Crosslinked Peptides (SEC or SCX) digestion->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis (Specialized Software) lcms->data_analysis validation FDR Calculation & Validation data_analysis->validation

A generalized experimental workflow for the analysis of crosslinked peptides.

crosslinker_comparison DSS DSS (Disuccinimidyl this compound) Non-cleavable Spacer: 11.4 Å Reactivity: Primary Amines DSSO DSSO (Disuccinimidyl sulfoxide) MS-cleavable (CID) Spacer: 10.1 Å Reactivity: Primary Amines DSBU DSBU (Disuccinimidyl dibutyric urea) MS-cleavable (CID) Spacer: 12.6 Å Reactivity: Primary Amines

Comparison of key properties of DSS, DSSO, and DSBU crosslinkers.

data_analysis_logic cluster_non_cleavable Non-cleavable (e.g., DSS) cluster_cleavable MS-cleavable (e.g., DSSO) start LC-MS/MS Data (.raw) peak_picking Peak Picking & Centroiding start->peak_picking search Database Search peak_picking->search search_nc n² Search (e.g., xQuest) search_c Linear Search (e.g., MeroX) fdr FDR Estimation (Target-Decoy) results Validated Crosslinks fdr->results search_nc->fdr search_c->fdr

Logical flow of data analysis for non-cleavable versus MS-cleavable crosslinkers.

Conclusion

The validation of this compound crosslinked peptides by LC-MS/MS is a powerful technique for structural proteomics. While the traditional non-cleavable crosslinker DSS remains a valuable tool, the development of MS-cleavable alternatives like DSSO and DSBU has significantly simplified the data analysis workflow, making the technology more accessible. The choice of crosslinker should be guided by the specific research question, the complexity of the sample, and the available instrumentation and software. By following robust experimental protocols and employing rigorous data validation strategies, researchers can confidently identify crosslinked peptides and gain valuable insights into protein structure and function.

References

A Head-to-Head Battle of Bioconjugation: EDC vs. Disuccinimidyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from fundamental protein interaction studies to the development of targeted therapeutics. Among the myriad of available reagents, the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the homobifunctional N-hydroxysuccinimide (NHS) ester, Disuccinimidyl suberate (DSS), stand out as two of the most widely utilized tools. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual workflows to aid in the selection of the optimal crosslinker for your research needs.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between EDC and DSS lies in their mechanism of action and the nature of the covalent bond they facilitate. EDC is a "zero-length" crosslinker, meaning it mediates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. In contrast, DSS is a homobifunctional crosslinker containing two NHS esters separated by an 11.4 Å spacer arm, which reacts with primary amines on two different molecules, thus introducing a linker between them.

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DSS (Disuccinimidyl this compound)
Crosslinker Type Zero-lengthHomobifunctional NHS Ester
Spacer Arm Length 0 Å11.4 Å
Target Functional Groups Carboxyls (-COOH) and Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond Amide BondAmide Bond with an 8-carbon spacer
Solubility Water-solubleWater-insoluble (requires organic solvent like DMSO or DMF)
Optimal pH for Reaction Activation: 4.5-6.0; Conjugation: 7.2-8.57.0-9.0
Byproducts Soluble urea derivativeN-hydroxysuccinimide (NHS)
Key Advantage Creates a native-like bond with no additional spacerSpecific reactivity towards primary amines, defined spacer length
Key Disadvantage Can lead to polymerization in molecules with both carboxyls and aminesIntroduction of a non-native spacer arm may affect protein function

Performance Data: A Quantitative Comparison

Direct quantitative comparisons of crosslinking efficiency between EDC and DSS are often application-specific. However, data from proteomic studies can provide valuable insights into their relative performance in identifying protein-protein interactions.

A study utilizing cross-linking mass spectrometry (XL-MS) to investigate the structure of the plant HOP2-MND1 protein complex provides a compelling case study.[1] In this research, both EDC and DSS were used to crosslink the protein complex, and the number of unique cross-links identified was quantified.

CrosslinkerNumber of Unique Cross-links Identified
EDC 606
DSS 67

Data from a study on the A. thaliana HOP2-MND1 complex.[1]

This data clearly demonstrates that under the specific experimental conditions of this study, EDC generated a significantly higher number of identifiable cross-links compared to DSS .[1] The authors suggest that this is likely due to the broader range of potential cross-linking sites for EDC (carboxyl groups on aspartic and glutamic acid residues, and the C-terminus, in addition to primary amines on lysine residues and the N-terminus) compared to the amine-specific reactivity of DSS.[1]

It is important to note that the number of identified cross-links is a measure of the information obtained in a structural proteomics experiment and not necessarily a direct measure of the overall reaction yield. However, it strongly suggests a higher efficiency of EDC in capturing a wider array of spatial proximities within a protein complex.

Another study comparing the relative effectiveness of various crosslinking agents on a collagen matrix found EDC to be a highly efficient crosslinker. While DSS was not included in this particular comparison, the study ranked EDC's effectiveness as greater than several other crosslinkers, highlighting its potency.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for protein-protein conjugation using EDC (with Sulfo-NHS for enhanced efficiency) and DSS. Optimization is often necessary for specific applications.

Protocol 1: Two-Step Protein Conjugation using EDC and Sulfo-NHS

This two-step protocol is designed to minimize self-conjugation of a protein containing both carboxyl and amine groups by first activating the carboxyl groups of "Protein 1" before the addition of "Protein 2".

Materials:

  • Protein 1 (to be activated)

  • Protein 2 (containing primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine-HCl

  • Desalting column

Procedure:

  • Protein 1 Preparation: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein 1:

    • Add EDC to a final concentration of 2-10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Pass the activated Protein 1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation with Protein 2:

    • Immediately add Protein 2 to the activated Protein 1 solution. A 1:1 molar ratio is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Purify the conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Protocol 2: Protein-Protein Crosslinking using DSS

This protocol outlines a one-step crosslinking procedure for proteins using the homobifunctional crosslinker DSS.

Materials:

  • Protein mixture to be crosslinked

  • DSS (Disuccinimidyl this compound)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein(s) in Reaction Buffer to the desired concentration (typically 1-10 mg/mL).

  • DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a 10-25 mM stock solution.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein mixture to achieve a final concentration of 0.25-5 mM. The optimal molar excess of DSS over protein should be determined empirically.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Analysis and Purification: The crosslinked products can be analyzed by SDS-PAGE and Western blotting. For purification, remove excess DSS and byproducts using a desalting column or dialysis.

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows.

Reaction Mechanisms

EDC_vs_DSS_Mechanisms cluster_EDC EDC (Zero-Length) Crosslinking cluster_DSS DSS (Homobifunctional) Crosslinking Carboxyl Carboxyl (-COOH) Intermediate O-acylisourea (unstable intermediate) Carboxyl->Intermediate + EDC EDC EDC Urea Soluble Urea Byproduct Intermediate->Carboxyl Hydrolysis Amide Amide Bond (-CO-NH-) Intermediate->Amide + Amine Amine1 Primary Amine (-NH₂) Amine2 Primary Amine 1 (-NH₂) Intermediate_DSS Amine-DSS Adduct Amine2->Intermediate_DSS + DSS DSS DSS (NHS-Ester)₂ NHS NHS Byproduct Crosslink Crosslinked Product (Amide Bonds + Spacer) Intermediate_DSS->Crosslink + Amine 2 Amine3 Primary Amine 2 (-NH₂)

Caption: Reaction mechanisms of EDC and DSS crosslinkers.

Experimental Workflows

Experimental_Workflows cluster_EDC_Workflow EDC/Sulfo-NHS Two-Step Conjugation Workflow cluster_DSS_Workflow DSS One-Step Crosslinking Workflow P1 Prepare Protein 1 in Activation Buffer Activate Add EDC & Sulfo-NHS (Activate -COOH) P1->Activate Desalt1 Desalting Column (Remove excess reagents) Activate->Desalt1 P2 Add Protein 2 Desalt1->P2 Conjugate Incubate (Form Amide Bond) P2->Conjugate Quench1 Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench1 Purify1 Purify Conjugate Quench1->Purify1 Proteins Prepare Protein Mixture in Reaction Buffer DSS_add Add DSS Stock Solution Proteins->DSS_add Crosslink_step Incubate (Form Crosslinks) DSS_add->Crosslink_step Quench2 Quench Reaction (e.g., Tris) Crosslink_step->Quench2 Analyze Analyze/Purify Products Quench2->Analyze

Caption: Experimental workflows for EDC and DSS crosslinking.

Making the Right Choice: Application-Specific Considerations

The decision to use EDC or DSS ultimately depends on the specific goals of the experiment.

Choose EDC when:

  • A zero-length crosslink is desired to create a conjugate with a native-like bond.

  • You are targeting carboxyl groups in addition to amines.

  • The goal is to maximize the number of identified cross-links in a structural proteomics experiment.

  • The molecules to be conjugated are water-soluble.

Choose DSS when:

  • A defined spacer length (11.4 Å) is required to bridge a specific distance between two primary amines.

  • You need to crosslink molecules intracellularly , as DSS is membrane-permeable.

  • The goal is to specifically target primary amines with high efficiency.

  • You are working with molecules that might be sensitive to the lower pH conditions sometimes used for EDC activation.

Conclusion

Both EDC and DSS are powerful tools in the bioconjugation toolbox, each with its own set of advantages and ideal applications. By understanding their distinct chemistries, performance characteristics, and procedural nuances, researchers can make informed decisions to advance their work in basic science, diagnostics, and therapeutic development. The provided data, protocols, and visual guides serve as a comprehensive resource to facilitate this critical selection process.

References

A Comparative Guide to Suberate-Based Crosslinking Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient crosslinking of proteins is a cornerstone of experimental success. Suberate-based crosslinkers, a class of amine-reactive reagents, are widely utilized for their ability to conjugate, stabilize, and analyze protein interactions. This guide provides an objective comparison of the performance of common this compound derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate crosslinking agent for your research needs.

Performance Comparison of this compound Derivatives

The efficiency of a crosslinking reaction is a critical parameter, influencing the yield of desired conjugates and the accuracy of subsequent analyses. While direct quantitative comparisons in the literature can be limited and highly dependent on the specific protein system and experimental conditions, we can draw valuable insights from studies utilizing common model proteins such as Bovine Serum Albumin (BSA).

Two of the most frequently used this compound-based crosslinkers are Disuccinimidyl this compound (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl)this compound (BS3).[1] The primary difference between these two lies in the sulfonyl groups on the N-hydroxysuccinimide (NHS) esters of BS3, which render it soluble in aqueous buffers and membrane impermeable. DSS, lacking these groups, is hydrophobic and requires dissolution in an organic solvent like DMSO before addition to the aqueous reaction mixture.[2]

Analysis of Crosslinking Efficiency by SDS-PAGE

A common method to visualize the efficiency of protein crosslinking is through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The formation of higher molecular weight species (dimers, trimers, etc.) indicates successful crosslinking.

Table 1: Qualitative Comparison of BSA Crosslinking Efficiency by SDS-PAGE

CrosslinkerSolubilityTypical Observation on SDS-PAGE with BSA
DSS Water-insoluble (requires organic solvent)Formation of higher molecular weight BSA oligomers, indicating effective crosslinking. The extent of crosslinking is dependent on the molar excess of the crosslinker.
BS3 Water-solubleSimilar to DSS, shows a decrease in the monomeric BSA band with a corresponding increase in higher molecular weight species.[1][3] The degree of crosslinking is also concentration-dependent.
DSSO MS-cleavableDemonstrates crosslinking activity, though may show slightly lower efficiency in forming high-order oligomers compared to non-cleavable analogs like DSS and BS3 under similar conditions.[1]

Note: The visual efficiency on an SDS-PAGE gel can be influenced by the molar excess of the crosslinker to the protein. Higher concentrations generally lead to a greater degree of crosslinking and the formation of larger protein aggregates.

Quantitative Analysis by Mass Spectrometry

For a more granular and quantitative assessment, mass spectrometry (MS) is employed to identify and quantify the number of unique crosslinked peptides. This provides a more direct measure of the crosslinker's performance in a given experiment.

Table 2: Number of Identified Crosslinked Peptides in BSA

CrosslinkerMS MethodNumber of Identified Crosslinked Peptides
BS3 CID~180
HCD~220
EThcD~250
DSS CID~180
HCD~220
EThcD~250
DSSO CID~150
HCD~170
MS2-MS3~230
EThcD~250

Data adapted from Thermo Fisher Scientific technical literature.[1] The number of identified crosslinked peptides can vary based on the mass spectrometer, fragmentation method, and data analysis software used.

From the data, it is evident that for standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), BS3 and DSS perform very similarly in terms of the number of identified crosslinked peptides.[1] The MS-cleavable crosslinker, DSSO, shows slightly fewer identified crosslinks with these methods but benefits from specialized MS2-MS3 workflows that can enhance identification.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound derivative crosslinking efficiency.

Protocol 1: General Protein Crosslinking with BS3

This protocol is a general guideline for crosslinking a purified protein in solution.

Materials:

  • Purified protein in a primary amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7-9.

  • BS3 (bis(sulfosuccinimidyl)this compound).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).

  • Reaction tubes.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare BS3 Stock Solution: Immediately before use, dissolve BS3 in the reaction buffer to a concentration of 25 mM.[2] BS3 is susceptible to hydrolysis, so it should be used without delay.

  • Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final molar excess of crosslinker to protein (a common starting point is a 20- to 500-fold molar excess).[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or on ice for 2 hours.[2] The optimal time may need to be determined empirically.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess BS3.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Analysis of Crosslinking by SDS-PAGE

Materials:

  • Crosslinked protein sample.

  • Non-crosslinked protein control.

  • SDS-PAGE loading buffer.

  • Polyacrylamide gel of appropriate percentage.

  • SDS-PAGE running buffer.

  • Protein stain (e.g., Coomassie Brilliant Blue).

Procedure:

  • Sample Preparation: Mix the crosslinked and non-crosslinked samples with SDS-PAGE loading buffer.

  • Heating: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain to visualize the protein bands.

  • Destaining and Imaging: Destain the gel and image it. Compare the lanes containing the crosslinked sample to the non-crosslinked control. A decrease in the monomer band and the appearance of higher molecular weight bands in the crosslinked lane indicate successful crosslinking.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the chemical reactions involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Analysis Protein_Solution Prepare Protein Solution (amine-free buffer, pH 7-9) Mix Mix Protein and Crosslinker Solutions Protein_Solution->Mix Crosslinker_Solution Prepare Fresh BS3/DSS Solution Crosslinker_Solution->Mix Incubate Incubate (e.g., 30 min at RT) Mix->Incubate Quench_Reaction Add Quenching Buffer (e.g., Tris or Glycine) Incubate->Quench_Reaction SDS_PAGE SDS-PAGE Quench_Reaction->SDS_PAGE Qualitative Mass_Spectrometry Mass Spectrometry Quench_Reaction->Mass_Spectrometry Quantitative suberate_crosslinking_mechanism cluster_reagents Reactants cluster_product Product Protein1 Protein with Lysine (-NH2) Crosslinked_Protein Crosslinked Proteins (Stable Amide Bond) Protein1->Crosslinked_Protein reacts with BS3 BS3 Crosslinker (NHS-Suberate-NHS) BS3->Crosslinked_Protein Reaction_Step1 1. NHS ester reacts with primary amine of Lysine. Protein2 Another Protein or Region with Lysine (-NH2) Protein2->Crosslinked_Protein reacts with Reaction_Step2 2. Second NHS ester reacts with a nearby primary amine.

References

Safety Operating Guide

Proper Disposal of Suberate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of suberate and its parent compound, suberic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Suberic acid is classified as a hazardous substance that can cause serious eye irritation.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[2][4]

  • Body Protection: A standard laboratory coat is required to protect from spills.[2][4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4][5] All materials contaminated with this compound must be treated as hazardous waste.[6]

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step for safe and compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.[4]

    • Place all contaminated disposable items, such as gloves, weighing boats, and absorbent pads, into a designated and sealed plastic bag or container. This container must be clearly labeled as "this compound Contaminated Debris."[4]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container, such as a glass or polyethylene bottle.[4][7]

    • The container must be clearly labeled "Hazardous Waste: this compound Solution" and list all chemical components, including solvents and their approximate concentrations.[4]

    • Keep the liquid waste container securely capped when not in use.[5]

Step 2: Labeling and Storage of Waste

Accurate labeling and safe storage are critical for regulatory compliance and preventing accidental misuse.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound" or "Suberic Acid."[4][8] The label should also include the date when the waste was first added to the container.[8]

  • Storage:

    • Store this compound waste in a designated, well-ventilated, and cool, dry area away from incompatible substances.[1]

    • Ensure secondary containment is used to prevent spills from reaching drains.[5][8]

    • Segregate this compound waste from incompatible materials. As a general precaution, keep it separate from strong oxidizing agents, acids, and bases.[4]

Step 3: Arrange for Professional Disposal

The final and most critical step is the disposal of this compound waste through authorized channels.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal and will arrange for the collection of your labeled this compound waste.[4]

  • Professional Waste Disposal Service: For facilities without a dedicated EHS office, a licensed professional waste disposal service should be contacted.[2] A common disposal method for suberic acid is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][9]

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[9]

  • Dispose of Container: After triple-rinsing and air-drying, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[6][9]

This compound Disposal Workflow

Suberate_Disposal_Workflow Start This compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Decontaminate Decontaminate Empty Containers (Triple Rinse) Start->Decontaminate Empty Containers Label_Solid Label as 'Solid this compound Waste' Segregate->Label_Solid Solid Label_Liquid Label as 'Liquid this compound Waste' Segregate->Label_Liquid Liquid Store Store in Designated Hazardous Waste Area Label_Solid->Store Label_Liquid->Store Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal Collect_Rinsate Collect Rinsate as Hazardous Waste Decontaminate->Collect_Rinsate Dispose_Container Dispose of Clean Container Decontaminate->Dispose_Container Collect_Rinsate->Store

References

Essential Safety and Logistics for Handling Suberate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with suberate-based crosslinking agents, primarily Disuccinimidyl this compound (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) this compound (BS3). Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound compounds, particularly DSS, are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Below is a summary of the hazard classifications.[1][2][3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound compounds to minimize exposure and ensure safety.[5][6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][8]Protects eyes from splashes and dust.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8][10]Prevents skin contact and irritation.[2]
Body Protection Laboratory coat or chemical splash suit.[11][12]Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust or aerosols are generated.[1][4]Prevents inhalation of harmful dust or aerosols.[1]

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound compounds in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][13]

  • All handling of solid this compound compounds should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][14]

  • Before beginning, ensure all necessary PPE is correctly worn.

2. Weighing and Reconstitution:

  • Handle the solid compound carefully to avoid creating dust.[2]

  • Weigh the required amount of the this compound compound in the chemical fume hood.

  • For water-insoluble forms like DSS, reconstitution should be done using a polar organic solvent such as DMF or DMSO before adding to an aqueous reaction.[15]

  • Cap the container tightly immediately after use.

3. During the Experiment:

  • Avoid all direct contact with the skin, eyes, and clothing.[2][13]

  • Do not eat, drink, or smoke in the laboratory area where this compound compounds are being handled.[1]

  • If there is any potential for splashing, use a face shield in addition to safety goggles.[9]

4. Post-Experiment:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][13]

  • Decontaminate all work surfaces and equipment used during the experiment. A laboratory detergent solution is recommended for cleaning.[14][16]

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4][13]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][13]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][13]
Spill For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated and clearly labeled hazardous waste container.[16]

  • Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[16]

2. Container Management:

  • The waste container must be kept tightly closed when not in use.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[8][16]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound Compound prep_setup->handle_weigh handle_reconstitute Reconstitute (if necessary) handle_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces & Equipment handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose

Caption: Logical workflow for the safe handling and disposal of this compound compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suberate
Reactant of Route 2
Suberate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.